Metazosulfuron
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBUKANTXHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868680-84-6 | |
| Record name | Metazosulfuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAZOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metazosulfuron: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosulfuron is a sulfonylurea herbicide that is effective against a broad spectrum of weeds, including those resistant to other herbicides.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is the International Organization for Standardization (ISO)-approved common name for the chemical 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea.[2]
Chemical Structure:
-
IUPAC Name: 1-[3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-5-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
-
CAS Number: 868680-84-6[2]
-
Molecular Formula: C₁₅H₁₈ClN₇O₇S[2]
-
Molecular Weight: 475.86 g/mol [2]
-
Canonical SMILES: CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC
-
InChI Key: IXWKBUKANTXHJH-UHFFFAOYSA-N
Physicochemical Properties
This compound is a white, odorless solid.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White solid, odorless | [2] |
| Density | 1.49 g/cm³ | [2] |
| Melting Point | 175.5–177.6°C | [2] |
| Water Solubility | 33.3 mg/L (20°C) | [2] |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C) | [2] |
| pKa | 3.4 (20°C) | [2] |
| log P (octanol-water partition coefficient) | 1.87 (pH 4, 25°C), -0.35 (pH 7, 25°C), -0.58 (pH 9, 25°C) | [2] |
Mode of Action and Biological Activity
Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][3][4] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of cell division and ultimately plant death.[3] Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[1]
The following diagram illustrates the inhibition of the branched-chain amino acid biosynthesis pathway by this compound.
Herbicidal Activity
This compound exhibits excellent herbicidal activity against a wide range of annual and perennial weeds, including those that have developed resistance to other sulfonylurea herbicides.[1] It is particularly effective against Echinochloa spp. and various sedges.[1]
Synthesis and Manufacturing
The commercial synthesis of this compound is a multi-step process that involves the formation of a pyrazole ring, a dimethoxypyrimidine moiety, and their linkage via a sulfonylurea bridge.[5] The key steps generally include heterocyclic ring formation, sulfonylation, and urea coupling.[5] The discovery of this compound involved the synthesis and evaluation of various sulfonylurea compounds with different substituents on the pyrazole ring, leading to the identification of the dioxazine moiety as being highly effective.[1]
The following diagram provides a generalized workflow for the synthesis of sulfonylurea herbicides like this compound.
Metabolism and Environmental Fate
Metabolism
The metabolism of sulfonylurea herbicides in plants and animals generally involves O-demethylation, cleavage of the sulfonylurea bridge, and opening of the triazine ring.[6] While specific metabolic pathways for this compound are not extensively detailed in the public literature, it is expected to undergo similar transformations. In tolerant plants, rapid metabolism leads to the formation of non-herbicidal products. The rate of metabolism can be a key factor in the selectivity of sulfonylurea herbicides.
Environmental Fate
The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, degradation is faster in acidic soils and is primarily a biological process.[7]
Toxicological Profile
This compound exhibits low toxicity to mammals.[2] A summary of available toxicological data is presented below.
| Test | Result | Reference |
| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg | [2] |
| Acute Dermal Toxicity (Rat) | LD₅₀ > 2000 mg/kg | [2] |
| Acute Inhalation Toxicity (Rat) | LC₅₀ > 5.0 mg/L | [2] |
| Eye Irritation (Rabbit) | Minimally irritating | [2] |
| Skin Irritation (Rabbit) | Non-irritating | [2] |
| Skin Sensitization (Guinea Pig) | Non-sensitizer | [2] |
This compound has also been shown to have negligible toxicity to fish, birds, and beneficial insects.[2]
Experimental Protocols
Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on ALS activity.
Methodology (based on Westerfield, 1945, with modifications as cited in Saeki et al., 2016): [1]
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., from susceptible and resistant weed biotypes) in a suitable extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Inhibition Assay:
-
Prepare assay mixtures containing the enzyme extract, reaction buffer, and varying concentrations of this compound (or a control solvent).
-
Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the enzymatic product, acetolactate, to acetoin.
-
Add creatine and α-naphthol solutions and incubate to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the colored product (acetoin complex) at 530 nm using a spectrophotometer.
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.
-
Residue Analysis in Crops by HPLC
Objective: To quantify this compound residues in various crop matrices.
Methodology (based on Lee et al., 2013): [8]
-
Extraction:
-
Homogenize the crop sample with acetonitrile.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Partitioning:
-
Partition the concentrated extract with ethyl acetate to separate this compound from interfering substances.
-
Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Dissolve the residue in a suitable solvent (e.g., 20% acetone in dichloromethane).
-
Pass the solution through an aminopropyl (NH₂) SPE cartridge.
-
Wash the cartridge with a mixture of acetone and dichloromethane.
-
Elute this compound with a mixture of acetone and dichloromethane containing acetic acid.
-
Evaporate the eluate to dryness.
-
-
Analysis:
-
Reconstitute the residue in acetonitrile.
-
Analyze the sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UVD) at a wavelength of 245 nm.
-
Quantify the concentration of this compound by comparing the peak area to that of a standard curve.
-
The following diagram illustrates the workflow for the residue analysis of this compound in crops.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. pnas.org [pnas.org]
- 5. This compound (Ref: NC-620) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. kpu.ca [kpu.ca]
- 8. Agricultural and Environmental Sciences [korseaj.org]
Metazosulfuron's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which metazosulfuron, a sulfonylurea herbicide, acts on acetolactate synthase (ALS). It covers the biochemical pathways, quantitative inhibition data, detailed experimental protocols, and visual representations of the key processes involved.
Executive Summary
This compound is a potent and selective herbicide that belongs to the sulfonylurea class.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3][4][5][6] As this pathway is absent in animals, ALS inhibitors like this compound exhibit very low mammalian toxicity.[1][3] The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and meristematic growth, ultimately resulting in plant death.[2][7] This guide details the non-competitive inhibition mechanism, the specific binding interactions, and the methodologies used to characterize this process.
Core Mechanism of Action
The primary mode of action for this compound is the disruption of branched-chain amino acid synthesis through the potent inhibition of the ALS enzyme.
2.1 The Target Enzyme: Acetolactate Synthase (ALS)
ALS (EC 2.2.1.6) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the initial common step in the synthesis of valine, leucine, and isoleucine.[3][4] It facilitates the condensation of two pyruvate molecules to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[4] This function is critical for the development of new tissues, making the enzyme an ideal target for herbicides.[5]
2.2 Molecular Inhibition by this compound
This compound, like other sulfonylurea herbicides, acts as a non-competitive or uncompetitive inhibitor of ALS.[8] This means it does not bind to the enzyme's active site where the substrate (pyruvate) binds. Instead, it binds to a separate allosteric site on the enzyme.[8] This binding event induces a conformational change in the ALS enzyme, which locks the enzyme in an inactive state and blocks the substrate's access to the active site.[8][9][10]
The binding site for sulfonylurea herbicides is located in a channel leading to the active site, near the cofactor binding domains for Thiamine Pyrophosphate (TPP) and Flavin Adenine Dinucleotide (FAD).[9] The interaction is highly specific and involves a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues within the binding pocket, such as Pro197, Arg377, and Trp574 (numbering based on Arabidopsis thaliana ALS).[11] Mutations in the ALS gene at these key positions can alter the binding pocket, reducing the herbicide's affinity and leading to herbicide resistance.[6][11][12][13]
The ultimate consequence of ALS inhibition is the depletion of valine, leucine, and isoleucine pools. This starves the plant of essential building blocks for protein synthesis, leading to a rapid cessation of cell division and growth, particularly in the meristematic regions of roots and shoots.[2][8] Visible symptoms, such as chlorosis and necrosis, typically appear several days after application.[2]
Quantitative Inhibition Data
| Herbicide Class | Target Enzyme | Typical I50 Range | Inhibition Type | Reference |
| Sulfonylureas (SUs) | Acetolactate Synthase (ALS) | 10-100 nM | Non-competitive/Uncompetitive | [8] |
| Imidazolinones (IMIs) | Acetolactate Synthase (ALS) | 1-10 µM | Non-competitive/Uncompetitive | [8] |
Note: This table provides typical values for the herbicide classes. Actual I50 values can vary depending on the specific compound, plant species, and assay conditions.
Visualizations of Pathways and Processes
Caption: this compound inhibits ALS, blocking the synthesis of essential amino acids.
Caption: The cascade of events from ALS inhibition to plant death.
Caption: Steps for measuring the inhibitory effect of this compound on ALS activity.
Experimental Protocols
The following is a generalized protocol for an in vitro acetolactate synthase (ALS) inhibition assay, based on methodologies commonly used for assessing ALS-inhibiting herbicides.[1][14]
5.1 Objective
To determine the in vitro inhibitory effect of this compound on ALS activity by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).
5.2 Materials and Reagents
-
Plant Material: Young, actively growing leaves from a susceptible plant species.
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 10 µM FAD.
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 2 mM MgCl2, and 0.2 mM Thiamine Pyrophosphate (TPP).
-
This compound Stock Solution: A concentrated stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Stopping Reagent: 3 M Sulfuric Acid (H2SO4).
-
Colorimetric Reagents:
-
0.5% (w/v) Creatine solution.
-
5% (w/v) α-Naphthol solution (freshly prepared in 2.5 M NaOH).
-
5.3 Procedure
-
Enzyme Extraction:
-
Harvest 1-2 g of fresh leaf tissue and immediately place it in a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder.
-
Add 5-10 mL of ice-cold extraction buffer and continue to homogenize.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.
-
-
Inhibition Assay:
-
Set up a series of microcentrifuge tubes for each this compound concentration to be tested, including a control with no herbicide.
-
To each tube, add 100 µL of the assay buffer.
-
Add 10 µL of the appropriate this compound dilution (or solvent for the control).
-
Pre-incubate the tubes at 35°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the crude enzyme extract to each tube.
-
Incubate the reaction mixture at 35°C for 60 minutes.
-
-
Product Detection (Westerfeld Method): [1][14]
-
Stop the reaction by adding 50 µL of 3 M H2SO4 to each tube. This also initiates the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, to acetoin.
-
Incubate the tubes at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Allow the tubes to cool to room temperature.
-
Add 200 µL of 0.5% creatine, followed by 200 µL of 5% α-naphthol. Vortex briefly after each addition. The α-naphthol must be added last.
-
Incubate at 60°C for 15 minutes to allow for color development (a reddish-pink complex will form).
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a 96-well microplate.
-
-
Data Analysis:
-
Measure the absorbance of each well at 530 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the control (0% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log-inhibitor vs. response curve).
-
Conclusion
This compound is a highly effective herbicide that functions through the specific, non-competitive inhibition of acetolactate synthase. By binding to an allosteric site, it disrupts the enzyme's catalytic activity, leading to a cascade of events that culminates in the cessation of plant growth and eventual death. This targeted mechanism of action, which affects a biochemical pathway unique to plants and microorganisms, is the basis for its high efficacy and favorable safety profile. The experimental protocols and data presented in this guide provide a framework for the continued study and development of ALS-inhibiting compounds.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]
- 10. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
IUPAC name for Metazosulfuron
An In-Depth Technical Guide to Metazosulfuron
Abstract
This compound is a novel sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd.[1][2][3][4] It demonstrates significant herbicidal activity against a broad spectrum of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.[1][2][5] This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, herbicidal efficacy, and detailed experimental protocols for its analysis. The intended audience for this guide includes researchers, chemists, and professionals involved in agrochemical development.
Chemical Identity and Properties
This compound is identified by the following nomenclature and chemical properties:
-
IUPAC Name: 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[1][5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, odorless solid |
| Density | 1.49 g/cm³ |
| Melting Point | 175.5–177.6°C |
| Water Solubility | 33.3 mg/L (at 20°C) |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (at 25°C) |
| pKₐ | 3.4 (at 20°C) |
| log Pₒw (Octanol-Water Partition Coefficient) | 1.87 (at 25°C, pH 4), -0.35 (at 25°C, pH 7), -0.58 (at 25°C, pH 9) |
(Data sourced from Saeki et al., 2016)[1][5]
Mechanism of Action: ALS Inhibition
Similar to other sulfonylurea herbicides, this compound's mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][5] As mammals lack this enzyme, this compound exhibits low toxicity to them.[1][5] The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. This compound has demonstrated effective inhibition of ALS in both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of various weed species.[1]
Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).
Herbicidal Spectrum and Efficacy
This compound is effective at application rates of 60–120 g a.i./ha in paddy fields.[1][2][3][4] It controls a wide range of annual and perennial weeds, including Echinochloa spp.[1][2] A key advantage of this compound is its high efficacy against weed biotypes that have developed resistance to conventional sulfonylurea herbicides.[1][5]
Table 2: Herbicidal Efficacy of this compound (100 g a.i./ha)
| Weed Species | Common Name | Efficacy (%) | Resistance Status |
| Echinochloa oryzicola | Barnyard Grass | High | - |
| Schoenoplectus juncoides | Japanese Bulrush | Excellent | SU-R |
| Monochoria vaginalis | Monochoria | Excellent | SU-R |
| Sagittaria trifolia | Arrowhead | Excellent | SU-R |
| Eleocharis kuroguwai | Water Chestnut | High | - |
| Cyperus serotinus | Late-season Flatsedge | High | - |
| Schoenoplectus maritimus | Sea Club-rush | High | - |
(Efficacy is visually evaluated on a scale of 0 (no effect) to 100 (completely withered). Data adapted from Saeki et al., 2016)[5]
Experimental Protocols
Acetolactate Synthase (ALS) Inhibition Assay
This protocol is based on the methodology for determining the inhibitory effect of this compound on ALS activity.
Objective: To quantify the percent inhibition of ALS extracted from susceptible and resistant weed biotypes.
Methodology:
-
Plant Material: Grow sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of the target weed (e.g., Sagittaria trifolia) in a greenhouse.[1]
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in a chilled extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Subject the supernatant to further centrifugation at a higher speed to pellet organelles.
-
The resulting supernatant contains the crude ALS enzyme extract.
-
-
ALS Activity Measurement:
-
The assay is based on the method described by Westerfield (1945), with modifications.[1]
-
Prepare reaction mixtures containing the enzyme extract, necessary cofactors (e.g., FAD, TPP), substrate (pyruvate), and varying concentrations of this compound.
-
Incubate the reaction mixtures at a controlled temperature.
-
Stop the reaction by adding acid, which also decarboxylates the product (α-acetolactate) to acetoin.
-
Add creatine and α-naphthol to the mixture and incubate to allow for color development.
-
-
Quantification:
Residue Analysis in Crop Samples via HPLC
This protocol outlines a method for the determination of this compound residues in various crop matrices.
Objective: To develop a validated analytical method for quantifying this compound residues in representative crops like brown rice, apples, soybeans, etc.[6]
Methodology:
-
Extraction:
-
Homogenize a representative sample of the crop material.
-
Extract this compound from the macerated sample using acetonitrile.[6]
-
-
Partitioning:
-
Concentrate the acetonitrile extract.
-
Perform a liquid-liquid partition with ethyl acetate to transfer this compound into the organic phase.[6]
-
-
Clean-up:
-
Concentrate the ethyl acetate extract.
-
Perform solid-phase extraction (SPE) using an aminopropyl (NH₂) cartridge.
-
Elute the analyte from the cartridge using a mixture of acetone and dichloromethane (with 1% acetic acid).[6]
-
-
Analysis:
-
Concentrate the final eluate.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[6]
-
HPLC Conditions:
-
Detection Wavelength: 245 nm[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Column: A C18 reverse-phase column is suitable.
-
-
Caption: Workflow for the analysis of this compound residue in crop samples.
Discovery and Synthesis
The discovery of this compound was the result of a focused effort to develop a pyrazolesulfonylurea herbicide with efficacy against resistant weeds.[1] Researchers at Nissan Chemical Industries re-evaluated their existing sulfonylurea library and identified that certain pyrazole-5-sulfonylurea derivatives showed promising activity.[5] The key innovation was the introduction of a dioxazine ring at the 4-position of the pyrazole core, which was found to be highly effective.[1] This led to the optimization of the lead compound and ultimately the discovery of this compound.[1]
Caption: Logical workflow of the discovery process leading to this compound.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 3. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel herbicide, this compound. | Semantic Scholar [semanticscholar.org]
- 5. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 6. Agricultural and Environmental Sciences [korseaj.org]
Metazosulfuron (Research Grade): A Technical Guide
CAS Number: 868680-84-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the herbicidal compound Metazosulfuron.
Core Compound Information
This compound is a novel sulfonylurea herbicide.[1][2][3] It demonstrates potent herbicidal activity against a wide range of weeds, including those resistant to other sulfonylurea-based herbicides, particularly in paddy fields.[1][2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S |
| Molecular Weight | 475.86 g/mol |
| Appearance | White, odorless solid |
| Density | 1.49 g/cm³ |
| Melting Point | 175.5–177.6°C |
| Water Solubility | 33.3 mg/L (at 20°C) |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (at 25°C) |
| pKa | 3.4 (at 20°C) |
| Log P (octanol-water) | 1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (at 25°C) |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound, like other sulfonylurea herbicides, functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth in plants.[7][8][9] The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of the weed.[6][7] This mechanism is highly selective as ALS is present in plants and bacteria but not in mammals, contributing to its favorable toxicological profile.[1]
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the biochemical pathway inhibited by this compound.
Herbicidal Activity
This compound exhibits potent herbicidal activity at low application rates, typically between 60–120 g a.i./ha.[1][2][4] It is effective against a broad spectrum of annual and perennial weeds found in paddy fields, including Echinochloa spp..[1][2][4] A key advantage of this compound is its efficacy against sulfonylurea-resistant (SU-R) weed biotypes.[1]
Herbicidal Efficacy Data
The following table summarizes the herbicidal efficacy of this compound against various paddy weeds at an application rate of 100 g a.i./ha. The weed control is visually evaluated on a scale of 0 (no effect) to 100 (completely withered).
| Weed Species | Growth Stage at Application | Weed Control (%) |
| Monochoria korsakowii (SU-R) | 2.5 leaf stage | 100 |
| Lindernia dubia | 4 leaf stage | 100 |
| Sagittaria trifolia (SU-R) | 2 leaf stage | 100 |
| Cyperus difformis | 3 leaf stage | 100 |
| Cyperus serotinus | 5 cm | 98 |
| Eleocharis kuroguwai | 10 cm | 95 |
| Schoenoplectus maritimus | 10 cm | 98 |
| Oenanthe javanica | 10 cm | 100 |
Data adapted from field trials and greenhouse tests.
Experimental Protocols
Detailed experimental protocols from the original discovery and development studies are often proprietary. However, a general methodology for assessing the herbicidal efficacy of a compound like this compound in a whole-plant bioassay is provided below. This protocol is based on established methods for herbicide resistance testing.[10][11]
Whole-Plant Bioassay for Herbicidal Efficacy
1. Seed Germination and Seedling Preparation:
-
Weed seeds are collected, cleaned, and stored. To break dormancy, seeds may require a period of vernalization (cold treatment).[10]
-
Seeds are germinated on a suitable medium, such as agar with potassium nitrate, in a controlled environment (germination cabinet) with optimal light and temperature conditions for the specific weed species.[10]
-
Once seedlings reach the two to three-leaf stage, they are transplanted into trays or pots filled with a standard potting mix.[10]
2. Herbicide Application:
-
This compound solutions of desired concentrations are prepared. For research-grade material, this would involve dissolving the compound in an appropriate solvent and creating a dilution series.
-
The herbicide is applied using a precision bench sprayer to ensure uniform coverage. The sprayer is calibrated to deliver a specific volume per unit area.[10]
-
Control groups (untreated) and reference herbicide groups are included in each experiment for comparison.
3. Experimental Conditions and Assessment:
-
The treated plants are maintained in a greenhouse under controlled conditions (temperature, humidity, and light).
-
Assessment of herbicidal effect is typically conducted 3 to 4 weeks after treatment.[10]
-
Efficacy is evaluated by recording the number of surviving plants and by a visual estimation of biomass compared to the untreated control.[10][11] A scoring system (e.g., 0-100 scale) is often used for visual assessment.[4]
4. Data Analysis:
-
Plant survival is expressed as a percentage of the number of treated plants.
-
Statistical analysis is performed to determine the significance of the herbicidal effects at different concentrations.
Logical Workflow for Herbicide Efficacy Testing
The following diagram outlines the logical workflow for conducting a herbicide efficacy experiment.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 5. Insecticide Supplier|Herbicide Manufacturer|Fungicide [cnagrochem.com]
- 6. kenso.com.au [kenso.com.au]
- 7. pomais.com [pomais.com]
- 8. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Metazosulfuron
An In-depth Technical Guide to the Physical and Chemical Properties of Metazosulfuron
Introduction
This compound is a novel sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd.[1]. It is effective against a wide range of annual and perennial weeds found in paddy fields, including those resistant to other sulfonylurea herbicides[1]. As an acetolactate synthase (ALS) inhibitor, it acts by blocking the biosynthesis of essential branched-chain amino acids in plants, a pathway absent in mammals, contributing to its favorable safety profile[1]. This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental methodologies, intended for researchers, scientists, and professionals in drug development and agricultural science.
Chemical Identity and Structure
This compound is a complex synthetic molecule featuring a pyrazole ring, a dimethoxypyrimidine moiety, and a sulfonylurea linkage[2]. The technical material is a racemic mixture due to a chiral carbon in the dioxazine ring[2].
| Identifier | Value |
| ISO Common Name | This compound[1] |
| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[1] |
| CAS Name | 3-chloro-4-(5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl)-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-1H-pyrazole-5-sulfonamide[3] |
| CAS Number | 868680-84-6[1][4][5] |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S[1][4][5] |
| Molecular Weight | 475.86 g/mol [1][5] |
| InChIKey | IXWKBUKANTXHJH-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC[2][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation.
| Property | Value | Conditions |
| Appearance | White, odorless solid[1][2] | - |
| Melting Point | 175.5–177.6 °C[1] | - |
| Density | 1.49 g/cm³[1][2] | - |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa[1] | 25 °C |
| Water Solubility | 33.3 mg/L[1][2] | 20 °C, pH 7 |
| Dissociation Constant (pKa) | 3.4[1][2] | 20 °C |
| Octanol-Water Partition Coefficient (log P) | 1.87 | 25 °C, pH 4[1] |
| -0.35 | 25 °C, pH 7[1][2] | |
| -0.58 | 25 °C, pH 9[1] |
Mechanism of Action: ALS Inhibition
This compound's herbicidal activity stems from its inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms[1]. The inhibition of this pathway leads to the cessation of cell division and growth, ultimately resulting in the death of susceptible plants[6].
Experimental Protocols
Detailed experimental protocols for determining all physicochemical properties are extensive and typically follow standardized guidelines (e.g., OECD Test Guidelines). Below are summaries of methodologies found in the literature for analyzing this compound's biological activity and its residues in crops.
Acetolactate Synthase (ALS) Inhibition Assay
This protocol is a modified version of the method by Westerfield (1945) to confirm this compound's inhibitory effect on the ALS enzyme[1].
-
Enzyme Extraction : ALS is extracted from both sulfonylurea-susceptible (SU-S) and resistant (SU-R) biotypes of target weeds grown in a greenhouse.
-
Incubation : The extracted enzyme is incubated with a reaction mixture containing the necessary substrates (e.g., pyruvate) and varying concentrations of this compound.
-
Reaction Termination & Colorimetric Measurement : The enzymatic reaction produces acetolactate, which is converted to acetoin. The reaction is stopped, and acetoin accumulation is determined by measuring the absorbance at 530 nm after a color-forming reaction.
-
Calculation : The percentage of ALS inhibition is calculated based on the difference in acetoin accumulation between the herbicide-treated and untreated control samples.
Residue Analysis in Crops via HPLC
This method was developed for the determination of this compound residues in representative crops like brown rice, apples, and soybeans[7].
Methodology Steps:
-
Extraction : Crop samples are macerated and fortified with a known amount of this compound standard solution. The herbicide is then extracted using acetonitrile[7].
-
Liquid-Liquid Partitioning : The extract is concentrated and then partitioned with ethyl acetate to separate the analyte from water-soluble matrix components. Saturated sodium chloride solution is added to improve the separation efficiency[7].
-
Solid-Phase Extraction (SPE) Cleanup : The resulting organic phase is concentrated again and passed through an aminopropyl (NH₂) SPE cartridge. This step removes interfering compounds from the sample matrix. The cartridge is eluted with a mixture of acetone and dichloromethane (containing 1% acetic acid)[7].
-
Analysis : The final eluate is concentrated, redissolved in acetonitrile, and analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) to quantify the this compound residue[7]. The method limit of quantitation (MLOQ) was reported to be 0.02 mg/kg[7].
Discovery and Synthesis Pathway
The discovery of this compound was the result of a focused chemical optimization process. Researchers at Nissan Chemical Industries, Ltd. started with a pyrazolesulfonylurea scaffold and synthesized various derivatives to improve herbicidal activity, particularly against sulfonylurea-resistant weeds[1]. This process led to the identification of a dioxazine ring at the 4-position of the pyrazole as a key moiety for high efficacy, culminating in the discovery of this compound[1].
The commercial synthesis involves complex steps including heterocyclic ring formation, sulfonylation, and urea coupling, followed by purification to yield the final product[2].
Conclusion
This compound represents a significant advancement in herbicide technology, offering effective control of problematic weeds in rice cultivation. Its well-characterized physical and chemical properties, combined with a clear understanding of its mode of action, facilitate its safe and efficient use in agriculture. The data and protocols summarized in this guide provide a valuable technical resource for researchers engaged in the study, development, and analysis of this important herbicidal compound.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: NC-620) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound | C15H18ClN7O7S | CID 11634286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achemtek.com [achemtek.com]
- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Agricultural and Environmental Sciences [korseaj.org]
In-Depth Toxicological and Ecotoxicological Profile of Metazosulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosulfuron is a sulfonylurea herbicide engineered for the selective control of a wide spectrum of weeds in paddy rice cultivation.[1] Its herbicidal efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This mode of action confers a high degree of safety to mammals, as the ALS enzyme is absent in animal species. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of this compound, presenting key data from mammalian and environmental studies, detailed experimental protocols, and visual representations of its mode of action and environmental fate.
Mammalian Toxicology
This compound exhibits a low order of acute toxicity in mammalian species.[2] The available data from acute, subchronic, and genotoxicity studies indicate a favorable safety profile for this compound.
Acute Toxicity
Studies in rats have demonstrated low toxicity following oral and dermal administration. This compound is not classified as a skin irritant and is considered a minimal eye irritant.
| Study | Species | Endpoint | Result | Reference |
| Acute Oral | Rat | LD50 | >2000 mg/kg | [2] |
| Acute Dermal | Rat | LD50 | >2000 mg/kg | [2] |
| Acute Inhalation | Rat | LC50 | >5.05 mg/L | [2] |
| Skin Irritation | Rabbit | - | Non-irritant | [2] |
| Eye Irritation | Rabbit | - | Minimal irritant | [2] |
Subchronic and Chronic Toxicity
| Study | Species | Duration | NOAEL | Reference |
| Subchronic Oral (Sulfosulfuron) | Dog | 90 days | 100 mg/kg/day | [3] |
| Chronic Oral (Sulfosulfuron) | Rat | 22 months | 244.2 mg/kg/day (male), 314.1 mg/kg/day (female) | [3] |
| 6-Month Oral (Paracalcin - illustrative) | Rat | 6 months | 0.1 µg/kg/dose | [4] |
| 1-Year Oral (Paracalcin - illustrative) | Dog | 1 year | 0.02 µg/kg/dose | [4] |
Genotoxicity
This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results indicate that this compound is not mutagenic.
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [2] |
| Micronucleus Test | In vivo (rodent) | Negative | [2] |
Carcinogenicity
Specific carcinogenicity bioassays for this compound are not publicly available. However, studies on the related compound sulfosulfuron did not show evidence of carcinogenicity.[3]
Reproductive and Developmental Toxicity
Data specific to this compound's reproductive and developmental toxicity are limited in publicly accessible literature. For the related sulfonylurea herbicide, sulfosulfuron, a two-generation reproduction study in rats established a parental systemic toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day) and an offspring toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day).[3] A developmental toxicity study in rats showed a NOAEL for both maternal and developmental toxicity of greater than 1,000 mg/kg/day.[3]
| Study | Species | NOAEL (Parental) | NOAEL (Offspring/Developmental) | Reference |
| Two-Generation Reproduction (Sulfosulfuron) | Rat | 312.1 mg/kg/day | 312.1 mg/kg/day | [3] |
| Developmental Toxicity (Sulfosulfuron) | Rat | >1000 mg/kg/day | >1000 mg/kg/day | [3] |
| Developmental Toxicity (Illustrative) | Rat | 10 mg/kg-bw/day (Maternal) | 13 mg/kg-bw/day | [5] |
| Developmental Toxicity (Illustrative) | Rabbit | 4 mg/kg-bw/day (Maternal) | 10 mg/kg-bw/day | [5] |
Ecotoxicological Profile
This compound demonstrates negligible toxicity to a range of non-target organisms, including fish, aquatic invertebrates, birds, and beneficial insects.[2]
Aquatic Ecotoxicity
| Organism | Study Type | Endpoint | Result | Reference |
| Carp (Cyprinus carpio) | Acute | 96-hr LC50 | >95.1 mg/L | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | Chronic (Metsulfuron-methyl) | 90-day NOEL | 4,500 µg/L | |
| Water Flea (Daphnia magna) | Acute | 48-hr EC50 | >101 mg/L | [2] |
| Water Flea (Daphnia magna) | Chronic (Nicosulfuron) | 21-day NOEC | 5.2 mg/L | [6] |
| Green Algae (Pseudokirchneriella subcapitata) | Acute | 72-hr ErC50 | 52.2 mg/L | [7] |
| Green Algae (Pseudokirchneriella subcapitata) | Acute | 72-hr NOECr | 2.39 mg/L | [7] |
| Freshwater Macrophyte (Metsulfuron-methyl) | Chronic | 8-day NOEC | 0.054 µg/L |
Terrestrial Ecotoxicity
| Organism | Study Type | Endpoint | Result | Reference |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg | [2] |
| Honeybee (Apis mellifera) | Acute Oral | LD50 | >100 µ g/bee | [2] |
| Honeybee (Apis mellifera) | Acute Contact | LD50 | >100 µ g/bee | [2] |
| Earthworm (Eisenia fetida) | Acute | 14-day LC50 | >1000 mg/kg soil | [2] |
Environmental Fate
This compound is moderately soluble in water.[5] The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity.[8] The primary degradation pathway for sulfonylureas in soil involves the cleavage of the sulfonylurea bridge.[8] For the related compound imazosulfuron, the half-life in aerobic soil was approximately 70 days, while in anaerobic conditions, it was much shorter at 4 days.[8]
Mode of Action: Acetolactate Synthase (ALS) Inhibition
This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in the cessation of growth and death of susceptible plants.
Caption: this compound inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.
Experimental Protocols
The toxicological and ecotoxicological studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.
Mammalian Toxicity Testing
-
Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure where a small number of animals (usually rats) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of each step determines the next dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
-
Chronic Toxicity (OECD 452): The test substance is administered daily to experimental animals (typically rats) in their diet or by gavage for an extended period (usually 12 months).[9][10][11] The study is designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10]
-
Carcinogenicity (OECD 451): Similar to chronic toxicity studies but extending for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 2 years for rats). The primary endpoint is the incidence of neoplasms.
-
Reproductive and Developmental Toxicity (OECD 414 & 416):
-
OECD 414 (Prenatal Developmental Toxicity Study): The test substance is administered to pregnant females (usually rats and rabbits) during the period of organogenesis.[12][13][14] Dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[12][13]
-
OECD 416 (Two-Generation Reproduction Toxicity Study): The substance is administered to parental animals before mating, during mating, gestation, and lactation.[15][16][17] The F1 generation is also exposed and subsequently mated to produce an F2 generation.[9][15][16] This study assesses effects on fertility, reproductive performance, and offspring development.[15][16][17]
-
Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout, Carp) are exposed to the test substance in water for 96 hours. Mortality is the primary endpoint, and the LC50 (lethal concentration for 50% of the population) is determined.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC50 (effective concentration for 50% of the population) is calculated.
-
Alga, Growth Inhibition Test (OECD 201): A culture of green algae (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours.[18][19] The inhibition of growth is measured, and the ErC50 (concentration causing 50% reduction in growth rate) and NOEC (No Observed Effect Concentration) are determined.[12][18][19]
-
Earthworm, Reproduction Test (OECD 222): Adult earthworms (Eisenia fetida) are exposed to the test substance in artificial soil for 8 weeks.[20][21][22][23] The test assesses mortality, changes in biomass, and reproductive output (number of juveniles).[24][21][22][23]
-
Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): For the oral test (OECD 213), bees are fed a sugar solution containing the test substance.[15][21][25][26][27] For the contact test (OECD 214), the substance is applied directly to the thorax of the bees.[15][21][25][27] Mortality is recorded over 48-96 hours to determine the LD50.[21][25]
Environmental Fate and Transport
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. As a sulfonylurea herbicide, its persistence and mobility in the environment are key considerations for its ecotoxicological risk assessment.
Caption: Key pathways for the environmental fate and transport of this compound.
Conclusion
References
- 1. erem.ktu.lt [erem.ktu.lt]
- 2. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Degradation of imazosulfuron in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. Toxicity Assessment of Expired Pesticides to Green Algae Pseudokirchneriella subcapitata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. Effects on earthworms – Reproduction test | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 22. oecd.org [oecd.org]
- 23. MPG.eBooks - Description: Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei) [ebooks.mpdl.mpg.de]
- 24. fera.co.uk [fera.co.uk]
- 25. medium.com [medium.com]
- 26. fda.gov [fda.gov]
- 27. cwejournal.org [cwejournal.org]
Metazosulfuron: A Technical Guide to its Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metazosulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of weeds. Its herbicidal activity stems from the targeted inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of agricultural science, weed management, and herbicide development.
Introduction: The Mode of Action of this compound
This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[1] The primary molecular target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme plays a pivotal role in the initial step of the biosynthetic pathway for the essential branched-chain amino acids: valine, leucine, and isoleucine.[2]
The inhibition of ALS by this compound disrupts the production of these vital amino acids, which are fundamental building blocks for protein synthesis. Consequently, this leads to the cessation of cell division and overall growth in susceptible plants, ultimately resulting in their death.[2] A key advantage of sulfonylurea herbicides like this compound is their favorable toxicological profile for mammals, as animals lack the ALS enzyme.[3]
The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition
The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic process in plants, occurring within the chloroplasts. The pathway is initiated by the condensation of pyruvate molecules, a reaction catalyzed by ALS. This compound acts as a potent and specific inhibitor of this enzymatic step.
Quantitative Analysis of ALS Inhibition by this compound
The inhibitory activity of this compound on ALS has been quantified, demonstrating its potent effect on the enzyme. The following table summarizes the percentage of ALS inhibition at various concentrations of this compound in both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of Sagittaria trifolia.
| This compound Concentration (ppm) | ALS Inhibition (%) in SU-S Biotype | ALS Inhibition (%) in SU-R Biotype |
| 0.01 | ~80 | ~75 |
| 0.1 | ~90 | ~85 |
| 1 | ~95 | ~90 |
| 10 | ~100 | ~98 |
| Data extracted from Figure 11 in "Development of a novel herbicide, this compound".[1] |
Experimental Protocols for Assessing ALS Inhibition
The standard method for determining the activity of ALS and its inhibition by herbicides is the colorimetric assay developed by Westerfield (1945), often with some modifications.[1][4] This assay measures the formation of acetoin, a product of the enzymatic reaction.
Principle of the Westerfield Assay
The Westerfield assay is an indirect method for quantifying ALS activity. The product of the ALS-catalyzed reaction, α-acetolactate, is unstable and can be quantitatively decarboxylated to acetoin under acidic conditions and heat. Acetoin then reacts with creatine and α-naphthol to produce a colored complex, the absorbance of which can be measured spectrophotometrically at 530 nm. The intensity of the color is directly proportional to the amount of acetoin formed, and thus to the activity of the ALS enzyme.
Detailed Methodology for In Vitro ALS Assay (Modified Westerfield Method)
This protocol is a generalized representation based on commonly used modifications of the Westerfield method for assessing herbicide inhibition of plant ALS.
1. Enzyme Extraction:
-
Harvest fresh, young leaf tissue from the target plant species.
-
Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant contains the crude ALS enzyme extract.
2. Assay Reaction:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine diphosphate (ThDP), and 20 µM FAD.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1% in the assay) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the crude enzyme extract to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
3. Termination and Color Development:
-
Stop the reaction by adding a small volume of sulfuric acid (e.g., 6 N H₂SO₄).
-
Incubate the mixture at a higher temperature (e.g., 60°C) for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.
-
Add a solution of 0.5% (w/v) creatine, followed by a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 N NaOH.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
4. Measurement and Data Analysis:
-
Measure the absorbance of the colored product at 530 nm using a spectrophotometer.
-
A blank reaction without the enzyme extract and a control reaction without the inhibitor should be included.
-
The percentage of ALS inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of untreated control)] x 100
Logical Relationship of this compound's Action
The herbicidal effect of this compound is a direct consequence of a cascade of events initiated by the inhibition of a single, vital enzyme.
Conclusion
This compound is a highly effective herbicide that functions through the specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals. A thorough understanding of its mode of action is crucial for optimizing its use in weed management strategies, developing new herbicidal compounds, and managing the potential for weed resistance.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosulfuron: A Technical Guide to a Novel Pyrazolesulfonylurea Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It demonstrates exceptional efficacy against a broad spectrum of weeds in paddy fields, including those resistant to conventional sulfonylurea herbicides.[1][2][3] This technical guide provides an in-depth overview of this compound, covering its core properties, mechanism of action, herbicidal activity, and toxicological profile. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Physicochemical Properties
This compound is a white, odorless solid with the chemical formula C₁₅H₁₈ClN₇O₇S.[4] Its chemical structure features a pyrazole ring, a dimethoxypyrimidine moiety, and a sulfonylurea linkage.[4] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea |
| CAS No. | 868680-84-6 |
| Molecular Weight | 475.86 g/mol |
| Appearance | White solid, odorless |
| Density | 1.49 g/cm³ |
| Melting Point | 175.5–177.6°C |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C) |
| pKa | 3.4 (20°C) |
| Solubility in Water | 33.3 mg/L (20°C) |
| Log P (octanol/water) | 1.87 (pH 4, 25°C), -0.35 (pH 7, 25°C), -0.58 (pH 9, 25°C) |
Source:[5]
Mechanism of Action: ALS Inhibition
Similar to other sulfonylurea herbicides, this compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1] As mammals lack the ALS enzyme, sulfonylurea herbicides exhibit low mammalian toxicity.[1]
This compound's effectiveness against sulfonylurea-resistant (SU-R) weeds is a key characteristic. It has been shown to inhibit the ALS of both SU-R and sulfonylurea-susceptible (SU-S) biotypes of certain weeds at similar rates, unlike some other sulfonylurea herbicides which are less effective against the resistant biotypes.[1]
Caption: Mechanism of Action of this compound via ALS Inhibition.
Herbicidal Activity
This compound is effective at low application rates, typically between 60 to 120 grams of active ingredient per hectare (g a.i./ha), providing excellent control of a wide range of paddy weeds with good crop safety for rice.[1][2][3] Its spectrum of activity includes annual and perennial weeds, with notable efficacy against Echinochloa spp.[1][2][3]
A significant advantage of this compound is its ability to control weeds that have developed resistance to other sulfonylurea herbicides.[1]
Table of Weeds Controlled by this compound
| Weed Species | Common Name | Efficacy |
| Echinochloa oryzicola | Barnyard Grass | High |
| Eleocharis kuroguwai | Kuroguwai | High |
| Cyperus serotinus | Late-Flowering Cyperus | High |
| Schoenoplectus maritimus | Sea Club-Rush | High |
| Schoenoplectus juncoides (SU-R) | Japanese Bulrush | Excellent |
| Monochoria vaginalis (SU-R) | Monochoria | Excellent |
| Monochoria korsakowii (SU-R) | Korsakow's Monochoria | Excellent |
| Sagittaria trifolia (SU-R) | Threeleaf Arrowhead | Excellent |
Source:[1]
Toxicological and Ecotoxicological Profile
This compound exhibits a favorable toxicological and ecotoxicological profile, with low toxicity to mammals, birds, fish, and beneficial insects.[1]
Toxicological Data for this compound
| Test | Species | Result |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg |
| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg |
| Acute Inhalation LC₅₀ | Rat | > 5.05 mg/L |
| Skin Irritation | Rabbit | Non-irritant |
| Eye Irritation | Rabbit | Minimal irritant |
| Mutagenicity (Ames test) | - | Negative |
Ecotoxicological Data for this compound
| Test | Species | Result |
| Acute Toxicity LC₅₀ (96h) | Carp | > 95.1 mg/L |
| Acute Toxicity EC₅₀ (48h) | Daphnia magna | > 101 mg/L |
| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | > 100 µ g/bee |
| Acute Oral LD₅₀ | Honeybee (Apis mellifera) | > 100 µ g/bee |
| Acute Oral LD₅₀ | Bobwhite Quail | > 2000 mg/kg |
| Acute Toxicity LC₅₀ | Earthworm (Eisenia foetida) | > 1000 mg/kg |
Experimental Protocols
Whole-Plant Herbicide Efficacy Bioassay (Greenhouse)
This protocol outlines a general procedure for assessing the efficacy of this compound on target weed species in a controlled greenhouse environment.
-
Seed Germination and Plant Growth:
-
Sow seeds of target weed species (e.g., Echinochloa oryzicola, sulfonylurea-susceptible and -resistant biotypes of Schoenoplectus juncoides) in pots filled with a suitable soil mix for paddy weeds.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C day/20-25°C night, 14-hour photoperiod).
-
Water the plants as needed to maintain soil moisture, simulating paddy field conditions.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve the desired application rates (e.g., 0, 30, 60, 120, 240 g a.i./ha).
-
When the weed seedlings reach the 2-3 leaf stage, apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a consistent volume.
-
Include an untreated control group for comparison.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Determine the fresh and dry weight of the biomass.
-
Calculate the percent growth inhibition relative to the untreated control.
-
Analyze the data using appropriate statistical methods to determine the effective dose (e.g., GR₅₀ - the dose causing 50% growth reduction).
-
Caption: Workflow for a Whole-Plant Herbicide Efficacy Bioassay.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol describes a method for determining the inhibitory effect of this compound on ALS activity extracted from plant tissue.
-
Enzyme Extraction:
-
Harvest young leaf tissue from the target weed species.
-
Homogenize the tissue in a cold extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).
-
Centrifuge the homogenate at a low temperature to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and varying concentrations of this compound (or a control solvent).
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the reaction product, acetolactate, to acetoin.
-
-
Detection and Analysis:
-
Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development. Acetoin forms a colored complex in the presence of these reagents.
-
Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 530 nm).
-
Calculate the percent inhibition of ALS activity for each this compound concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for an In Vitro ALS Inhibition Assay.
Conclusion
This compound represents a significant advancement in pyrazolesulfonylurea herbicide technology. Its broad-spectrum efficacy, including activity against sulfonylurea-resistant weeds, combined with a favorable safety profile, makes it a valuable tool for weed management in rice cultivation. The technical data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of agricultural science and drug development.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. airgas.com [airgas.com]
- 4. Pesticide Toxicity to Bees – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. This compound (Ref: NC-620) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Herbicidal Characteristics of Metazosulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It demonstrates exceptional efficacy against a broad spectrum of annual and perennial weeds, including those resistant to conventional sulfonylurea herbicides, particularly in paddy rice cultivation.[1][2][3][4][5] Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][6] This document provides a comprehensive technical overview of this compound, including its chemical properties, herbicidal efficacy, mode of action, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is characterized by its specific chemical structure and physical properties that influence its application and environmental fate.
| Property | Value |
| ISO Name | This compound |
| Chemical Name (IUPAC) | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2- dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[7] |
| CAS No. | 868680-84-6[7] |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S[7][8] |
| Molecular Weight | 475.86 g/mol [7] |
| Appearance | White solid, odorless[7] |
| Melting Point | 175.5–177.6°C[7] |
| Solubility in Water | 33.3 mg/L (20°C)[7] |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C)[7] |
| pKa | 3.4 (20°C)[7] |
| Log P (octanol-water) | 1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (25°C)[7] |
Herbicidal Efficacy
This compound exhibits a high level of herbicidal activity at low application rates, demonstrating excellent control of a wide range of weed species in paddy fields. It is particularly effective against problematic perennial weeds and sulfonylurea-resistant (SU-R) biotypes.
Efficacy on Key Weed Species
| Target Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) |
| Echinochloa oryzicola | Barnyard Grass | High | 60–120[1] |
| Echinochloa spp. | Excellent | 60–120[1][2][3][5] | |
| Eleocharis kuroguwai | Kuroguwai | High | 60–120[1] |
| Cyperus serotinus | High | 60–120[1] | |
| Schoenoplectus maritimus | High | 60–120[1] | |
| Schoenoplectus juncoides (SU-R) | Excellent | 60–120[1] | |
| Monochoria vaginalis (SU-R) | Excellent | 60–120[1] | |
| Monochoria korsakowii (SU-R) | Excellent | 60–120[1] | |
| Sagittaria trifolia (SU-R) | Excellent | 60–120[1] | |
| Bolboschoenus planiculmis | ≥98% | 83 | |
| Paspalum distichum | ≥98% | 83[9] | |
| Alisma plantago-aquatica | ≥98% | 83[9] | |
| Potamogeton nodosus | ≥98% | 83[9] |
Crop Selectivity
This compound demonstrates excellent crop safety in transplanted and direct-seeded rice.[1][2][3] Field trials have shown that combinations of this compound with other herbicides, such as daimuron, maintain good rice selectivity regardless of application timing.[1]
Mode of Action and Signaling Pathway
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][6][10] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[6]
By binding to the ALS enzyme, this compound blocks the production of these vital amino acids, leading to the cessation of cell division, particularly in the meristematic tissues (growing points) of the plant.[6] This systemic herbicide is absorbed through both foliage and roots and translocates throughout the plant via the xylem and phloem.[6][11] The inhibition of amino acid synthesis ultimately results in the death of susceptible plants.[6]
Mechanisms of Resistance
While this compound is effective against many sulfonylurea-resistant weeds, the potential for resistance development exists. Resistance to ALS inhibitors can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, reducing the binding affinity of the herbicide.[12]
-
Non-Target-Site Resistance (NTSR): This mechanism involves enhanced herbicide metabolism by the plant, often mediated by enzyme systems like cytochrome P450 monooxygenases (CYP) and glutathione S-transferases (GST).[12][13]
It has been observed that in some weed biotypes, resistance to sulfonylurea herbicides is associated with both an up-regulation of ALS enzyme activity and enhanced herbicide metabolism.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of herbicidal characteristics. The following sections outline standardized methodologies for greenhouse, field, and biochemical assays.
Greenhouse Pot Test for Herbicidal Efficacy
This protocol is designed to assess the efficacy of this compound on various weed species under controlled conditions.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel herbicide, this compound. | Semantic Scholar [semanticscholar.org]
- 3. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 8. This compound | C15H18ClN7O7S | CID 11634286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigating the efficacy of this compound herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. nre.tas.gov.au [nre.tas.gov.au]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Metazosulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosulfuron is a potent sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the branched-chain amino acid biosynthesis pathway in plants.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended for research and developmental purposes. The synthesis involves a multi-step process culminating in the coupling of a novel dioxazinyl-pyrazole sulfonamide intermediate with a pyrimidine amine. This guide also outlines the mechanism of action of this compound and presents relevant chemical and physical data in a structured format.
Introduction
This compound is a selective herbicide effective against a wide range of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.[1] Its mode of action, the inhibition of acetolactate synthase (ALS), is a well-established target for herbicides, as this enzyme is absent in mammals, contributing to the compound's low toxicity to non-plant organisms.[1][2] The synthesis of this compound for laboratory use requires the careful execution of several key chemical transformations. The overall synthetic strategy involves the preparation of two key intermediates: a substituted pyrazole sulfonamide and an appropriate pyrimidine derivative, followed by their coupling to form the final sulfonylurea bridge. While the specific, detailed industrial synthesis protocol for the novel dioxazinyl-pyrazole moiety is proprietary, this document outlines a plausible and scientifically sound synthetic route based on available literature and general organic chemistry principles.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 1-[3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-5-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | [3] |
| CAS Number | 868680-84-6 | [3][4] |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S | [3][4] |
| Molecular Weight | 475.86 g/mol | [4] |
| Appearance | White solid, odorless | [4] |
| Melting Point | 175.5–177.6°C | [4] |
| Solubility in Water | 33.3 mg/L (20°C) | [4] |
| log P (octanol/water) | -0.35 (pH 7, 25°C) | [4] |
| pKa | 3.4 (20°C) | [4] |
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound, like other sulfonylurea herbicides, targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is crucial for protein synthesis and, consequently, for cell growth and division in plants. By blocking ALS, this compound effectively halts the production of these vital amino acids, leading to the cessation of plant growth and eventual death. The high selectivity of this compound is attributed to the fact that this biosynthetic pathway is not present in animals.
Signaling Pathway Diagram
Caption: this compound inhibits Acetolactate Synthase (ALS), blocking the synthesis of essential branched-chain amino acids.
Experimental Protocols
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Dioxazinyl-Pyrazole Sulfonamide Intermediate.
-
Synthesis of the Pyrimidine Amine Intermediate.
-
Coupling of the Intermediates to form this compound.
Overall Synthetic Workflow
Caption: A multi-step synthesis involving the preparation of two key intermediates followed by their coupling.
Protocol 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine
This protocol describes a common method for the synthesis of the pyrimidine intermediate.
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Dimethyl carbonate
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium methoxide in methanol, add 2-amino-4,6-dihydroxypyrimidine.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4,6-dimethoxypyrimidine.
Protocol 2: Plausible Synthesis of the Dioxazinyl-Pyrazole Sulfonamide Intermediate
The synthesis of this key intermediate is not explicitly detailed in publicly available literature. The following protocol is a proposed route based on the "halocyclization and dehydration" method mentioned by the developers and general synthetic principles for similar heterocyclic systems. This protocol should be considered a starting point for further optimization by researchers.
Part A: Halocyclization
-
A suitable pyrazole precursor is reacted with an N-haloimide (e.g., N-bromosuccinimide) in the presence of a suitable alkene diol.
-
The reaction is typically carried out in an inert solvent at a controlled temperature.
Part B: Dehydration
-
The product from the halocyclization step is subjected to a dehydration reaction to form the dioxazine ring. This can often be achieved by heating in the presence of a dehydrating agent or a strong acid.
Part C: Sulfonamide Formation
-
The resulting dioxazinyl-pyrazole is then chlorosulfonated using chlorosulfonic acid.
-
The subsequent sulfonyl chloride is then reacted with ammonia to yield the desired sulfonamide.
Protocol 3: Final Coupling to this compound
This final step involves the formation of the sulfonylurea bridge.
Materials:
-
3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide
-
2-amino-4,6-dimethoxypyrimidine
-
Phosgene or a phosgene equivalent (e.g., triphosgene) or an isocyanate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine)
Equipment:
-
Schlenk line or inert atmosphere setup
-
Dry glassware
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of the Isocyanate (if not using a pre-formed isocyanate): In a dry, inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent. Add a phosgene equivalent and a non-nucleophilic base. Stir at a controlled temperature until the formation of the isocyanate is complete (monitor by IR spectroscopy for the characteristic isocyanate peak at ~2270 cm⁻¹).
-
Coupling Reaction: To a solution of the 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide in an anhydrous aprotic solvent, add a tertiary amine base.
-
Slowly add the previously prepared isocyanate solution (or a solution of a suitable sulfonyl isocyanate) to the sulfonamide solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight ( g/mol ) | 475.86 |
| Melting Point (°C) | 175.5–177.6 |
| Water Solubility (mg/L at 20°C) | 33.3 |
| log P (octanol/water at pH 7) | -0.35 |
| pKa | 3.4 |
Conclusion
The laboratory synthesis of this compound is a challenging but achievable goal for researchers with a strong background in organic synthesis. The protocols provided herein offer a comprehensive guide to the plausible synthetic routes for obtaining this important herbicide for research purposes. The key challenges lie in the synthesis of the novel dioxazinyl-pyrazole intermediate, which may require further methodological development. The provided information on its mechanism of action and physicochemical properties will be valuable for researchers in the fields of herbicide discovery, weed science, and crop protection.
Disclaimer: The provided synthetic protocols are intended for informational purposes for qualified researchers in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be strictly followed. The handling of hazardous reagents such as phosgene or its equivalents requires specialized knowledge and equipment. All chemical waste should be disposed of in accordance with institutional and environmental regulations.
References
Application Notes and Protocols for Metazosulfuron in Rice Paddy Fields
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed for selective weed control in rice paddy fields. It is characterized by its broad-spectrum efficacy, including activity against annual and perennial weeds, and notably, biotypes resistant to conventional sulfonylurea herbicides.[1][2] Its favorable toxicological and environmental profile makes it a significant tool in modern rice cultivation.[1][2][3] These application notes provide detailed protocols and data for the effective use and study of this compound in a research context.
Mode of Action
This compound, like other sulfonylurea herbicides, functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[6] This enzymatic inhibition leads to a rapid cessation of cell division and plant growth, ultimately resulting in weed death.[4] Because mammals lack the ALS enzyme, this mode of action provides a high degree of safety for non-plant species.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the application and effects of this compound in rice paddy fields.
Table 1: Application Rates and Efficacy
| Target Weed Type | Key Species Controlled | Recommended Rate (g a.i./ha) | Efficacy (%) | Reference |
| Annual Grasses | Echinochloa oryzoides (Barnyard Grass) | 60 - 120 | ≥98 | [1][7] |
| Annual Broadleaf | Monochoria vaginalis (Pickerel Weed) | 60 - 120 | >90 | [1][8] |
| Sagittaria trifolia (Arrowhead) | 60 - 120 | >90 | [1] | |
| Perennial Sedges | Eleocharis kuroguwai (Water Chestnut) | 60 - 120 | Excellent | [1] |
| Cyperus serotinus | 60 - 120 | Excellent | [1] | |
| Schoenoplectus maritimus | 60 - 120 | Excellent | [1] | |
| SU-Resistant Weeds | Monochoria vaginalis | 60 - 120 | Excellent | [1][8] |
| Schoenoplectus juncoides | 60 - 120 | Excellent | [1] |
Note: An application rate of 83 g a.i./ha was identified as optimal in a field study in Iran for broad-spectrum control.[7]
Table 2: Environmental Fate and Residue Data (this compound & Related Sulfonylureas)
| Parameter | Matrix | Value | Conditions | Reference |
| Dissipation Half-Life (t½) | Paddy Soil | 6.3 - 7.9 days* | Field conditions | [9] |
| Paddy Soil | 5.4 - 14.4 days | Field conditions | [10][11] | |
| Paddy Water | ~0.9 days | Field conditions | ||
| Method Limit of Quantitation (MLOQ) | Brown Rice | 0.02 mg/kg | HPLC-UVD | [12] |
| Various Crops | 0.02 mg/kg | HPLC-UVD | [12] | |
| Final Residue | Rice Grain/Straw | Below MRLs*** | At harvest |
*Data for Metsulfuron-methyl. **Data for Pyrazosulfuron-ethyl. ***Maximum Residue Limits.
Experimental Protocols
Protocol for Field Efficacy and Phytotoxicity Trial
This protocol outlines a standard methodology for evaluating the efficacy of this compound on target weeds and its phytotoxicity to rice in a paddy field environment.
Methodology:
-
Site Preparation: Select a field with a known history of target weed infestation. Prepare the paddy field according to standard local agricultural practices for rice cultivation.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with 3 to 4 replications. Treatments should include multiple rates of this compound (e.g., 41, 83, 124, 165 g a.i./ha), a weedy (untreated) check, and a weed-free (hand-weeded) check.[7]
-
Plot Establishment: Mark individual plots (e.g., 5m x 4m) and construct small levees or bunds around each to prevent the movement of water and herbicide between plots.
-
Rice Transplanting: Transplant healthy, uniform rice seedlings at the appropriate growth stage and density.
-
Herbicide Application: Apply this compound at the desired rice and weed growth stage (e.g., 15 days after transplanting) using a calibrated backpack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.
-
Efficacy Assessment: At set intervals (e.g., 30 and 60 days after treatment), assess weed control. Place a quadrat (e.g., 0.5m x 0.5m) randomly in two locations within each plot. Count the number of individual weeds by species and collect the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.
-
Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 days after application using a 0-100% scale, where 0% is no visible injury and 100% is complete crop death.[13] Note any symptoms such as stunting, chlorosis, or necrosis.
-
Yield Data: At crop maturity, harvest a predetermined central area (e.g., 1m²) from each plot to avoid edge effects. Thresh, clean, and weigh the grain. Adjust grain weight to a standard moisture content (e.g., 14%).
-
Data Analysis: Analyze data for weed density, dry weight, phytotoxicity, and yield using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Fisher's LSD or Duncan's Multiple Range Test) at p ≤ 0.05 to compare treatment means.
Protocol for this compound Residue Analysis in Rice Grain
This protocol is adapted from a validated HPLC-UVD method for this compound.[12]
Methodology:
-
Sample Preparation: Homogenize a representative sample of brown rice using a high-speed blender. Weigh 20 g of the macerated sample into a 250 mL centrifuge bottle.
-
Extraction: Add 100 mL of acetonitrile to the sample. Homogenize at high speed for 2 minutes. Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the supernatant into a round-bottom flask. Repeat the extraction process with another 50 mL of acetonitrile.
-
Concentration: Combine the acetonitrile extracts and concentrate to near dryness using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning: Dissolve the residue in 100 mL of saturated sodium chloride solution. Transfer to a 500 mL separatory funnel. Partition the aqueous phase twice with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness at 40°C.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an aminopropyl (NH2) SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of dichloromethane.
-
Dissolve the residue from step 5 in 5 mL of 20% acetone in dichloromethane and load 1 mL onto the cartridge.
-
Wash the cartridge with 10 mL of 50:50 (v/v) acetone/dichloromethane.
-
Elute the this compound with 10 mL of 30:70 (v/v) acetone/dichloromethane containing 1% acetic acid.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV Detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Quantitation: Compare the peak area of the sample to a calibration curve prepared from certified this compound analytical standards. The Method Limit of Quantitation (MLOQ) is typically 0.02 mg/kg.[12]
-
Protocol for In-Vitro ALS Enzyme Activity Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on the ALS enzyme extracted from plant tissue.
Methodology:
-
Enzyme Extraction:
-
Harvest 1-2 g of fresh, young leaf tissue from the target weed species.
-
Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% glycerol, 1 mM DTT, and 10 µM FAD).
-
Filter the homogenate through four layers of cheesecloth and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
ALS Activity Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM sodium pyruvate, 2 mM MgCl₂, and 20 µM FAD).
-
Add various concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer) to respective assay tubes. Include a control with no herbicide.
-
Pre-incubate the reaction mixture with the enzyme extract for 10 minutes at 35°C.
-
Initiate the enzymatic reaction by adding 10 mM thiamine pyrophosphate (TPP).
-
Incubate for 60 minutes at 35°C.
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of the product, acetolactate, to acetoin.
-
Incubate for 15 minutes at 60°C to complete the conversion to acetoin.
-
-
Quantification of Acetoin:
-
Add 250 µL of a freshly prepared solution of 0.5% (w/v) creatine.
-
Add 250 µL of a freshly prepared solution of 5% (w/v) α-naphthol (in 2.5 N NaOH).
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-herbicide control. Determine the I₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity) by regression analysis.
Environmental Fate and Considerations
The environmental behavior of this compound is expected to be similar to other sulfonylurea herbicides, which primarily dissipate through chemical hydrolysis and microbial degradation.[14]
-
Hydrolysis: The sulfonylurea bridge is susceptible to hydrolysis, a process that is highly dependent on soil and water pH. Degradation is generally faster in acidic conditions.
-
Microbial Degradation: Soil microorganisms play a crucial role in breaking down the herbicide into non-toxic metabolites.[14]
-
Mobility: While some leaching can occur, sulfonylurea herbicides generally have moderate mobility. The risk is influenced by soil type, organic matter content, and rainfall/irrigation patterns.[9]
-
Persistence: this compound is considered to have a favorable environmental profile with relatively low persistence.[1][2] Half-lives of related compounds in paddy soil are typically short, ranging from 5 to 15 days, minimizing the risk to subsequent rotational crops.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pomais.com [pomais.com]
- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Investigating the efficacy of this compound herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isws.org.in [isws.org.in]
- 12. Agricultural and Environmental Sciences [korseaj.org]
- 13. Evaluation of rice tolerance and weed control with acetochlor and fenclorim | Weed Technology | Cambridge Core [cambridge.org]
- 14. Degradation of imazosulfuron in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Trial Methodology for Evaluating Metazosulfuron Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Metazosulfuron is a sulfonylurea herbicide that provides effective control of a wide range of weed species.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of cell division and plant growth.[1][3] These application notes provide a detailed methodology for conducting field trials to evaluate the efficacy and crop safety of this compound.
Experimental Design and Setup
A robust experimental design is crucial for obtaining reliable and statistically valid data in herbicide efficacy trials. The Randomized Complete Block Design (RCBD) is highly recommended to account for field variability such as differences in soil type, slope, or moisture.[4][5][6]
Key Parameters for Experimental Design:
| Parameter | Recommendation | Rationale |
| Experimental Design | Randomized Complete Block (RCB) | Minimizes the effect of field heterogeneity on results.[4][5][6] |
| Replicates | Minimum of 3-4 | Increases the statistical power and reliability of the results.[7] |
| Plot Size | 2m x 10m to 5m x 15m | Sufficiently large to allow for representative sampling and minimize edge effects.[8] |
| Treatments | - this compound at various rates (e.g., 60, 90, 120 g a.i./ha)[1][2]- Untreated Control- Standard Herbicide Reference | Allows for dose-response evaluation and comparison against no treatment and current industry standards. |
| Buffer Zones | 1-2m between plots | Prevents spray drift and interference between adjacent treatments. |
Application Protocol
Accurate and uniform application of the herbicide is critical for the integrity of the trial.
Protocol for Herbicide Application:
-
Equipment: Utilize a research-grade sprayer, such as a CO2-pressurized backpack sprayer or a tractor-mounted boom sprayer, equipped with flat-fan nozzles (e.g., TeeJet 8002VS).[9]
-
Calibration: Calibrate the sprayer before each application to ensure the desired volume of spray solution is delivered accurately and consistently.
-
Spray Volume: Apply at a spray volume of 200-400 L/ha to ensure thorough coverage of the target weeds.
-
Application Timing: Apply this compound at the recommended weed growth stage for optimal efficacy.
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application, as these can influence herbicide performance. Avoid application in windy conditions to prevent drift.
Data Collection and Assessment
Systematic data collection is essential for a comprehensive evaluation of herbicide performance.
3.1 Weed Control Efficacy
Visual assessment is a common and effective method for evaluating weed control.
-
Assessment Timing: Conduct assessments at regular intervals after application (e.g., 7, 14, 28, and 56 days).
-
Rating Scale: Use a 0-100% scale, where 0 represents no weed control and 100 represents complete weed death, comparing the treated plot to the untreated control.[1]
-
Weed Counts and Biomass: For more quantitative data, count the number of individual weed species per unit area (e.g., a 0.25 m² quadrat) and collect the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.
3.2 Crop Safety (Phytotoxicity)
Assess the tolerance of the crop to the herbicide treatment.
-
Assessment Timing: Conduct visual assessments for crop injury at the same intervals as the weed control assessments.
-
Rating Scale: Use a standardized phytotoxicity scale, such as the European Weed Research Council (EWRC) 1-9 scale or a 0-100% scale where 0 indicates no injury and 100 indicates crop death.[10][11] A phytotoxicity rating of 10% or less is generally considered commercially acceptable.[12]
-
Symptoms: Record specific symptoms of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.
3.3 Yield Assessment
At crop maturity, harvest the plots to determine the impact of the weed control treatments on yield. Harvest a predetermined area from the center of each plot to avoid edge effects.
Data Presentation
Organize quantitative data into clear and concise tables for easy comparison and interpretation.
Table 1: Efficacy of this compound on Key Weed Species in Paddy Rice
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| Echinochloa spp. | 60 - 120 | Excellent[1][2] |
| Schoenoplectus juncoides (SU-Resistant) | 100 | 100[1] |
| Monochoria vaginalis (SU-Resistant) | 100 | 100[1] |
| Sagittaria trifolia (SU-Resistant) | 100 | 100[1] |
| Cyperus serotinus | 100 | 100[1] |
Table 2: Crop Phytotoxicity and Yield Data
| Treatment | Rate (g a.i./ha) | Crop Phytotoxicity at 14 DAA (%) | Yield (t/ha) |
| This compound | 60 | ||
| This compound | 90 | ||
| This compound | 120 | ||
| Standard Herbicide | |||
| Untreated Control | - | 0 |
(DAA = Days After Application)
Statistical Analysis
Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects.
-
Method: Use Analysis of Variance (ANOVA) suitable for a Randomized Complete Block Design.[13][14]
-
Mean Separation: If the ANOVA shows a significant treatment effect, use a mean separation test, such as the Least Significant Difference (LSD) test, to compare individual treatment means.[14]
-
Data Transformation: For percentage data (weed control, phytotoxicity), an arcsine square root transformation may be necessary to meet the assumptions of ANOVA.[15]
Visualizations
Diagram 1: this compound Mode of Action
Caption: Inhibition of ALS enzyme by this compound disrupts essential amino acid synthesis.
Diagram 2: Field Trial Experimental Workflow
Caption: A typical workflow for conducting a herbicide efficacy field trial.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solutionsstores.com [solutionsstores.com]
- 4. pbea.agron.iastate.edu [pbea.agron.iastate.edu]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. pbgworks.org [pbgworks.org]
- 7. ontariosoilcrop.org [ontariosoilcrop.org]
- 8. peaceforageseed.ca [peaceforageseed.ca]
- 9. Making sure you're not a bot! [iastatedigitalpress.com]
- 10. scielo.br [scielo.br]
- 11. Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts [mdpi.com]
- 12. weedscience.ca [weedscience.ca]
- 13. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
- 14. preprints.org [preprints.org]
- 15. jrweedsci.com [jrweedsci.com]
Application Notes and Protocols for Greenhouse Bioassays of Metazosulfuron Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting greenhouse bioassays to evaluate the herbicidal activity of Metazosulfuron. This compound is a sulfonylurea herbicide that effectively controls a range of annual and perennial weeds commonly found in paddy fields, including those resistant to other sulfonylurea herbicides.[1]
Mode of Action
This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][3][4] As these amino acids are essential for protein synthesis and cell division, inhibition of ALS leads to the cessation of plant growth and eventual death.[5] Mammals do not possess the ALS enzyme, contributing to the low mammalian toxicity of sulfonylurea herbicides.[1]
Signaling Pathway of this compound Action
Caption: Mode of Action of this compound via ALS Inhibition.
Data Presentation
The following tables summarize the herbicidal activity of this compound based on visual assessments from greenhouse trials.
Table 1: Pre-emergence Herbicidal Activity of this compound
| Target Weed Species | Application Rate (g a.i./ha) | Herbicidal Activity Rating (0-5 Scale) |
| Echinochloa oryzicola | 64 | 4 |
| Schoenoplectus juncoides | 64 | 5 |
| Monochoria vaginalis | 64 | 5 |
Source: Adapted from Saeki et al., 2016.[1] Rating Scale: 0 = No effect, 5 = Completely withered.[1]
Table 2: Post-emergence Herbicidal Efficacy of this compound
| Target Weed Species | Application Rate (g a.i./ha) | Weed Control Efficacy (%) |
| Echinochloa oryzicola | 100 | 95 |
| Schoenoplectus juncoides (Susceptible) | 100 | 100 |
| Schoenoplectus juncoides (Resistant) | 100 | 100 |
| Monochoria vaginalis (Susceptible) | 100 | 100 |
| Monochoria vaginalis (Resistant) | 100 | 100 |
Source: Adapted from Saeki et al., 2016.[1] Efficacy Scale: 0 = No effect, 100 = Completely withered.[1]
Table 3: Dose-Response Data for this compound (Template)
| Target Weed Species | GR50 (g a.i./ha) | 95% Confidence Interval |
| Echinochloa oryzicola | Data to be generated | Data to be generated |
| Schoenoplectus juncoides | Data to be generated | Data to be generated |
| Monochoria vaginalis | Data to be generated | Data to be generated |
GR50: The concentration of herbicide that causes a 50% reduction in plant growth (e.g., biomass). This table serves as a template for quantitative data generation using the protocols provided below.
Experimental Protocols
The following are detailed protocols for conducting greenhouse bioassays to determine the herbicidal efficacy of this compound.
General Greenhouse Conditions
-
Temperature: Maintain a day/night temperature regime suitable for the optimal growth of the test species (e.g., 30/25°C).
-
Light: Provide a 12- to 16-hour photoperiod with adequate light intensity (e.g., 8000 lx).[6]
-
Humidity: Maintain a relative humidity of approximately 75%.[6]
-
Watering: Sub-irrigate pots as needed to maintain consistent soil moisture without causing waterlogging, which could affect herbicide distribution.[6]
Pre-emergence Herbicidal Activity Bioassay
This protocol is designed to assess the effect of this compound on weed emergence.
Caption: Workflow for Pre-emergence Bioassay.
-
Pots (e.g., 10-15 cm diameter)
-
Greenhouse soil mix (sterilized)
-
Seeds of target weed species (Echinochloa oryzicola, Schoenoplectus juncoides, Monochoria vaginalis)
-
This compound technical grade or formulated product
-
Laboratory sprayer with a flat-fan nozzle
-
Untreated control and a solvent control (if applicable)
-
Pot Preparation: Fill pots with the greenhouse soil mix to a uniform depth, leaving about 2-3 cm of headspace.
-
Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
-
Create a dilution series to achieve the desired application rates (e.g., 0, 16, 32, 64, 128, 256 g a.i./ha).
-
Apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha).
-
-
Weed Seeding: After the herbicide application, sow a predetermined number of seeds of the target weed species onto the soil surface. Lightly cover the seeds with a thin layer of untreated soil (approx. 0.5 cm).
-
Incubation: Place the pots in the greenhouse under the recommended conditions.
-
Data Collection:
-
At 14-21 days after treatment (DAT), count the number of emerged seedlings in each pot.
-
Visually assess the herbicidal effect on the emerged seedlings using a rating scale (e.g., 0-100% control or a 0-5 scale).
-
For dose-response analysis, harvest the above-ground biomass of the seedlings, and determine the fresh and dry weights.
-
-
Data Analysis: Analyze the data to determine the effect of different this compound concentrations on weed emergence and growth. For dose-response data, calculate the GR50 value.
Post-emergence Herbicidal Activity Bioassay
This protocol assesses the efficacy of this compound on established weeds.
Caption: Workflow for Post-emergence Bioassay.
-
Pots with established seedlings of target weed species (at the 2-3 leaf stage).
-
This compound technical grade or formulated product.
-
Laboratory sprayer with a flat-fan nozzle.
-
Untreated control and a solvent control.
-
Adjuvant (non-ionic surfactant) as recommended for sulfonylurea herbicides.
-
Plant Preparation: Grow the target weed species in pots until they reach the 2-3 leaf stage.[7] Thin seedlings to a uniform number per pot before treatment.
-
Herbicide Application:
-
Prepare a stock solution of this compound and a dilution series as described for the pre-emergence assay. Include a recommended adjuvant in the spray solution.
-
Apply the herbicide solutions as a foliar spray to the weed seedlings, ensuring uniform coverage.
-
-
Incubation: Return the treated plants to the greenhouse.
-
Data Collection:
-
At 14-21 DAT, visually assess the herbicidal injury using a rating scale.
-
For dose-response analysis, harvest the above-ground biomass and determine the fresh and dry weights.
-
-
Data Analysis: Analyze the data to determine the efficacy of this compound at different growth stages and concentrations. Calculate the GR50 or ED50 values from the dose-response data.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling herbicides.
-
Conduct all herbicide preparation and spraying in a well-ventilated area or a designated spray cabinet.
-
Dispose of all herbicide waste and contaminated materials according to institutional and local regulations.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. wssa.net [wssa.net]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metazos-ulfuron Residue Analysis in Crop Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Metazosulfuron residues in various crop samples. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is also presented as an efficient sample preparation method.
Overview
This compound is a sulfonylurea herbicide used for controlling a variety of weeds in agricultural settings.[1] Monitoring its residue levels in crops is crucial to ensure food safety and compliance with regulatory limits. The methods outlined below provide sensitive and reliable quantification of this compound in diverse crop matrices.
Analytical Methods
Two primary analytical methods are detailed: HPLC-UVD for routine screening and LC-MS/MS for confirmation and more sensitive quantification.
2.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)
This method is suitable for the quantification of this compound residues at levels typically encountered in routine monitoring.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions :
-
Column : Agilent Eclipse XDB-C18 or YMC Pack-pro C18.[2]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v or 65:35 v/v, adjusted based on the column and sample matrix).[2]
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 20 µL.[2]
-
Detection Wavelength : 245 nm.[2]
-
2.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation of this compound residues.
-
Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4][5]
-
Chromatographic Conditions :
-
Mass Spectrometry Parameters :
Experimental Protocols
3.1. Standard Extraction and Cleanup Protocol
This protocol is a conventional method involving solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE) cleanup.
Workflow Diagram
Caption: Standard Extraction and Cleanup Workflow for this compound Analysis.
Protocol Steps:
-
Sample Homogenization : Weigh 25 g of a representative crop sample and homogenize.[2]
-
Extraction : Add 100 mL of acetonitrile to the homogenized sample and shake vigorously for 1 hour.[2]
-
Filtration : Filter the extract through a Whatman™ GF/A filter paper under reduced pressure. Rinse the filter cake with an additional 30 mL of acetonitrile.[2]
-
Concentration : Concentrate the filtrate at 40°C using a rotary evaporator.[2]
-
Liquid-Liquid Partitioning : To the concentrated extract, add a saturated sodium chloride solution and partition with ethyl acetate. Collect the ethyl acetate (organic) layer.
-
Second Concentration : Concentrate the organic layer to dryness.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Final Concentration and Reconstitution : Concentrate the eluate to dryness and reconstitute the residue in a known volume of acetonitrile for analysis.
3.2. Modified QuEChERS Protocol
The QuEChERS method provides a faster and higher-throughput alternative for sample preparation.
Workflow Diagram
Caption: Modified QuEChERS Workflow for this compound Analysis.
Protocol Steps:
-
Sample Preparation : Weigh 10-15 g of the homogenized crop sample into a 50 mL centrifuge tube.
-
Extraction :
-
Add 10-15 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Vortex immediately for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup :
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Preparation : Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in various crop samples.
Table 1: Method Validation Parameters
| Parameter | HPLC-UVD | LC-MS/MS |
| Linearity (r²) | ≥0.9999[2] | ≥0.99[5] |
| Method Limit of Quantitation (MLOQ) | 0.02 mg/kg[2] | 0.005 - 0.01 mg/kg |
| Instrument Limit of Quantitation (ILOQ) | 2 ng[2] | N/A |
| Limit of Detection (LOD) | N/A | 0.001 - 0.005 mg/kg |
Table 2: Recovery Rates of this compound in Different Crop Matrices (%) [2]
| Crop | Spiking Level (mg/kg) | Recovery (%) | Coefficient of Variation (CV, %) |
| Brown Rice | 0.02 | 98.1 | 2.4 |
| 0.2 | 90.9 | 3.5 | |
| 2.0 | 88.5 | 3.0 | |
| Apple | 0.02 | 95.8 | 8.2 |
| 0.2 | 87.8 | 2.8 | |
| 2.0 | 74.1 | 5.2 | |
| Mandarin | 0.02 | 116.9 | 4.8 |
| 0.2 | 94.7 | 2.9 | |
| 2.0 | 86.6 | 4.1 | |
| Kimchi Cabbage | 0.02 | 96.0 | 4.7 |
| 0.2 | 88.0 | 2.5 | |
| 2.0 | 80.9 | 3.6 | |
| Soybean | 0.02 | 95.1 | 3.1 |
| 0.2 | 88.7 | 2.7 | |
| 2.0 | 85.3 | 3.3 |
Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) for pesticides in food are established by regulatory bodies to protect consumer health. These limits can vary by country and commodity. Researchers should consult the MRLs relevant to their region. For example, the People's Republic of China's National Food Safety Standard (GB 2763-2021) provides a comprehensive list of MRLs for numerous pesticides in various food categories.[2] It is essential to verify the current MRL for this compound in the specific crop and destination market. The USDA also maintains a database of international MRLs.
References
Application Notes and Protocols for Weed Control Studies Using Metazosulfuron
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for designing and executing robust experimental studies to evaluate the efficacy of Metazosulfuron for weed control, particularly in a paddy rice environment.
Introduction to this compound
This compound is a sulfonylurea herbicide that provides effective control of a wide spectrum of annual and perennial weeds in paddy fields.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] By inhibiting ALS, this compound halts the production of these essential amino acids, leading to the cessation of cell division and eventual death of susceptible weeds.[3] A key advantage of this compound is its efficacy against some weed biotypes that have developed resistance to other sulfonylurea herbicides.[1]
Mechanism of Action: ALS Inhibition
This compound targets and binds to the ALS enzyme, preventing it from catalyzing the initial step in the synthesis of branched-chain amino acids. This targeted inhibition disrupts protein synthesis and plant growth.
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Experimental Design for Paddy Field Efficacy Trials
A well-designed field trial is critical for obtaining reliable data on herbicide efficacy. The following protocol outlines a standard approach for a paddy field study.
Experimental Setup
A Randomized Complete Block Design (RCBD) is recommended to account for field variability.
Caption: Workflow for a this compound paddy field efficacy trial.
Detailed Protocol
1. Site Selection and Preparation:
-
Select a paddy field with a known history of uniform weed infestation.
-
Prepare the land according to standard local practices for rice cultivation. This includes puddling and leveling.
-
Ensure proper water management infrastructure is in place to maintain a consistent water level.
2. Experimental Design and Plot Layout:
-
Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot size should be adequate for representative sampling and to minimize edge effects, for example, 12 m² (3 m x 4 m).
-
Include buffer zones of at least 0.5 m between plots and 1 m between blocks to prevent spray drift and water movement between treatments.
3. Treatments:
-
Test Treatments: Include a range of this compound application rates. A typical range is 60-120 g a.i./ha.[1] It is also advisable to test different application timings (e.g., pre-emergence, early post-emergence).
-
Control Treatments:
-
Untreated Control (Weedy Check): Plots that receive no herbicide application.
-
Weed-Free Control: Plots that are kept weed-free by manual hand-weeding. This serves as a benchmark for maximum yield potential.
-
Reference Herbicide: Include a standard, commercially available herbicide for comparison.
-
4. Rice Cultivation:
-
Use a locally adapted and commercially relevant rice variety.
-
Transplant rice seedlings at the appropriate stage and spacing as per local recommendations.
5. Herbicide Application:
-
Calibrate application equipment (e.g., knapsack sprayer with a flat-fan nozzle) prior to use to ensure accurate and uniform spray delivery.
-
Apply herbicides at the designated growth stage of the weeds and crop. For post-emergence applications, the 2-5 leaf stage of weeds is often targeted.
-
Maintain a consistent spray volume, for instance, 300-400 liters per hectare.
-
For granular formulations, mix with a carrier like sand for uniform distribution.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
6. Data Collection:
-
Weed Assessment:
-
Weed Density: Count the number of individual weeds of each species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.
-
Weed Biomass: At a specified time after application, collect all weed material from the quadrats, dry in an oven at 70°C to a constant weight, and record the dry weight.
-
Visual Weed Control Efficacy: Rate the percentage of weed control on a scale of 0% (no effect) to 100% (complete weed death) at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).
-
-
Crop Phytotoxicity:
-
Visually assess any signs of crop injury (e.g., stunting, chlorosis, necrosis) using a 0-100% scale, where 0 is no injury and 100 is crop death.
-
-
Crop Yield:
-
At maturity, harvest the rice from a designated net plot area within each plot to determine the grain yield. Adjust grain yield to a standard moisture content.
-
7. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) for a Randomized Complete Block Design.
-
Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of treatment effects.
Table 1: Efficacy of this compound on Major Paddy Weeds
| Weed Species | Growth Stage at Application | This compound Rate (g a.i./ha) | Visual Weed Control (%) |
| Monochoria korsakowii (SU-R) | 2.5 leaf stage | 100 | 100 |
| Lindernia dubia (SU-R) | 2.5 leaf stage | 100 | 100 |
| Sagittaria trifolia (SU-R) | 1.5 leaf stage | 100 | 100 |
| Cyperus difformis | 3.0 leaf stage | 100 | 100 |
| Cyperus serotinus | 3.0 leaf stage | 100 | 100 |
| Eleocharis kuroguwai | 5-10 cm | 100 | 99 |
| Schoenoplectus maritimus | 5-10 cm | 100 | 99 |
| Oenanthe javanica | 2.5 leaf stage | 100 | 100 |
SU-R: Sulfonylurea-resistant biotype. Data adapted from a study by Nissan Chemical Industries, Ltd.[1]
Table 2: Effect of Different this compound Doses on Weed Control and Rice Yield
| Treatment | Dose (g a.i./ha) | Weed Control Efficiency (%) | Paddy Yield ( kg/ha ) |
| This compound | 41 | Similar to higher doses | - |
| This compound | 83 | Similar to higher doses | - |
| This compound | 124 | Similar to higher doses | - |
| This compound | 165 | Similar to other doses | 4103 |
| Pretilachlor + Bensulfuron methyl | - | - | 4236 |
| Thiobencarb + Bensulfuron methyl | - | - | 4121 |
| Hand Weeded Control | - | 100 | 4291 |
| Untreated Control | 0 | 0 | - |
Data from a field experiment at the Rice Research Institute of Iran.[4] The study noted no significant difference in paddy yield between the 83, 124, and 165 g a.i./ha doses of this compound.[4]
Conclusion
These application notes and protocols provide a robust framework for conducting efficacy studies of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data that can be used to support research, development, and registration of this herbicide. Proper experimental design, execution, and data analysis are paramount to understanding the full potential of this compound in weed management programs.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Investigating the efficacy of this compound herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
Application Notes and Protocols for Measuring Acetolactate Synthase (ALS) Inhibition by Metazosulfuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosulfuron is a novel sulfonylurea herbicide that effectively controls a broad spectrum of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.[1] Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] As this pathway is absent in animals, ALS is an attractive target for the development of selective herbicides with low mammalian toxicity.[1]
These application notes provide detailed protocols for measuring the inhibition of ALS by this compound, enabling researchers to assess its potency and screen for potential resistance mechanisms.
Principle of Measurement
The activity of ALS is typically determined by quantifying the amount of acetolactate produced from the enzymatic reaction with pyruvate. However, acetolactate is unstable and readily undergoes decarboxylation to acetoin, especially under acidic conditions. The most common method for measuring ALS activity is a colorimetric assay based on the Voges-Proskauer reaction, first described by Westerfeld. In this assay, the acetolactate produced by ALS is converted to acetoin, which then reacts with α-naphthol and creatine in an alkaline solution to form a colored complex that can be measured spectrophotometrically at approximately 530 nm. The intensity of the color is directly proportional to the amount of acetoin formed, and thus to the activity of the ALS enzyme. The inhibition of ALS by a compound like this compound is measured by the reduction in color formation compared to an uninhibited control.
Data Presentation: Inhibition of ALS by Sulfonylurea Herbicides
Table 1: Herbicidal Efficacy of this compound (100 g a.i./ha) on Major Paddy Weeds [1]
| Weed Species | Common Name | Growth Stage/Size at Application | Weed Control (%) |
| Monochoria korsakowii | Monochoria | 2.5 leaf stage | 100 |
| Lindernia dubia | False Pimpernel | 3.0 leaf stage | 100 |
| Sagittaria trifolia | Arrowhead | 2.5 leaf stage | 100 |
| Cyperus difformis | Smallflower Umbrellasedge | 4.0 leaf stage | 100 |
| Cyperus serotinus | Late-flowering Cyperus | 15 cm | 100 |
| Eleocharis kuroguwai | Kuroguwai | 15 cm | 100 |
| Schoenoplectus maritimus | Sea Club-rush | 15 cm | 100 |
| Oenanthe javanica | Java Water Dropwort | 20 cm | 95 |
Weed control was visually evaluated on a scale of 0 (no effect) to 100 (completely withered).
Table 2: Example IC50 Values for ALS Inhibition by Other Sulfonylurea Herbicides
| Herbicide | Plant Species | Biotype | IC50 (nM) | Reference |
| Imazosulfuron | Scirpus juncoides | Susceptible | 15 | [3] |
| Imazosulfuron | Scirpus juncoides | Resistant | >3000 | [3] |
| Chlorsulfuron | Pea (Pisum sativum) | Susceptible | 18 - 36 | [4] |
| Metsulfuron-methyl | Canola (Brassica napus) | Hyola 61 (Susceptible) | 0.01 µM |
Experimental Protocols
Protocol 1: Extraction of Acetolactate Synthase (ALS) from Plant Tissue
Materials:
-
Fresh or frozen young plant tissue (e.g., leaves, shoots)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM flavin adenine dinucleotide (FAD).
-
Polyvinylpolypyrrolidone (PVPP)
-
Mortar and pestle
-
Cheesecloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Harvest young, actively growing plant tissue.
-
Grind 1 g of plant tissue with 0.1 g of PVPP in a pre-chilled mortar and pestle with 10 mL of ice-cold extraction buffer.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. Use immediately for the enzyme assay.
Protocol 2: In Vitro Assay for ALS Inhibition by this compound
This protocol is a modification of the method of Westerfeld (1945) for the determination of acetoin.[1]
Materials:
-
Crude ALS enzyme extract (from Protocol 1)
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 100 mM sodium pyruvate, 20 mM MgCl₂, and 2 mM thiamine pyrophosphate (TPP).
-
This compound stock solution (in a suitable solvent like DMSO, with final solvent concentration in the assay not exceeding 1%).
-
6 N H₂SO₄
-
Creatine solution: 0.5% (w/v) in distilled water.
-
α-Naphthol solution: 5% (w/v) in 2.5 N NaOH (prepare fresh).
-
Spectrophotometer or microplate reader capable of reading absorbance at 530 nm.
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 0.5 mL of Assay Buffer.
-
Add the desired concentration of this compound (or solvent control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 0.1 mL of the crude ALS enzyme extract.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the enzymatic reaction by adding 50 µL of 6 N H₂SO₄.
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Add 0.5 mL of the freshly prepared α-naphthol solution.
-
Add 0.5 mL of the creatine solution.
-
Incubate at 60°C for 15 minutes for color development.
-
-
Measurement:
-
Cool the reaction tubes to room temperature.
-
Measure the absorbance of the solution at 530 nm.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the solvent control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of ALS activity) from the dose-response curve.
-
Visualizations
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis
Caption: this compound inhibits ALS, blocking amino acid synthesis.
Experimental Workflow: In Vitro ALS Inhibition Assay
Caption: Workflow for measuring ALS inhibition by this compound.
References
Metazosulfuron: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Metazosulfuron, a sulfonylurea herbicide. This document outlines the preparation of various formulations, detailed protocols for in vitro and in vivo experimentation, and a summary of its mode of action.
This compound is a potent inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] Its high efficacy at low application rates makes it an important tool for weed management research and the development of new herbicidal formulations.[1][3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | [1] |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S | [1] |
| Molecular Weight | 475.86 g/mol | [1] |
| Appearance | White, odorless solid | [1] |
| Melting Point | 175.5–177.6°C | [1] |
| Water Solubility | 33.3 mg/L (at 20°C) | [1] |
| Vapor Pressure | 7.0 × 10⁻⁸ Pa (at 25°C) | [1] |
| pKa | 3.4 (at 20°C) | [1] |
| Log P (octanol-water) | -0.35 (at pH 7, 25°C) | [1] |
Recommended Application Rates for Field Experiments
| Application Rate (Active Ingredient) | Target Weeds | Reference |
| 60–120 g a.i./ha | Echinochloa spp., annual and perennial weeds, including sulfonylurea-resistant biotypes in paddy fields. | [1][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Bioassays
This protocol describes the preparation of a concentrated stock solution of this compound suitable for use in enzymatic assays and cell culture experiments.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh a desired amount of this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Due to its low water solubility, DMSO is a suitable solvent.
-
Vortex the solution thoroughly to ensure the complete dissolution of the compound.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experimental use, dilute the stock solution to the desired final concentration using the appropriate assay buffer or culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Greenhouse Pot Experiment for Herbicidal Efficacy Evaluation
This protocol outlines a method for assessing the herbicidal activity of this compound formulations on target weed species in a controlled greenhouse environment.
Materials:
-
This compound formulation (e.g., wettable powder, suspension concentrate)
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli)
-
Adjuvant (optional, e.g., non-ionic surfactant, crop oil concentrate)
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled temperature, humidity, and lighting
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Formulation Preparation:
-
Wettable Powder (WP): Prepare a slurry by mixing the required amount of WP formulation with a small amount of water. Then, dilute to the final spray volume.
-
Suspension Concentrate (SC): Directly dilute the required amount of SC formulation with water to the final spray volume.
-
Adjuvant Addition (Optional): If an adjuvant is used, add it to the spray solution according to the manufacturer's recommendations. Common adjuvants for sulfonylurea herbicides include non-ionic surfactants (NIS) at 0.25% v/v or crop oil concentrates (COC) at 0.05% v/v.
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a known volume per unit area.
-
Apply the this compound formulation evenly to the foliage of the weed seedlings.
-
Include a control group treated with a blank formulation (without this compound) and an untreated control group.
-
-
Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment:
-
Visually assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight to quantify the reduction in growth compared to the control.
-
Signaling Pathway and Experimental Workflow
This compound Mode of Action: Inhibition of Acetolactate Synthase
This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2][6]
Caption: this compound's inhibitory effect on the ALS enzyme disrupts amino acid synthesis.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of new this compound formulations.
Caption: A standard workflow for testing the efficacy of this compound formulations.
References
- 1. US20160174551A1 - Herbicidal Formulation - Google Patents [patents.google.com]
- 2. CN104814024A - Rice field herbicide composition containing this compound and penoxsulam - Google Patents [patents.google.com]
- 3. WO2017092477A1 - Process for preparing novel crystalline form of mesosulfuron-methyl and use thereof - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metazosulfuron: Application Notes and Protocols for Controlling Sulfonylurea-Resistant Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosulfuron is a novel pyrazolesulfonylurea herbicide that has demonstrated high efficacy in controlling a broad spectrum of weeds in paddy fields, including biotypes resistant to conventional sulfonylurea (SU) herbicides.[1][2][3][4][5] Its primary mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][6] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound to control sulfonylurea-resistant weeds.
Mechanism of Action and Resistance
Sulfonylurea herbicides bind to the ALS enzyme, inhibiting its function and leading to the cessation of plant cell division and growth.[6] Resistance to sulfonylurea herbicides in weeds often arises from mutations in the ALS gene, which alter the herbicide's binding site on the enzyme. This compound has been shown to effectively inhibit the ALS enzyme in both susceptible (SU-S) and resistant (SU-R) biotypes of several weed species, suggesting it can overcome common resistance mechanisms.[1]
Application Notes
This compound is typically applied post-emergence to control weeds in paddy rice.
Recommended Application Rate: The general recommended application rate for this compound is 60-120 g a.i./ha .[1][2][3][4][5] The optimal rate may vary depending on the weed species, their growth stage, and environmental conditions.
Target Weed Species (Sulfonylurea-Resistant): this compound has shown excellent efficacy against the following sulfonylurea-resistant weeds:
-
Schoenoplectus juncoides (Rock Bulrush)[1]
-
Monochoria vaginalis[1]
-
Monochoria korsakowii[1]
-
Sagittaria trifolia (Threeleaf Arrowhead)[1]
Data Presentation
The following tables summarize the efficacy of this compound against key sulfonylurea-resistant weeds based on available research.
Table 1: Efficacy of this compound against Sulfonylurea-Resistant Weeds
| Weed Species | Growth Stage at Application | This compound Rate (g a.i./ha) | Control (%) | Reference |
| Schoenoplectus juncoides (SU-R) | 3-4 leaf stage | 100 | >95 | [1] |
| Monochoria vaginalis (SU-R) | 2-3 leaf stage | 100 | >98 | [1] |
| Monochoria korsakowii (SU-R) | 2-3 leaf stage | 100 | >98 | [1] |
| Sagittaria trifolia (SU-R) | 2-3 leaf stage | 100 | >95 | [1] |
Table 2: Comparative Efficacy of ALS-Inhibiting Herbicides against Resistant Schoenoplectus juncoides
| Herbicide | GR50 (g a.i./ha) - Susceptible Biotype | GR50 (g a.i./ha) - Resistant Biotype (Asp376Glu mutation) | Resistance Factor (RF) |
| Imazosulfuron | 0.5 | 88 | 176 |
| Bensulfuron-methyl | 1.2 | 48 | 40 |
| Metsulfuron-methyl * | 0.3 | 4.2 | 14 |
| Bispyribac-sodium | 2.5 | 13 | 5.2 |
| Imazaquin | 50 | 75 | 1.5 |
| Note: Data for metsulfuron-methyl is presented as a proxy for this compound due to limited direct comparative data in the search results. Both are sulfonylurea herbicides with the same mode of action. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Greenhouse Bioassay for Herbicide Efficacy
This protocol is designed to determine the dose-response of sulfonylurea-resistant weeds to this compound in a controlled greenhouse environment.
Materials:
-
Seeds of sulfonylurea-resistant and susceptible weed biotypes
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
This compound (analytical grade or commercial formulation)
-
Precision bench sprayer
-
Drying oven
-
Analytical balance
Procedure:
-
Seed Germination: Germinate seeds of both resistant and susceptible weed biotypes in petri dishes or germination trays until they reach the 1-2 leaf stage.
-
Transplanting: Transplant uniform and healthy seedlings into individual pots.
-
Plant Growth: Grow the plants in the greenhouse until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).
-
Herbicide Preparation: Prepare a stock solution of this compound and then a series of dilutions to achieve the desired range of application rates.
-
Herbicide Application: Apply the herbicide solutions to the plants using a precision bench sprayer calibrated to deliver a consistent volume. Include an untreated control group.
-
Post-Treatment Care: Return the plants to the greenhouse and maintain them under optimal growing conditions.
-
Data Collection:
-
Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0 (no effect) to 100 (complete death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).
-
Protocol 2: Field Trial for Herbicide Efficacy
This protocol outlines the design and execution of a field trial to evaluate the efficacy of this compound under real-world conditions.
Materials:
-
Field with a natural infestation of the target sulfonylurea-resistant weed(s)
-
This compound commercial formulation
-
Backpack or tractor-mounted sprayer
-
Plot marking equipment (stakes, measuring tape)
-
Quadrat for weed sampling
-
Crop harvesting equipment
-
Weighing scales
Procedure:
-
Site Selection: Choose a field with a uniform and moderate to high infestation of the target sulfonylurea-resistant weed species.
-
Experimental Design: Use a randomized complete block design (RCBD) with a minimum of four replications to account for field variability. Treatments should include a range of this compound application rates, a standard herbicide treatment for comparison, a weedy check (untreated), and a weed-free check (maintained by hand weeding).
-
Plot Establishment: Mark out individual plots of a size that allows for accurate application and sampling (e.g., 3m x 5m). Leave buffer zones between plots to prevent spray drift.
-
Herbicide Application: Apply the herbicides at the appropriate weed and crop growth stage using a calibrated sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control: At regular intervals after application, assess weed control by counting the number of weeds per unit area (e.g., using a 0.25 m² quadrat) and by harvesting and weighing the weed biomass from the quadrat.
-
Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on weed control, crop injury, and crop yield.
Conclusion
This compound is a valuable tool for the management of sulfonylurea-resistant weeds in paddy rice. The provided application notes and protocols offer a framework for researchers to effectively evaluate and utilize this herbicide. Further research to determine the optimal application strategies for specific regional weed biotypes and environmental conditions is encouraged.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weedscience.org [weedscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metazosulfuron Resistance in Weed Biotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metazosulfuron and investigating weed resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it effective against some sulfonylurea-resistant weeds?
This compound is a novel pyrazolesulfonylurea herbicide.[1] Its primary mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] this compound has shown high efficacy against various paddy weeds, including biotypes resistant to conventional sulfonylurea herbicides like bensulfuron-methyl and pyrazosulfuron-ethyl.[1][2] The effectiveness of this compound against some resistant biotypes is attributed to its different binding characteristics to the ALS enzyme, even in the presence of certain mutations that confer resistance to other sulfonylureas.[1]
Q2: What are the primary mechanisms of resistance to sulfonylurea herbicides?
Resistance to sulfonylurea herbicides in weeds is primarily due to two mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene, which codes for the acetolactate synthase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. Common mutations occur at specific amino acid positions, such as Proline-197 and Tryptophan-574.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant of these is enhanced metabolic resistance, where the resistant plant rapidly metabolizes the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).
Q3: How can I determine if a weed population is resistant to this compound?
Confirming herbicide resistance involves a systematic approach:
-
Field Observation: Suspect resistance if this compound fails to control a specific weed species that it normally controls, while other susceptible weeds in the same area are effectively managed.[3][4] Rule out other causes of herbicide failure such as application errors, unfavorable weather conditions, or incorrect weed staging.[3]
-
Whole-Plant Dose-Response Assay: This is the definitive method to confirm resistance and quantify its level. It involves treating suspected resistant and known susceptible plant populations with a range of herbicide doses and comparing their responses.
-
Molecular Testing: If target-site resistance is suspected, sequencing the ALS gene can identify known resistance-conferring mutations.
Troubleshooting Guides
Issue 1: Sub-optimal Efficacy of this compound in Experiments
| Potential Cause | Troubleshooting Step |
| Incorrect Herbicide Concentration | Double-check all calculations for stock solutions and serial dilutions. Ensure accurate weighing and solubilization of the herbicide. |
| Sub-optimal Plant Health | Ensure both susceptible and potentially resistant plants are healthy and at the recommended growth stage (e.g., 2-3 leaf stage) for herbicide application. Stressed plants may exhibit altered responses to herbicides. |
| Application Issues | Calibrate spray equipment to ensure uniform and accurate application. Uneven spray coverage can lead to variable results. |
| Environmental Conditions | Maintain optimal and consistent environmental conditions (temperature, humidity, light) in the greenhouse or growth chamber, as these can influence herbicide uptake and efficacy. |
| Seed Viability and Dormancy | If growing plants from seed, ensure high germination rates and break any seed dormancy to achieve uniform seedling emergence.[5] |
Issue 2: Ambiguous Results in Molecular Diagnostics of ALS Gene
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | Use a robust DNA extraction protocol to obtain high-quality genomic DNA. Poor quality DNA can lead to PCR failure or sequencing artifacts. |
| PCR Failure | Optimize PCR conditions (annealing temperature, primer concentration, etc.). Design alternative primers for the ALS gene if necessary. |
| Ambiguous Sequencing Data | If direct sequencing of PCR products yields overlapping peaks, it may indicate heterozygosity (the plant has both a resistant and a susceptible allele) or the presence of multiple ALS gene copies. In such cases, cloning the PCR products before sequencing can isolate individual alleles. |
| No Known Mutation Detected | If a weed biotype shows resistance in a whole-plant assay but no known target-site mutations are found, the resistance mechanism is likely non-target-site-based (e.g., enhanced metabolism). Further investigation into metabolic pathways would be required. |
Data Presentation
Table 1: Efficacy of this compound on Sulfonylurea-Susceptible (S) and -Resistant (R) Weed Biotypes.
| Weed Species | Biotype | Herbicide | Application Rate (g a.i./ha) | Visual Control (%) | Citation |
| Schoenoplectus juncoides | SU-S | This compound | 100 | 100 | [1] |
| Schoenoplectus juncoides | SU-R | This compound | 100 | 100 | [1] |
| Monochoria vaginalis | SU-S | This compound | 100 | 100 | [1] |
| Monochoria vaginalis | SU-R | This compound | 100 | 100 | [1] |
| Sagittaria trifolia | SU-S | This compound | 100 | 100 | [1] |
| Sagittaria trifolia | SU-R | This compound | 100 | 100 | [1] |
Table 2: Comparative GR50 Values of Sulfonylurea Herbicides on Susceptible (S) and Resistant (R) Biotypes of Monochoria vaginalis.
GR50 is the herbicide dose required to cause a 50% reduction in plant growth.
| Herbicide | Biotype | GR50 (g a.i./ha) | Resistance Index (R/S) | Citation |
| Imazosulfuron | S | - | - | [1] |
| R | >3172x S | >3172 | [1] | |
| Bensulfuron-methyl | S | - | - | [6] |
| R | 31.28x S | 31.28 | [7] | |
| Pyrazosulfuron-ethyl | S | - | - | [1] |
| R | 31x S | 31 | [1] | |
| Metsulfuron-methyl | S | 0.51 | - | [6] |
| R (Rawamerta) | 3.09 | 6.00 | [6] | |
| R (Patokbeusi) | 2.00 | 3.89 | [6] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
This protocol is adapted from general herbicide resistance testing guidelines.[5]
-
Plant Material: Use seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Seed Germination: Break any seed dormancy and germinate seeds in petri dishes or trays with a suitable substrate.
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Transplanting: Once seedlings have developed a small root system, transplant uniform seedlings into pots (e.g., 10 cm diameter) filled with a standard potting mix. Thin to a consistent number of plants per pot (e.g., 3-5).
-
Growth Conditions: Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the species.
-
Herbicide Application: When plants reach the 2-3 leaf stage, apply this compound at a range of doses. A typical dose range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate (for this compound, a 1x rate is approximately 60-120 g a.i./ha).[1] Include an untreated control for each population.
-
Data Collection: At 14-21 days after treatment, visually assess plant injury and harvest the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.
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Data Analysis: Express the dry weight of each treated pot as a percentage of the untreated control for that population. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic model) to determine the GR50 value for each population. The resistance index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Visualizations
Caption: Mechanism of this compound action and target-site resistance.
Caption: Workflow for confirming and characterizing herbicide resistance.
Caption: Logical workflow for troubleshooting herbicide application failure.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agronomy eUpdate April 3rd, 2025 : Issue 1047 [eupdate.agronomy.ksu.edu]
- 3. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 4. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 5. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 6. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 7. researchgate.net [researchgate.net]
Metazosulfuron Technical Support Center: A Guide for Researchers
Welcome to the Metazosulfuron Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for specific weed species in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective dosage rates.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended dosage range for this compound?
A1: this compound has been shown to be highly effective against a range of annual and perennial weeds in paddy fields at dosages between 60 and 120 grams of active ingredient per hectare (g a.i./ha)[1]. A dose of 100 g a.i./ha has demonstrated excellent efficacy against major paddy weeds[1]. In some studies, an optimal dose of 83 g a.i./ha has been identified for controlling a variety of weeds in rice transplanting systems.
Q2: What is the mode of action of this compound?
A2: this compound is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor[1][2]. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants[1][2]. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants[1][2].
Q3: Which weed species are susceptible to this compound?
A3: this compound is effective against a broad spectrum of weeds, including those that have developed resistance to other sulfonylurea herbicides[1]. Susceptible species include Echinochloa oryzicola, Cyperus serotinus, Schoenoplectus juncoides, Monochoria vaginalis, and Sagittaria trifolia[1].
Q4: Can this compound be used on sulfonylurea-resistant weeds?
A4: Yes, this compound has demonstrated excellent efficacy against several sulfonylurea-resistant (SU-R) weed biotypes, including Schoenoplectus juncoides, Monochoria vaginalis, and Sagittaria trifolia[1].
Troubleshooting Guide
Encountering issues with your experiments? This guide addresses common problems researchers may face when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor weed control | Incorrect Dosage: The applied dosage may be too low for the target weed species or its growth stage. | 1. Verify Calculations: Double-check all calculations for preparing the herbicide solution. 2. Consult Data: Refer to the dosage tables below for species-specific recommendations. 3. Conduct Dose-Response Study: If efficacy data for your specific weed is unavailable, perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols). |
| Weed Growth Stage: Herbicides are often most effective on younger, actively growing weeds. | 1. Application Timing: Apply this compound when weeds are in their early growth stages for optimal results. | |
| Environmental Conditions: Factors like temperature and soil moisture can influence herbicide uptake and efficacy. | 1. Optimal Temperature: Apply during periods of moderate temperatures. Very high or low temperatures can reduce herbicide activity. 2. Adequate Soil Moisture: Ensure sufficient soil moisture for root uptake, but avoid waterlogged conditions which can lead to herbicide runoff. | |
| Herbicide Resistance: The target weed population may have developed resistance to ALS inhibitors. | 1. Review Herbicide History: Check the history of herbicide use in the area where the weeds were collected. 2. Use Alternative Herbicides: Test herbicides with different modes of action to control the resistant population. | |
| Inconsistent results across experiments | Variability in Experimental Conditions: Differences in temperature, light, soil type, or application technique can lead to variable results. | 1. Standardize Protocols: Ensure all experimental parameters are kept consistent across replicates and experiments. 2. Calibrate Equipment: Regularly calibrate spray equipment to ensure accurate and uniform application. |
| Improper Herbicide Solution Preparation: Issues with water quality (e.g., pH) or improper mixing can affect herbicide performance. | 1. Check Water Quality: Use water with a neutral pH for preparing solutions. 2. Follow Mixing Instructions: Adhere to the manufacturer's instructions for mixing the herbicide formulation. Flocculation can occur with some sulfonylurea products under certain conditions[3]. | |
| Crop or non-target plant injury | Incorrect Application: Spray drift or application at an inappropriate crop growth stage can cause damage. | 1. Prevent Drift: Use appropriate nozzles and spray shields to minimize drift to non-target plants. 2. Observe Crop Safety Guidelines: While this compound has good crop safety in rice, always follow recommended application timings relative to the crop's growth stage[1]. |
Data Presentation: this compound Efficacy
The following tables summarize the effective dosage and observed efficacy of this compound on various weed species based on available research. Efficacy is typically measured by a visual assessment of weed control on a scale of 0% (no effect) to 100% (complete death).
Table 1: General Recommended Dosage Range
| Application Rate (g a.i./ha) | Context | Reference |
| 60 - 120 | Effective range for annual and perennial weeds in paddy fields. | [1] |
| 83 | Recommended optimal dose in a study on transplanted rice. | |
| 100 | Dose at which excellent efficacy was observed on major paddy weeds. | [1] |
Table 2: Efficacy of this compound (100 g a.i./ha) on Specific Weed Species
| Weed Species | Common Name | Growth Stage at Application | Visual Weed Control (%) | Reference |
| Echinochloa oryzicola | Barnyard Grass | 2.5 leaf stage | 100 | [1] |
| Cyperus serotinus | Late-Flowering Cyperus | 20 cm | 100 | [1] |
| Schoenoplectus juncoides (SU-R) | Rock Bulrush | 3 leaf stage | 100 | [1] |
| Monochoria vaginalis (SU-R) | Heartshape False Pickerelweed | 3 leaf stage | 100 | [1] |
| Sagittaria trifolia (SU-R) | Threeleaf Arrowhead | 3 leaf stage | 100 | [1] |
| Eleocharis kuroguwai | Kuroguwai | 15 cm | 100 | [1] |
SU-R: Sulfonylurea-Resistant biotype
Experimental Protocols
Protocol for Determining Optimal this compound Dosage (Greenhouse Study)
This protocol outlines a standard method for conducting a dose-response study to determine the effective dosage of this compound for a specific weed species.
1. Plant Material and Growth Conditions:
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Collect seeds of the target weed species from a location with a known history (if possible).
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Sow seeds in pots filled with a standardized potting mix.
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Grow plants in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
2. Herbicide Application:
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When the weed seedlings reach the 2-3 leaf stage, they are ready for treatment.
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Prepare a series of this compound concentrations. A typical dose-response experiment would include a logarithmic series of doses, for example, 0x (control), 0.25x, 0.5x, 1x (anticipated effective dose), 2x, and 4x the anticipated dose.
-
Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) scale.
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At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot.
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Dry the biomass in an oven (e.g., at 70°C for 72 hours) and record the dry weight.
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Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ value (the herbicide dose that causes a 50% reduction in plant growth).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound as an ALS inhibitor.
Experimental Workflow for Dose-Response Study
References
Metazosulfuron Efficacy in Varied Soil Conditions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of metazosulfuron in diverse soil types. The information is designed to address common challenges encountered during experimental applications.
Troubleshooting Guide: Overcoming Common Efficacy Issues
This guide addresses frequent problems observed during this compound experiments, offering systematic solutions.
Q1: Why is a noticeable decrease in this compound efficacy observed in soils with high organic matter content?
A1: Reduced efficacy in soils rich in organic matter is a common issue. This is primarily due to the high adsorption of this compound to organic particles, which reduces its bioavailability for weed uptake.[1][2][3]
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Solution: In soils with high organic matter, an adjustment in the application rate may be necessary. It is recommended to conduct a dose-response study on the target weed in the specific soil to determine the optimal concentration. Additionally, consider incorporating the herbicide into the soil to ensure it reaches the weed seed germination zone.
Q2: How does soil pH affect the performance and persistence of this compound?
A2: Soil pH is a critical factor influencing both the activity and persistence of sulfonylurea herbicides like this compound.
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Acidic Soils (pH < 6.0): Chemical hydrolysis of the sulfonylurea bridge is accelerated, leading to faster degradation and reduced persistence.[2][4] While this reduces the risk of carryover injury to subsequent crops, it may also shorten the window of weed control.
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Alkaline Soils (pH > 7.0): this compound is more persistent in alkaline soils due to slower chemical and microbial breakdown. This prolonged activity can be beneficial for season-long weed control but increases the risk of injury to sensitive rotational crops. In alkaline conditions, this compound is more available for plant uptake, which can enhance its efficacy but also its potential for crop injury if selectivity is marginal.
Q3: What is the impact of soil texture (e.g., sandy vs. clay soils) on this compound efficacy?
A3: Soil texture influences this compound's availability and mobility.
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Sandy Soils: These soils have lower adsorption capacity due to less organic matter and clay content.[5] This can lead to higher herbicide availability and potentially better weed control at lower application rates. However, it also increases the risk of leaching, which can move the herbicide out of the weed germination zone and potentially into groundwater.[5]
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Clay Soils: Soils with high clay content have a greater capacity to adsorb herbicides, which can reduce their immediate availability for weed uptake.[5] Higher application rates may be needed in clay soils to achieve the desired level of weed control.
Q4: Can soil moisture levels at the time of application affect the results of my experiment?
A4: Yes, soil moisture is a key factor. This compound, like other soil-applied herbicides, requires adequate moisture to be available in the soil solution for uptake by weed roots and shoots.
-
Dry Conditions: In dry soil, the herbicide may remain bound to soil particles and not be readily available for uptake, leading to poor weed control.
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Excessive Moisture: Heavy rainfall shortly after application can lead to leaching, especially in coarse-textured soils, moving the herbicide below the weed seed germination zone.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor.[6][7] ALS, also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8][9] By inhibiting this enzyme, this compound halts cell division and plant growth, ultimately leading to weed death.[8]
Q6: Are there concerns about the persistence of this compound in soil and potential carryover to subsequent crops?
A6: The persistence of this compound, measured by its half-life (DT50), is highly dependent on soil properties, particularly pH.[2][4] In acidic soils, it degrades more rapidly, reducing carryover risk. However, in neutral to alkaline soils, its persistence increases, posing a potential threat to sensitive rotational crops. It is crucial to consider the rotational crop restrictions on the product label and conduct a bioassay if there are concerns about herbicide residues in the soil.
Q7: How can I determine the appropriate application rate for a specific soil type?
A7: The optimal application rate will vary based on the soil's organic matter content, texture, and pH, as well as the target weed species and its growth stage. It is highly recommended to consult the product label for guidance on rate adjustments for different soil types. For research purposes, conducting a preliminary dose-response experiment with the specific soil and target weed is the most accurate way to determine the effective use rate.
Q8: What analytical methods are suitable for quantifying this compound residues in soil?
A8: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative analysis of this compound residues in soil.[10][11][12] Bioassays, using sensitive plant species, can also be used to detect the presence of biologically active residues in the soil.[12]
Data on Factors Influencing Sulfonylurea Herbicide Efficacy
The following tables summarize quantitative data for sulfonylurea herbicides with similar modes of action to this compound, illustrating the impact of key soil properties on their behavior.
Table 1: Effect of Soil pH on the Half-Life (DT50) of Sulfonylurea Herbicides
| Herbicide | Soil pH | Half-Life (DT50) in days | Reference |
| Prosulfuron | 5.4 | 6.5 | [13] |
| Prosulfuron | 7.9 | 122.9 | [13] |
| Metsulfuron-methyl | 5.0 | 2.1 (at 45°C) | [4] |
| Metsulfuron-methyl | 7.0 | 33 (at 45°C) | [4] |
| Imazosulfuron | 4.5 | 36.5 | [2] |
| Imazosulfuron | 5.9 | 578 | [2] |
Table 2: Soil Adsorption Coefficients (Kd) for a Sulfonylurea Herbicide in Different Soil Types
| Herbicide | Soil Type | Organic Matter (%) | Clay (%) | pH | Kd (L/kg) | Reference |
| Imazosulfuron | Sandy Loam | 1.2 | 8 | 5.5 | 1.46 | [3] |
| Imazosulfuron | Clay Loam | 2.5 | 35 | 6.2 | 3.02 | [3] |
Kd (Soil Adsorption Coefficient) indicates the extent of herbicide binding to soil particles. A higher Kd value signifies stronger adsorption and less bioavailability.
Table 3: Half-life (DT50) of Metsulfuron-methyl in Sterile vs. Non-Sterile Soil
| Soil Condition | Half-Life (DT50) in days | Reference |
| Non-sterile | 13 | [4] |
| Sterile | 31 | [4] |
This data highlights the significant role of microbial degradation in the breakdown of sulfonylurea herbicides.
Experimental Protocols
Protocol 1: Determination of Soil Adsorption/Desorption Coefficient (Kd) - Based on OECD Guideline 106 [14][15][16][17][18][19]
This protocol outlines the batch equilibrium method to determine the extent to which this compound is adsorbed by soil particles.
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Soil Preparation: Use at least five different soil types with varying organic carbon content, clay content, and pH. Air-dry the soils and sieve them through a 2 mm screen.
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Test Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. Create a series of dilutions from the stock solution.
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Adsorption Phase:
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Add a known mass of soil to centrifuge tubes.
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Add a known volume of the this compound test solution to each tube.
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Shake the tubes at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).
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Centrifuge the tubes to separate the soil from the solution.
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Analyze the supernatant for the concentration of this compound using HPLC.
-
-
Calculation of Kd:
-
The amount of this compound adsorbed to the soil is calculated by subtracting the concentration in the equilibrium solution from the initial concentration.
-
The Kd is calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.
-
-
Desorption Phase (Optional):
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After the adsorption phase, remove the supernatant and add a fresh solution of 0.01 M CaCl2 (without this compound) to the soil pellet.
-
Shake for the same equilibration time.
-
Centrifuge and analyze the supernatant for the concentration of desorbed this compound.
-
Protocol 2: Determination of Aerobic Soil Degradation Rate (DT50) - Based on OECD Guideline 307 [1][5][14][20][21]
This protocol is used to determine the rate at which this compound degrades in soil under aerobic conditions.
-
Soil Preparation: Use fresh soil samples from at least three different locations. Adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Application of this compound: Treat the soil samples with a known concentration of this compound.
-
Incubation:
-
Place the treated soil samples in incubation vessels that allow for aeration while trapping volatile degradation products (e.g., CO2).
-
Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.
-
-
Sampling and Analysis:
-
Collect soil samples at regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract this compound and its potential degradation products from the soil samples using an appropriate solvent.
-
Analyze the extracts by HPLC to determine the concentration of the parent compound and any major metabolites.
-
-
Calculation of DT50:
-
Plot the concentration of this compound against time.
-
The DT50 (time for 50% dissipation) is calculated using first-order kinetics, where the natural logarithm of the concentration is plotted against time.
-
Visualizations
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Caption: Workflow for determining the soil adsorption coefficient (Kd).
Caption: Influence of soil properties on this compound behavior and efficacy.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and desorption of imazosulfuron by soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 5. oecd.org [oecd.org]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Agricultural and Environmental Sciences [korseaj.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 15. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
Troubleshooting Metazosulfuron degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide metazosulfuron. Our aim is to help you navigate common challenges in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a sulfonylurea herbicide, primarily degrades through two main pathways: chemical hydrolysis and microbial degradation.[1][2][3] The contribution of each pathway is heavily influenced by environmental conditions.[1][2] A major degradation step involves the cleavage of the sulfonylurea bridge, which leads to the formation of corresponding sulfonamides and heterocyclic amines, rendering the molecule inactive.[4][5][6]
Q2: Which environmental factors have the most significant impact on this compound degradation?
A2: The degradation rate of this compound is significantly influenced by several key environmental factors:
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Soil pH: Chemical hydrolysis is highly dependent on pH, with faster degradation occurring in acidic soils.[1][7][8]
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Temperature: Higher temperatures generally accelerate both chemical and microbial degradation processes.[1][8]
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Soil Moisture: Adequate soil moisture is crucial for microbial activity, thus promoting biodegradation.[9]
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Organic Matter: Soil organic matter can influence degradation rates by affecting microbial populations and the bioavailability of the herbicide.[2]
Q3: How can I differentiate between chemical and microbial degradation in my soil experiments?
A3: To distinguish between chemical and microbial degradation, a common experimental approach is to use both sterile and non-sterile soil samples.[1] By sterilizing a portion of the soil (e.g., through autoclaving or gamma irradiation), you can inhibit microbial activity.[3] The degradation observed in the sterile soil can be attributed primarily to chemical processes, while the difference in degradation rates between the non-sterile and sterile soil indicates the contribution of microbial activity.[1]
Q4: What are the expected degradation products of this compound?
A4: While specific data for this compound is emerging, based on other sulfonylurea herbicides, the primary degradation products result from the cleavage of the sulfonylurea bridge.[4][5] For some sulfonylureas, other transformation products from processes like O-demethylation have been identified.[1] It is crucial to analyze for potential metabolites in your experiments to get a complete picture of the degradation pathway.
Troubleshooting Experimental Setups
This section addresses common issues encountered during this compound degradation experiments.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Possible Causes:
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Inconsistent Environmental Conditions: Small variations in temperature, soil moisture, or pH between replicates can lead to significant differences in degradation rates.[1][9]
-
Soil Heterogeneity: Natural variability within soil samples, such as differences in organic matter content or microbial populations, can affect results.
-
Inaccurate Spiking: Uneven application of the this compound standard to the soil or aqueous solution can cause variability.
Solutions:
-
Strict Environmental Control: Use incubators with precise temperature control. Ensure consistent soil moisture content across all samples by monitoring and adjusting water levels. Buffer your aqueous solutions carefully to maintain a constant pH.
-
Homogenize Soil: Thoroughly mix and sieve soil before use to ensure uniformity.
-
Standardized Spiking Procedure: Develop and adhere to a strict protocol for adding this compound to your experimental units to ensure a consistent starting concentration.
Issue 2: Low or No Degradation Observed
Possible Causes:
-
Suboptimal Conditions for Degradation: The experimental conditions (e.g., neutral or alkaline pH, low temperature, low soil moisture) may be inhibiting both chemical and microbial degradation.[1][7][9]
-
Inactive Microbial Population: In soil studies, the microbial community may not have the necessary enzymes to degrade this compound, or their activity could be low.
-
Analytical Issues: Problems with the extraction or analytical method may prevent the detection of degradation.
Solutions:
-
Optimize Experimental Parameters: Review the literature for optimal degradation conditions for sulfonylurea herbicides and adjust your experimental setup accordingly. Consider conducting preliminary experiments to determine the optimal pH and temperature for your system.
-
Acclimatize Microbial Populations: If using soil with no prior exposure to sulfonylureas, consider an acclimatization period by pre-incubating the soil with a low concentration of the herbicide to enrich for degrading microorganisms.
-
Validate Analytical Method: Ensure your extraction efficiency is high and your analytical method (e.g., HPLC) is sensitive and properly calibrated. Perform spike and recovery experiments to confirm that you can accurately measure this compound in your matrix.[10][11]
Issue 3: Poor Recovery of this compound from Spiked Samples
Possible Causes:
-
Inefficient Extraction: The solvent and extraction technique may not be suitable for recovering this compound from the soil or water matrix.
-
Adsorption to Labware: this compound may adsorb to the surfaces of glassware or plastic containers, leading to losses.
-
Degradation During Sample Preparation: The compound may be degrading during extraction or cleanup steps.
Solutions:
-
Optimize Extraction Method: Experiment with different extraction solvents and techniques (e.g., sonication, shaking time). The use of a combination of solvents may be necessary to achieve good recovery.[4][12]
-
Use Appropriate Labware: Silanized glassware can help to reduce adsorption. Rinse all labware thoroughly with the extraction solvent to recover any adsorbed compound.
-
Minimize Sample Preparation Time: Process samples as quickly as possible and store extracts at low temperatures to minimize degradation.
Data Presentation: Degradation Half-Life of Sulfonylurea Herbicides
The following table summarizes the degradation half-life (DT50) of several sulfonylurea herbicides under different conditions. This data can provide a general reference for what to expect in your this compound experiments.
| Herbicide | Matrix | Conditions | Half-Life (DT50) in Days |
| Metsulfuron-methyl | Non-sterile soil | Laboratory | 13 |
| Metsulfuron-methyl | Sterile soil | Laboratory | 31 |
| Metsulfuron-methyl | Field soil | 15 g a.i/ha | 6.3 |
| Metsulfuron-methyl | Field soil | 30 g a.i/ha | 7.9 |
| Imazosulfuron | Sandy loam soil | Aerobic | ~70 |
| Imazosulfuron | Sandy loam soil | Anaerobic | ~4 |
| Imazosulfuron | Aqueous solution | pH 4.5 | 36.5 |
| Imazosulfuron | Aqueous solution | pH 5.9 | 578 |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
This protocol outlines a typical laboratory experiment to assess the aerobic degradation of this compound in soil.
-
Soil Preparation:
-
Collect fresh soil from the A horizon (top 10-20 cm) of a relevant field site.[13]
-
Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.[14]
-
Determine the soil's physicochemical properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture to 50-75% of its water holding capacity.[9]
-
-
Experimental Setup:
-
Weigh out equal portions of the prepared soil (e.g., 50 g) into individual incubation flasks.
-
For each soil type, prepare a set of sterile and non-sterile samples. Sterilize soil by autoclaving or gamma irradiation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike the soil samples with the this compound stock solution to achieve the desired final concentration. Ensure even distribution of the herbicide.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).[1]
-
To trap any evolved ¹⁴CO₂ (if using ¹⁴C-labeled this compound), connect the flasks to a trapping system containing a suitable absorbent (e.g., NaOH solution).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks from each treatment group.
-
Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).[4][12]
-
Analyze the extracts using a validated HPLC or HPLC-MS/MS method.[10][15]
-
If using ¹⁴C-labeled compound, analyze the CO₂ traps by liquid scintillation counting to quantify mineralization.[1]
-
Protocol 2: Hydrolytic Degradation in Aqueous Solutions
This protocol describes an experiment to determine the rate of chemical hydrolysis of this compound at different pH values.
-
Solution Preparation:
-
Prepare a series of sterile aqueous buffer solutions covering a range of pH values relevant to environmental conditions (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
-
Experimental Setup:
-
In sterile, amber glass vials, add the buffer solution.
-
Spike each vial with a small volume of the this compound stock solution to achieve the desired final concentration. The volume of the organic solvent should be minimal to avoid affecting the properties of the aqueous solution.
-
Seal the vials and incubate them at a constant temperature in the dark.[8]
-
-
Sampling and Analysis:
-
At specified time points, collect replicate vials from each pH treatment.
-
Directly analyze the concentration of this compound in the aqueous samples using HPLC or HPLC-MS/MS.[15] Dilution with the mobile phase may be necessary.
-
Visualizations
Caption: this compound degradation pathways.
References
- 1. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of imazosulfuron in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions [agris.fao.org]
- 8. Kinetics and mechanism of imazosulfuron hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coffey.k-state.edu [coffey.k-state.edu]
- 10. Agricultural and Environmental Sciences [korseaj.org]
- 11. Degradation of imazosulfuron in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. weedcontroljournal.org [weedcontroljournal.org]
- 14. scielo.br [scielo.br]
- 15. epa.gov [epa.gov]
Metazosulfuron Application: A Technical Guide to Optimizing Crop Safety
A comprehensive resource for researchers and agricultural professionals on the refined application of Metazosulfuron to ensure optimal crop safety. This guide provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and data-driven insights.
This compound is a novel sulfonylurea herbicide valued for its high efficacy against a broad spectrum of weeds in paddy rice, including those resistant to other sulfonylurea herbicides.[1][2] Its primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of weed growth.[1][3] While this compound is recognized for its excellent safety profile in rice, particularly when co-formulated with the safener daimuron, understanding the nuances of its application is critical to mitigating any potential for phytotoxicity and maximizing crop yield.[1][4]
This technical support center provides detailed guidance in a question-and-answer format to address specific issues that may arise during experimental and field applications of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the typical visual symptoms of this compound injury in rice?
A1: As a sulfonylurea herbicide, this compound's phytotoxic symptoms on sensitive plants, including rice at excessive doses or under stressful conditions, are characteristic of ALS inhibitors. These symptoms develop slowly, often becoming visible 1 to 4 weeks after application.[3] Researchers should monitor for:
-
Stunting: A general reduction in plant height and overall growth.
-
Chlorosis (Yellowing): Interveinal yellowing of leaves, which may progress to a more generalized yellowing.
-
Leaf Discoloration: In some cases, leaves may show reddening or purpling of the veins.
-
Reduced Tillering: A decrease in the number of productive tillers.
-
Root Growth Inhibition: Less visible, but can manifest as reduced root mass and length.[5]
It is important to note that rice plants can often recover from minor, early-season injury without a significant impact on yield.[2]
Q2: How does the timing of this compound application relative to rice growth stage affect crop safety?
A2: Field trial data indicates that a combination of this compound and the safener daimuron provides good rice selectivity regardless of the application timing.[1] However, as a general principle for herbicide application, the crop's growth stage can influence its tolerance.[6] Applying herbicides when the crop is under stress or during critical developmental phases can sometimes increase the risk of injury. For this compound, late post-emergence applications have been shown to be safe.[1]
Q3: Can environmental conditions at the time of application influence this compound's crop safety?
A3: Yes, environmental factors can impact the phytotoxicity of herbicides. For sulfonylurea herbicides, conditions that stress the crop can exacerbate injury symptoms. Key factors to consider include:
-
Temperature: High temperatures can increase the rate of herbicide uptake and metabolic processes in the plant, potentially leading to increased phytotoxicity.[2]
-
Soil Moisture: Both excessively wet and dry conditions can stress the rice plant, making it more susceptible to herbicide injury.
-
Soil pH: Soil pH is a critical factor influencing the persistence and degradation rate of sulfonylurea herbicides.[7] While this is more directly related to carryover, extreme pH levels can affect nutrient availability and overall plant health, indirectly influencing herbicide tolerance.
Q4: What is the role of the safener daimuron when used with this compound?
A4: Safeners are chemical agents that enhance a crop's tolerance to a herbicide without compromising the herbicide's efficacy on target weeds.[8] Daimuron, when used with this compound, significantly improves rice selectivity.[1] The mechanism of action for many safeners involves accelerating the herbicide's metabolism within the crop plant, effectively detoxifying it before it can cause significant harm.[7][8] For instance, some safeners reduce the uptake of the herbicide by the crop.[9]
Q5: Are there concerns about this compound carryover to rotational crops?
A5: The persistence of sulfonylurea herbicides in the soil is influenced by factors such as soil pH, temperature, and microbial activity.[7] Generally, degradation is faster in acidic soils and at warmer temperatures with adequate moisture, which promotes microbial breakdown.[7] While this compound is used in paddy rice systems, it is crucial to consider the rotational intervals for subsequent sensitive crops as specified on the product label. Bioassays using sensitive rotational crops can be a practical way to assess the risk of carryover in specific field conditions.[10]
Quantitative Data Summary
Table 1: Example of Visual Phytotoxicity Rating for this compound in Rice
| Treatment | Rate (g a.i./ha) | Application Timing (Days After Transplanting) | Visual Injury (%) 14 DAT | Visual Injury (%) 28 DAT |
| Untreated Control | - | - | 0 | 0 |
| This compound + Daimuron | 100 + 1000 | 10 | < 5 | 0 |
| This compound + Daimuron | 100 + 1000 | 20 | < 5 | 0 |
| This compound + Daimuron | 100 + 1000 | 30 | < 5 | 0 |
| This compound (2x Rate) | 200 | 15 | 10-15 | < 5 |
Note: Data is illustrative and based on typical findings for sulfonylurea herbicides. Actual results may vary.
Table 2: Example of this compound Application Timing Effect on Rice Yield
| Treatment | Rate (g a.i./ha) | Application Timing (Days After Transplanting) | Grain Yield (t/ha) | Yield Reduction vs. Hand-Weeded (%) |
| Hand-Weeded Control | - | - | 7.5 | 0 |
| Weedy Check | - | - | 4.2 | 44 |
| This compound + Daimuron | 100 + 1000 | 10 | 7.4 | 1.3 |
| This compound + Daimuron | 100 + 1000 | 20 | 7.3 | 2.7 |
| This compound + Daimuron | 100 + 1000 | 30 | 7.2 | 4.0 |
Note: Data is illustrative. Yields can be influenced by weed pressure and other agronomic factors.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for this compound Phytotoxicity in Rice
This protocol outlines a method to determine the tolerance of rice seedlings to varying concentrations of this compound under controlled greenhouse or growth chamber conditions.
-
Plant Material: Use a representative rice variety (e.g., Oryza sativa L. cv. Nipponbare).
-
Growth Conditions: Sow pre-germinated seeds in pots filled with a standardized soil mix. Grow seedlings under controlled conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).
-
Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a treatment with the safener daimuron if evaluating its effect. Use a laboratory spray chamber to ensure uniform application.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually rate phytotoxicity on a scale of 0% (no injury) to 100% (complete plant death).[4] Symptoms to score include stunting, chlorosis, and necrosis.
-
Plant Height: Measure the height of the main tiller from the soil surface to the tip of the longest leaf at each assessment point.
-
Biomass: At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate the GR₅₀ (the herbicide dose causing a 50% reduction in growth).
Visualizations
Caption: Simplified signaling pathway of this compound's mode of action.
Caption: Workflow for assessing this compound phytotoxicity in rice.
Caption: Conceptual diagram of Daimuron's safening action with this compound.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mssoy.org [mssoy.org]
- 4. Rating of rice injury and weed control (objective 2 and 3) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Herbicide toxicity - IRRI Rice Knowledge Bank [knowledgebank.irri.org]
- 7. mdpi.com [mdpi.com]
- 8. bcpc.org [bcpc.org]
- 9. Mechanism of Safening Action of Dymuron and Its Two Monomethyl Analogues against Bensulfuron-methyl Injury to Rice (Oryza sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosulfuron Residue Extraction: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metazosulfuron. Our aim is to help you overcome common challenges encountered during the extraction of this compound residues from various environmental and agricultural matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a sulfonylurea herbicide.[1][2] Its extraction is significantly influenced by its pH-dependent solubility and octanol-water partition coefficient (log Pow). It is a weak acid with a pKa of 3.4.[1][3] This means its solubility in water and its partitioning behavior between organic solvents and water will change dramatically with the pH of the solution.
Q2: Which analytical techniques are most commonly used for the detection of this compound residues?
A2: The most prevalent analytical method for quantifying this compound residues is High-Performance Liquid Chromatography (HPLC).[4][5] Detection is typically achieved using a UV detector or, for higher sensitivity and confirmation, a mass spectrometer (LC-MS).[4][5]
Q3: What are the typical matrices from which this compound residues are extracted?
A3: this compound residues are commonly analyzed in a variety of sample types, including:
-
Crops: Brown rice, apple, mandarin, Kimchi cabbage, and soybean have been studied.[4][5]
-
Soil: Residue analysis in soil is crucial for monitoring environmental persistence.[6][7]
-
Water: Monitoring of drinking and surface water is important due to potential leaching.[8]
Q4: Why is the pH of the extraction solvent important for this compound?
A4: The pH of the extraction solvent is critical due to this compound's chemical nature as a weak acid.[1] At a pH below its pKa of 3.4, it will be in its neutral, less polar form, making it more soluble in organic solvents. Conversely, at a pH above 3.4, it will be in its ionized, more polar form, increasing its solubility in aqueous solutions. Adjusting the pH is a key step in optimizing extraction efficiency. The persistence of sulfonylurea herbicides like this compound is also influenced by soil pH, with slower degradation in alkaline soils.[9][10][11]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction of this compound residues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inappropriate Solvent Polarity: The extraction solvent may not be optimal for the chemical form of this compound at the working pH. | Solution: Adjust the pH of the sample or extraction solvent. For solid-phase extraction (SPE), ensure the pH of the sample allows for retention on the sorbent. For liquid-liquid extraction, adjust the pH to favor partitioning into the organic phase. |
| Strong Adsorption to Sample Matrix: this compound can bind to soil organic matter or other components of the sample matrix.[12] | Solution: Use a stronger extraction solvent or a solvent mixture. Consider using techniques like ultrasonic-assisted extraction to improve desorption from the matrix.[13] For soils with high organic content, specific clean-up steps may be necessary to remove co-extracted interfering substances.[12] | |
| Degradation of this compound: Sulfonylureas can be susceptible to hydrolysis, especially under acidic or basic conditions and elevated temperatures. | Solution: Perform extractions at room temperature or below. Analyze samples as quickly as possible after collection and extraction. Ensure the pH of the final extract is suitable for storage and analysis. | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of Matrix Components: Complex matrices like soil and crops can introduce many interfering compounds. | Solution: Implement a thorough clean-up step after extraction. Solid-Phase Extraction (SPE) is a common and effective method. Different SPE cartridges (e.g., C18, NH2) can be tested to find the most effective one for your sample type.[4][5] Liquid-liquid partitioning can also be used to remove interferences. |
| Contamination from Labware or Reagents: Impurities in solvents or on glassware can introduce interfering peaks. | Solution: Use high-purity solvents (HPLC grade or higher). Thoroughly clean all glassware and rinse with the final extraction solvent before use. Run a "method blank" (a sample without the analyte) to identify any background contamination. | |
| Poor Reproducibility of Results | Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample will lead to variable results. | Solution: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For soil samples, this involves drying, sieving, and mixing.[12] For crop samples, maceration or blending is necessary.[5] |
| Variability in Extraction Procedure: Minor deviations in the experimental protocol can lead to significant differences in results. | Solution: Follow a standardized and well-documented protocol precisely for all samples. Pay close attention to volumes, times, and temperatures at each step. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ClN₇O₇S | [1] |
| Molecular Weight | 475.86 g/mol | [1] |
| Appearance | White solid, odorless | [1] |
| Melting Point | 175.5–177.6°C | [1] |
| Water Solubility | 33.3 mg/L (20°C) | [1][3] |
| pKa | 3.4 (20°C) | [1][3] |
| log Pow (25°C) | 1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) | [1][3] |
Table 2: Example Recovery Data for this compound in Various Crops
| Crop | Fortification Level (mg/kg) | Average Recovery (%) | Coefficient of Variation (%) |
| Brown Rice | 0.02 | 95.8 | 3.2 |
| 0.2 | 98.7 | 1.5 | |
| 2.0 | 102.3 | 2.1 | |
| Apple | 0.02 | 116.9 | 4.5 |
| 0.2 | 105.4 | 2.8 | |
| 2.0 | 99.8 | 1.9 | |
| Mandarin | 0.02 | 74.1 | 8.9 |
| 0.2 | 85.2 | 5.4 | |
| 2.0 | 91.3 | 3.7 | |
| Kimchi Cabbage | 0.02 | 101.2 | 6.3 |
| 0.2 | 97.6 | 4.1 | |
| 2.0 | 95.4 | 2.5 | |
| Soybean | 0.02 | 88.9 | 7.8 |
| 0.2 | 92.1 | 5.2 | |
| 2.0 | 96.5 | 3.3 | |
| Data adapted from a study on this compound residue analysis in representative crops.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Crop Samples
This protocol is based on a method developed for the analysis of this compound in brown rice, apple, mandarin, Kimchi cabbage, and soybean.[4][5]
-
Sample Preparation:
-
Homogenize a representative sample of the crop.
-
Weigh 10 g of the homogenized sample into a 250 mL centrifuge tube.
-
For recovery tests, fortify the sample with a known concentration of this compound standard solution.
-
-
Extraction:
-
Add 50 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a Büchner funnel with filter paper.
-
Repeat the extraction with another 50 mL of acetonitrile.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the combined extract to approximately 10 mL using a rotary evaporator at 40°C.
-
Add 50 mL of a saturated sodium chloride solution.
-
Partition twice with 50 mL of ethyl acetate.
-
Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
-
-
Clean-up (Solid-Phase Extraction):
-
Concentrate the ethyl acetate extract to dryness.
-
Dissolve the residue in 5 mL of acetone:dichloromethane (1% acetic acid) (20:80, v/v).
-
Condition an NH2 (aminopropyl) SPE cartridge with 5 mL of the same solvent mixture.
-
Load the sample extract onto the SPE cartridge.
-
Elute the this compound with 10 mL of the same solvent mixture.
-
-
Final Preparation and Analysis:
-
Concentrate the eluate to dryness.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Analyze by HPLC with a suitable detector.
-
Protocol 2: Extraction of Sulfonylurea Herbicides from Soil Samples
This is a general protocol for the extraction of sulfonylurea herbicides from soil, which can be adapted for this compound.
-
Sample Preparation:
-
Air-dry the soil sample and pass it through a 2 mm sieve to remove stones and large debris.
-
Weigh 20-50 g of the sieved soil into a centrifuge tube.
-
-
Extraction:
-
Add 100-300 mL of an extraction solvent. A common choice is a mixture of methanol and water (e.g., 50:50 or 70:30 v/v), sometimes with the addition of a buffer or a small amount of acid (e.g., 0.5% acetic acid).[6][8]
-
Shake the mixture for a specified period (e.g., 1 hour).
-
Centrifuge the sample to separate the soil from the extract.
-
Collect the supernatant.
-
-
Clean-up (Solid-Phase Extraction):
-
Acidify the extract if necessary.
-
Pass the extract through a conditioned C18 SPE cartridge.[8]
-
Wash the cartridge with water to remove polar interferences.
-
Elute the herbicide with a suitable organic solvent like methanol or acetonitrile.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Visualizations
Caption: General workflow for this compound residue extraction and analysis.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 2. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agricultural and Environmental Sciences [korseaj.org]
- 5. OAK 국가리포지터리 - OA 학술지 - Korean Journal of Environmental Agriculture - High Performance Liquid Chromatographic Method for Determination of this compound Residue in Representative Crops [oak.go.kr]
- 6. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic determination of imazosulfuron in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 11. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 12. srs.fs.usda.gov [srs.fs.usda.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Metazosulfuron in Mixed Crop Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the selectivity of Metazosulfuron in mixed crop systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a sulfonylurea herbicide.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a cessation of cell division and, ultimately, plant death.[1]
Q2: In which cropping systems is this compound primarily used?
A2: this compound has been developed for use in paddy rice fields to control a wide range of annual and perennial weeds, including those resistant to other sulfonylurea herbicides.[1][2] Its selectivity in rice is a key feature.[1]
Q3: What are the typical symptoms of this compound injury on sensitive, non-target crops?
A3: As an ALS inhibitor, this compound injury symptoms on sensitive broadleaf crops may include:
-
Stunting of the entire plant.
-
Chlorosis (yellowing) of new leaves, sometimes with a mottled appearance.
-
Purpling or reddening of leaf veins on the underside of leaves.
-
Necrosis (tissue death) at the growing points. Symptoms may take several days to two weeks to become visible after application.
Q4: How can the selectivity of this compound be enhanced in mixed crop systems?
A4: Enhancing the selectivity of this compound in mixed crop systems, particularly those including sensitive broadleaf crops, can be approached through several strategies:
-
Use of Safeners: Safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on target weeds.[3][4][5][6] They typically work by accelerating the herbicide's metabolism within the crop plant.[4]
-
Adjuvant Selection: The choice of adjuvant can significantly influence herbicide uptake, translocation, and, consequently, crop safety. Certain adjuvants can enhance weed control while minimizing crop injury.[7][8][9][10]
-
Optimized Application Timing and Rate: Applying this compound at the correct growth stage of both the crop and the weed, and using the lowest effective rate, can improve selectivity.
-
Tank-Mixing with Other Herbicides: In some cases, tank-mixing with other herbicides can broaden the weed control spectrum, potentially allowing for a reduced rate of this compound.[11][12] However, compatibility and potential for antagonism or synergism must be carefully evaluated.[12]
Section 2: Troubleshooting Guide
Issue 1: Unexpected phytotoxicity in the desired non-rice crop within a mixed system.
| Potential Cause | Troubleshooting Steps |
| Inherent sensitivity of the crop species. | 1. Review literature for known sensitivity of the crop species to sulfonylurea herbicides. Legumes are generally more sensitive than cereals.[13] 2. Conduct a dose-response study to determine the tolerance level of your specific crop variety. |
| Inappropriate adjuvant selection. | 1. Certain adjuvants, like methylated seed oils (MSOs), can increase herbicide uptake in both weeds and crops, potentially leading to greater crop injury under certain conditions.[8] 2. Experiment with different types of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), to find a balance between efficacy and crop safety.[10][14] |
| Environmental conditions at application. | 1. High temperatures and humidity can increase herbicide absorption and the risk of crop injury.[8] 2. Avoid spraying during periods of crop stress (e.g., drought, extreme temperatures). |
| Incorrect application rate or spray overlap. | 1. Verify sprayer calibration to ensure accurate application rates. 2. Implement procedures to minimize spray overlap in experimental plots. |
| Soil pH. | 1. Sulfonylurea herbicides can be more persistent and available for plant uptake in alkaline soils (pH > 7), increasing the risk of injury to sensitive crops.[15][16] 2. Test soil pH in your experimental plots. |
Issue 2: Poor weed control efficacy in the mixed crop system.
| Potential Cause | Troubleshooting Steps |
| Herbicide resistance in the target weed population. | 1. Confirm if the target weed species has known resistance to ALS-inhibiting herbicides. 2. Conduct a resistance screening assay. |
| Suboptimal adjuvant or spray volume. | 1. Ensure the selected adjuvant is appropriate for the target weed species and environmental conditions. 2. Verify that the spray volume is sufficient to achieve good coverage of the target weeds. |
| Weed growth stage at application. | 1. Herbicides are generally most effective on small, actively growing weeds. 2. Record the growth stage of weeds at the time of application to correlate with efficacy. |
| Antagonism from tank-mix partners. | 1. If tank-mixing, review literature for potential antagonistic interactions between this compound and the partner herbicide(s). 2. Conduct a jar test to check for physical incompatibility before mixing in the spray tank.[17] |
Issue 3: Carryover injury to rotational crops.
| Potential Cause | Troubleshooting Steps |
| Persistence of this compound in the soil. | 1. Sulfonylurea herbicides can persist in the soil, with persistence influenced by soil type, pH, temperature, and moisture.[15][18][19] 2. Be aware that persistence is generally greater in alkaline, dry, and cold soils.[15][16] |
| Sensitivity of the rotational crop. | 1. Consult herbicide labels and literature for plant-back restrictions for sulfonylurea herbicides.[20] 2. Legumes and other broadleaf crops are often more sensitive to sulfonylurea residues than cereals.[13] 3. Conduct a soil bioassay before planting a sensitive rotational crop to assess the risk of carryover injury. |
Section 3: Data Presentation
Table 1: Efficacy of this compound on Various Weed Species (Primarily in Rice Paddies)
| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Echinochloa spp. | 60-120 | Excellent | [1] |
| Schoenoplectus juncoides (SU-Resistant) | 60-120 | Excellent | [1] |
| Monochoria vaginalis (SU-Resistant) | 60-120 | Excellent | [1] |
| Sagittaria trifolia (SU-Resistant) | 60-120 | Excellent | [1] |
| Eleocharis kuroguwai | 60-120 | High | [1] |
| Cyperus serotinus | 60-120 | High | [1] |
| Schoenoplectus maritimus | 60-120 | High | [1] |
Table 2: General Sensitivity of Different Crop Types to Sulfonylurea Herbicides
| Crop Type | General Sensitivity | Notes |
| Rice | Tolerant (this compound is selective) | Selectivity can be enhanced with safeners like Daimuron.[1] |
| Wheat | Moderately Tolerant to some SUs | Sensitivity varies by variety and specific sulfonylurea. |
| Barley | Moderately Tolerant to some SUs | Sensitivity varies by variety and specific sulfonylurea. |
| Soybean | Sensitive to many SUs | Sulfonylurea-tolerant (STS) varieties are available.[21][22][23] |
| Pea | Sensitive | |
| Other Legumes | Generally Sensitive | [13] |
Section 4: Experimental Protocols
Protocol 1: Evaluating the Selectivity of this compound in a Cereal-Legume Intercropping System
Objective: To assess the phytotoxicity of this compound on a cereal and a legume crop grown in a mixed stand.
Materials:
-
Seeds of the desired cereal (e.g., wheat, barley) and legume (e.g., pea, soybean) crops.
-
This compound herbicide.
-
Selected adjuvants and/or safeners.
-
Experimental plots or pots.
-
Spraying equipment calibrated for small plot research.
-
Materials for phytotoxicity assessment (e.g., visual rating scales, biomass collection).
Methodology:
-
Experimental Design: Use a randomized complete block design with a factorial arrangement of treatments. Factors could include:
-
Herbicide Rate (e.g., 0, 0.5X, 1X, and 2X the proposed use rate).
-
Adjuvant/Safener (e.g., no adjuvant, NIS, COC, MSO, specific safener).
-
Cropping System (monocrop cereal, monocrop legume, intercrop).
-
-
Planting: Sow the cereal and legume crops according to standard practices for the region, either as monocrops or in the desired intercropping pattern.
-
Herbicide Application: Apply the this compound treatments at the appropriate growth stage (e.g., 2-4 leaf stage of the crops). Ensure uniform application using a calibrated sprayer.
-
Phytotoxicity Assessment:
-
Visually assess crop injury at 7, 14, and 28 days after application (DAA) using a 0-100% scale (0 = no injury, 100 = complete plant death). Note specific symptoms such as stunting, chlorosis, and necrosis.
-
At 28 DAA (or another appropriate time point), carefully separate the crop species and harvest the above-ground biomass from a defined area within each plot.
-
Dry the biomass to a constant weight and record the dry weight for each species.
-
-
Data Analysis: Analyze the phytotoxicity ratings and biomass data using analysis of variance (ANOVA) to determine the effects of herbicide rate, adjuvant/safener, and cropping system on each crop species.
Protocol 2: Soil Bioassay for Detecting this compound Residues
Objective: To determine if this compound residues in the soil are at levels that could harm a sensitive rotational crop.
Materials:
-
Soil samples from the experimental plots treated with this compound and from untreated control plots.
-
Small pots or containers.
-
Seeds of a highly sensitive indicator plant (e.g., lentil, sugar beet).
Methodology:
-
Soil Sampling: Collect representative soil samples from the top 10-15 cm of the treated and untreated plots at a desired time interval after this compound application.
-
Potting and Planting: Fill pots with the soil from each sample. Plant a consistent number of seeds of the indicator species in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for the indicator plant's growth.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the plants for symptoms of herbicide injury (stunting, chlorosis).
-
Quantitative Measurement (Optional): Harvest the above-ground biomass, dry it to a constant weight, and compare the biomass from the treated soil to that from the untreated control soil. A significant reduction in growth in the treated soil indicates the presence of phytotoxic residues.
Section 5: Visualization
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Caption: A logical workflow for troubleshooting unexpected crop injury.
Caption: Mechanism of safener action in enhancing herbicide selectivity.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcpc.org [bcpc.org]
- 5. researchgate.net [researchgate.net]
- 6. thecattlesite.com [thecattlesite.com]
- 7. goodhorizon.eu [goodhorizon.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mdpi.com [mdpi.com]
- 10. ipcm.wisc.edu [ipcm.wisc.edu]
- 11. smagrichem.com [smagrichem.com]
- 12. api.fspublishers.org [api.fspublishers.org]
- 13. mdpi.com [mdpi.com]
- 14. go.fbn.com [go.fbn.com]
- 15. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 16. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 17. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
- 18. Herbicide Carryover and Crop Rotation to Soybean | Crop Science US [cropscience.bayer.us]
- 19. Herbicide Carryover and Crop Rotation to Soybeans - Roundup Ready Xtend® Technology [roundupreadyxtend.com]
- 20. Herbicide persistence and rotation to cover crops after soybeans | ontario.ca [ontario.ca]
- 21. researchgate.net [researchgate.net]
- 22. corn-states.com [corn-states.com]
- 23. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]
Strategies for managing weed resistance to ALS inhibitors like Metazosulfuron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weed resistance to Acetolactate Synthase (ALS) inhibitors, with a focus on Metazosulfuron.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of ALS inhibitors like this compound?
A1: ALS inhibitors, including this compound, function by blocking the acetolactate synthase (ALS) enzyme.[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3][4] Inhibition of ALS leads to a deficiency in these amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.[3] this compound is a systemic herbicide, absorbed through both foliage and roots, and translocated to the plant's growing points.[3][4]
Q2: What are the primary mechanisms of weed resistance to ALS inhibitors?
A2: Weed resistance to ALS inhibitors primarily occurs through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][5]
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[5][6][7][8] These mutations alter the structure of the ALS enzyme, reducing the binding affinity of the herbicide to the enzyme.[3] Several amino acid substitutions at different positions within the ALS protein have been identified to confer resistance.[6][7][8][9]
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it is often due to enhanced metabolism of the herbicide by the plant.[3][10] Enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) can detoxify the herbicide before it reaches the target site.[10][11]
Q3: How does resistance to one ALS inhibitor confer cross-resistance to others?
A3: Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides with the same mode of action.[12] In the case of ALS inhibitors, a specific mutation in the ALS gene that prevents one inhibitor from binding can also prevent other inhibitors from different chemical families (e.g., sulfonylureas, imidazolinones) from binding effectively.[9] The pattern of cross-resistance depends on the specific amino acid substitution in the ALS enzyme.[9]
Q4: What are the best practices to prevent or delay the evolution of weed resistance to this compound?
A4: An integrated weed management (IWM) approach is crucial for delaying herbicide resistance. Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action.[12][13] Rotate between different herbicide groups and use tank mixtures with multiple effective modes of action.[13][14]
-
Crop Rotation: Planting different crops sequentially disrupts weed life cycles and allows for the use of different herbicide chemistries.[12][13][15][16]
-
Cultural and Mechanical Practices: Employ non-chemical weed control methods such as tillage, competitive crop varieties, and adjusting planting dates.[12][13][14]
-
Scouting and Record Keeping: Regularly monitor fields for weed escapes after herbicide application and maintain accurate records of herbicide use.[13][14]
-
Using Recommended Rates: Always apply herbicides at the recommended label rates to ensure maximum efficacy and reduce the selection pressure for resistant individuals.[13]
Troubleshooting Guides
Problem: Reduced efficacy of this compound in a previously controlled weed population.
Possible Cause: Evolution of herbicide resistance.
Troubleshooting Steps:
-
Rule out other factors:
-
Improper Application: Verify that the correct herbicide rate, application timing, and spray volume were used according to the product label. Weather conditions at the time of application can also affect performance.
-
Environmental Conditions: Extreme weather (e.g., drought, low temperatures) can reduce herbicide uptake and efficacy.
-
Weed Growth Stage: Herbicides are generally most effective on smaller, actively growing weeds.
-
-
Confirm Resistance:
-
Field Observation: Look for patches of surviving weeds of a single species that was previously controlled, while other weed species on the label are effectively controlled.
-
Laboratory Diagnosis: Collect seed or plant samples from the suspected resistant population and a known susceptible population for comparative studies.
-
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay to Quantify Resistance
This assay determines the level of resistance by comparing the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) between suspected resistant (R) and known susceptible (S) biotypes.
Methodology:
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When plants reach the 3-4 leaf stage, apply this compound at a range of doses. A typical dose range might include 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include an untreated control (0x).
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: For each biotype, plot the percentage reduction in dry weight against the herbicide dose (on a log scale). Use a log-logistic regression model to calculate the GR₅₀ value.
-
Resistance Index (RI): Calculate the RI by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Data Presentation:
| Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | e.g., 10 | 1 |
| Resistant (R) | e.g., 800 | e.g., 80 |
Protocol 2: Molecular Diagnosis of Target-Site Resistance via ALS Gene Sequencing
This protocol identifies mutations in the ALS gene that are known to confer resistance.
Methodology:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both resistant and susceptible biotypes using a commercial plant DNA extraction kit.
-
PCR Amplification: Amplify the ALS gene using primers designed to target conserved regions known to harbor resistance-conferring mutations.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequences from the resistant and susceptible plants with a reference ALS sequence from the same species. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution.
Data Presentation:
| Biotype | Codon Position | Nucleotide Change | Amino Acid Substitution | Known to Confer Resistance? |
| Susceptible | 197 | CCT | Proline (Pro) | No |
| Resistant | 197 | TCT | Serine (Ser) | Yes[17] |
| Susceptible | 574 | TGG | Tryptophan (Trp) | No |
| Resistant | 574 | TTG | Leucine (Leu) | Yes[17][18] |
Note: Several other mutations at positions such as Ala122, Ala205, Asp376, Ser653, and Gly654 are also known to confer resistance to ALS inhibitors.[9]
Visualizations
Caption: Biochemical pathway of ALS inhibitors and mechanisms of weed resistance.
Caption: Experimental workflow for diagnosing weed resistance to ALS inhibitors.
Caption: Decision tree for selecting management strategies for ALS inhibitor resistance.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: NC-620) [sitem.herts.ac.uk]
- 3. pomais.com [pomais.com]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. hracglobal.com [hracglobal.com]
- 13. How to manage herbicide resistance in your fields - Manage Resistance Now [manageresistancenow.ca]
- 14. agweb.com [agweb.com]
- 15. weedsmart.org.au [weedsmart.org.au]
- 16. cropresiduemanagement.com [cropresiduemanagement.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Analytical Sensitivity for Metazosulfuron Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the analytical sensitivity for the detection of Metazosulfuron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a sulfonylurea herbicide used to control a variety of weeds in agricultural settings.[1][2][3] Its sensitive detection is crucial for monitoring its presence in environmental samples (soil, water), ensuring food safety by quantifying residues in crops, and for various research and development applications.
Q2: What are the primary analytical methods for this compound detection?
A2: The most common methods for this compound detection are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays can also be developed for rapid screening purposes. LC-MS/MS generally offers the highest sensitivity and selectivity.[4]
Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?
A3: To enhance sensitivity in HPLC-UV analysis, consider the following:
-
Wavelength Optimization: Ensure your UV detector is set to the maximum absorbance wavelength for this compound, which is approximately 245 nm.[4]
-
Sample Preparation: Implement a robust sample preparation protocol, including solid-phase extraction (SPE) for sample clean-up and concentration.
-
Mobile Phase Composition: Optimize the mobile phase to achieve sharp, well-defined peaks. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.[4]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.
Q4: What are the advantages of using LC-MS/MS for this compound analysis?
A4: LC-MS/MS offers significant advantages over HPLC-UV, including:
-
Higher Sensitivity: LC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ).[4]
-
Greater Selectivity: By using Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect this compound even in complex matrices, reducing the likelihood of interference.
-
Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a higher degree of confidence in the identification of the analyte.
Q5: What are common issues that can lead to low sensitivity in LC-MS/MS analysis?
A5: Low sensitivity in LC-MS/MS can be caused by several factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the ion source, leading to a weaker signal.[5]
-
Suboptimal Ionization Parameters: The settings of the ion source, such as capillary voltage and gas flows, need to be optimized for this compound.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization efficiency of the analyte.
-
Analyte Degradation: this compound may degrade in the sample or during analysis.
Q6: Are there immunoassays available for this compound detection?
A6: While specific commercial immunoassays for this compound are not widely documented, it is possible to develop them. The development process would involve synthesizing a suitable hapten, producing specific antibodies, and optimizing the assay format (e.g., ELISA). General principles for developing sulfonylurea herbicide immunoassays can be applied.
Q7: What is cross-reactivity in the context of a this compound immunoassay?
A7: Cross-reactivity occurs when the antibody in the immunoassay binds to compounds that are structurally similar to this compound, such as other sulfonylurea herbicides.[6][7] This can lead to false-positive results or an overestimation of the this compound concentration. It is crucial to test the specificity of the antibody against a panel of related compounds.[6]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal/Sensitivity | Incorrect detection wavelength. | Set the UV detector to 245 nm, the λmax for this compound.[4] |
| Inefficient sample extraction or cleanup. | Optimize the extraction solvent and use a suitable Solid-Phase Extraction (SPE) cartridge (e.g., aminopropyl) for cleanup to remove interferences and concentrate the sample.[4] | |
| Suboptimal mobile phase composition. | Adjust the gradient and composition of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to achieve better peak shape and resolution.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Use a guard column and ensure proper mobile phase pH. Replace the analytical column if necessary. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is working correctly and that the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Sensitivity/Ion Suppression | Matrix effects from co-eluting compounds. | Improve chromatographic separation to separate this compound from interfering matrix components.[5] Dilute the sample extract.[5] Prepare calibration standards in a blank matrix extract (matrix-matched calibration). |
| Inappropriate ion source settings. | Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate specifically for this compound. | |
| Incorrect mobile phase additive. | Use a mobile phase additive that promotes ionization, such as 0.1% formic acid for positive ion mode. Be aware that some additives can cause ion suppression. | |
| No or Very Low Signal | Incorrect MRM transitions. | Confirm the precursor and product ions for this compound. For the protonated molecule [M+H]+, the m/z is 476.[4] Optimize collision energy for the fragmentation. |
| Clogged mass spectrometer interface. | Clean the orifice and skimmer of the mass spectrometer. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Leaks in the LC system. | Check all fittings for leaks. |
Immunoassay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of antibodies. | Increase the number of washing steps. Optimize the concentration of the blocking agent (e.g., BSA). |
| Cross-reactivity of the detection antibody. | Use a more specific monoclonal antibody. | |
| Low Signal/Sensitivity | Suboptimal antibody or antigen concentration. | Perform a checkerboard titration to determine the optimal concentrations of capture antibody and detection conjugate. |
| Inefficient blocking. | Test different blocking buffers and incubation times. | |
| False Positives | Cross-reactivity with other sulfonylurea herbicides. | Confirm positive results with a more specific method like LC-MS/MS. Screen the antibody for cross-reactivity against a panel of related compounds.[6] |
| Sample matrix interference. | Dilute the sample or use a sample cleanup procedure.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and related compounds from various studies.
Table 1: HPLC-UV Method Performance for this compound Detection in Crops [4]
| Parameter | Value |
| Detection Wavelength (λmax) | 245 nm |
| Linearity Range | 0.05 - 12.5 mg/Kg |
| Coefficient of Determination (r²) | 0.9999 |
| Instrument Limit of Quantitation (ILOQ) | 2 ng (S/N ≥10) |
| Method Limit of Quantitation (MLOQ) | 0.02 mg/Kg |
| Recoveries in Various Crops | 74.1 - 116.9% |
Table 2: LC-MS/MS Performance for Sulfonylurea Herbicides (Illustrative)
| Herbicide | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Metsulfuron methyl | Crude Palm Oil | 1.0 ng/g | 5.0 ng/g | 84-98 | [9] |
| Halosulfuron-methyl | Sugarcane Juice, Tomato | 2 ppb | - | 96-104 | [10] |
| Various Sulfonylureas | Drinking Water | 0.6-2 ng/L | - | >94 | [11] |
Experimental Protocols
Detailed Protocol for this compound Residue Analysis in Crops by HPLC-UV
This protocol is adapted from a validated method for the determination of this compound residues in various crop samples.[4]
1. Sample Preparation
-
Extraction:
-
Weigh 25 g of a homogenized crop sample (e.g., brown rice, soybean) into a centrifuge tube.
-
Add 100 mL of acetonitrile and shake for 1 hour at 180 rpm.
-
Filter the mixture under reduced pressure.
-
Rinse the filter cake with 30 mL of acetonitrile.
-
Concentrate the combined filtrate under vacuum at 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated residue in 100 mL of ethyl acetate.
-
Add 50 mL of water and 50 mL of saturated sodium chloride solution.
-
Shake the mixture in a separatory funnel and collect the ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with another 50 mL of ethyl acetate.
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the residue in 5 mL of 20% acetone in dichloromethane.
-
Condition an aminopropyl (NH2) SPE cartridge with 10 mL of dichloromethane.
-
Load 1 mL of the sample extract onto the cartridge.
-
Wash the cartridge with 10 mL of 50:50 (v/v) acetone/dichloromethane.
-
Elute the this compound with 10 mL of 30:70 (v/v) acetone/dichloromethane containing 1% acetic acid.
-
Concentrate the eluate and dissolve the residue in 1 mL of acetonitrile for HPLC analysis.
-
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18 or YMC Pack-pro C18).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). The specific gradient will depend on the column and system. A starting point could be 60:40 (v/v, A:B).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.[4]
-
Quantification: Create a calibration curve using this compound standard solutions of known concentrations (e.g., 0.05 to 12.5 mg/Kg).
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound, like other sulfonylurea herbicides, inhibits the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][12][13][14] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[12][15] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[13]
Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).
Experimental Workflow: this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound residues in a given sample.
Caption: General experimental workflow for this compound residue analysis.
Troubleshooting Logic: Low Sensitivity in LC-MS/MS
This diagram provides a logical approach to troubleshooting low sensitivity issues in LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for low sensitivity in LC-MS/MS analysis.
References
- 1. support.waters.com [support.waters.com]
- 2. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. Agricultural and Environmental Sciences [korseaj.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
Optimization of clean-up procedures for Metazosulfuron analysis in soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of clean-up procedures for Metazosulfuron analysis in soil. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound in soil?
A1: The primary challenges include low recovery rates due to strong adsorption to soil particles, significant matrix effects from co-extracted organic matter and humic substances, and the low concentration levels at which this compound is typically present. The complexity and variability of soil composition further complicate the development of a universally applicable method.[1][2]
Q2: Which extraction and clean-up methods are recommended for this compound in soil?
A2: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are effective methods. QuEChERS is often preferred for its high throughput and reduced solvent usage. For SPE, Alumina N cartridges have shown good performance for this compound in crop matrices and can be adapted for soil.[1][3]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be mitigated by optimizing the clean-up step to remove interfering co-extractives. Using matrix-matched calibration standards is also crucial for accurate quantification.[1] A recent study on 477 pesticides, including this compound, found that while matrix effects were present in soil, they were generally weak for most compounds when using a modified QuEChERS method.[1]
Q4: What are the key parameters to optimize for the LC-MS/MS analysis of this compound?
A4: For reliable detection and quantification, it is essential to optimize the mass spectrometry parameters. For this compound, the protonated molecular ion ([M+H]⁺) at m/z 476.1 is typically used as the precursor ion. Key transitions for multiple reaction monitoring (MRM) are 476.1 → 182.0 and 476.1 → 295.0.[1] The mobile phase composition, often a gradient of acetonitrile or methanol with water containing a small amount of formic acid or ammonium formate, and the column chemistry (e.g., C18) are also critical.[3][4][5]
Q5: What is the expected recovery rate for this compound in soil?
A5: Acceptable recovery rates for pesticide residue analysis are typically within the 70-120% range.[6][7] For this compound, recovery can be influenced by the soil type and the chosen clean-up method. A multi-residue study reported recoveries for this compound generally within this range using a modified QuEChERS protocol.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Strong adsorption to soil: this compound may bind tightly to soil organic matter or clay particles. - Inefficient extraction solvent: The chosen solvent may not effectively desorb the analyte from the soil matrix. - Analyte loss during clean-up: The sorbent used in d-SPE or SPE may be too retentive for this compound. - pH of the extraction solvent: The extraction efficiency of sulfonylurea herbicides is pH-dependent. | - Soil hydration: For dry soil samples, pre-wetting the soil with water before extraction can improve recovery.[8][9] - Solvent selection: Acetonitrile is a common and effective extraction solvent for QuEChERS. For SPE, a mixture of acetone and dichloromethane with 1% acetic acid has been shown to be effective for eluting this compound from Alumina N cartridges.[3] - Optimize d-SPE sorbent: For QuEChERS, if using PSA, consider reducing the amount or trying a less retentive sorbent if analyte loss is suspected. C18 can be added to remove non-polar interferences. - Adjust pH: Acidification of the extraction solvent (e.g., with 1% acetic acid or formic acid) can improve the extraction of sulfonylurea herbicides.[3][9] |
| High Matrix Effects (Ion Suppression/Enhancement) | - Insufficient clean-up: Co-extracted matrix components (e.g., humic acids) interfere with the ionization of this compound in the MS source. - High sample concentration: Injecting a highly concentrated extract can overload the LC column and MS detector. | - Optimize d-SPE clean-up: A combination of PSA (to remove organic acids and polar interferences) and C18 (to remove non-polar interferences) is often effective. For soils with high pigment content, Graphitized Carbon Black (GCB) can be considered, but it may also retain planar molecules like this compound.[10][11] - Dilute the final extract: Diluting the sample can reduce the concentration of interfering matrix components. - Use matrix-matched standards: Prepare calibration standards in blank soil extract to compensate for matrix effects.[1] |
| Poor Peak Shape or Tailing in Chromatogram | - Active sites in the LC system: this compound may interact with active sites in the injector, tubing, or column. - Incompatible solvent for final extract: The solvent used to reconstitute the final extract may not be compatible with the initial mobile phase conditions. - Column degradation: The analytical column may be contaminated or have lost its stationary phase. | - System passivation: Flush the LC system with a strong, slightly acidic mobile phase to passivate active sites. - Solvent compatibility: Ensure the final extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. - Use a guard column and/or replace the analytical column. |
| Inconsistent Results/Poor Reproducibility | - Inhomogeneous sample: The soil sample may not be properly homogenized, leading to variability in the subsamples taken for extraction. - Inconsistent sample preparation: Variations in shaking time, centrifugation speed, or volumes of solvents and reagents can affect results. - Analyte degradation: this compound may be unstable under certain pH or temperature conditions. | - Thoroughly homogenize soil samples before taking a subsample for analysis.[12] - Standardize all steps of the extraction and clean-up procedure. Use a mechanical shaker for consistent extraction.[8] - Control pH and temperature during the analytical process. Store samples and extracts at low temperatures (e.g., 4°C or -20°C) to prevent degradation.[13] |
Data Presentation
Table 1: Comparison of Clean-up Sorbent Performance for Sulfonylurea Herbicides in Soil (Illustrative Data)
| Clean-up Sorbent | Typical Recovery Range (%) | Matrix Effect | Key Considerations |
| PSA (Primary Secondary Amine) | 80 - 110% | Moderate Suppression | Effective at removing organic acids and polar interferences.[10] |
| C18 | 85 - 115% | Low to Moderate Suppression | Removes non-polar interferences. Often used in combination with PSA.[10] |
| GCB (Graphitized Carbon Black) | 60 - 95% | Significant Suppression Possible | Very effective at removing pigments, but can adsorb planar molecules like this compound, leading to lower recovery.[10][11] |
| Z-Sep (Zirconium Dioxide-based) | 75 - 105% | Low Suppression | Good for removing fats and pigments with potentially better recovery for planar pesticides compared to GCB.[11] |
| Alumina N (for SPE) | 74 - 117% (in crops) | Not specified for soil | Demonstrated good recovery for this compound in crop matrices and is a viable alternative for SPE clean-up.[3] |
Note: This table provides illustrative data based on studies of various sulfonylurea herbicides and different clean-up sorbents. Actual performance may vary depending on the specific soil matrix and experimental conditions.
Experimental Protocols
Method 1: Modified QuEChERS Protocol for this compound in Soil
This protocol is adapted from a multi-residue method that includes this compound.[1]
-
Sample Preparation:
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) to remove residual water and a combination of sorbents. A common starting point is 150 mg PSA and 150 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Method 2: Solid-Phase Extraction (SPE) Protocol (Adapted from Crop Analysis)
This protocol is an adaptation of a validated method for this compound in crop samples using an Alumina N SPE cartridge.[3]
-
Sample Preparation:
-
Follow the same sample preparation steps as in the QuEChERS method (homogenization, weighing, and hydration).
-
-
Extraction:
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or acetone) to the 10 g soil sample in a 50 mL centrifuge tube.
-
Shake vigorously for 10-15 minutes on a mechanical shaker.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction on the soil pellet with another 20 mL of solvent.
-
Combine the supernatants and concentrate to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
SPE Clean-up:
-
Condition an Alumina N SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of dichloromethane through it.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the this compound with 10 mL of a 20:80 (v/v) mixture of acetone and dichloromethane containing 1% acetic acid.[3]
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Visualizations
Caption: QuEChERS workflow for this compound analysis in soil.
Caption: Troubleshooting decision tree for low recovery issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Agricultural and Environmental Sciences [korseaj.org]
- 4. agilent.com [agilent.com]
- 5. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. grdc.com.au [grdc.com.au]
Validation & Comparative
Metazosulfuron: A Comparative Guide to its Efficacy on Perennial Cyperaceous Weeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metazosulfuron's performance in controlling perennial Cyperaceous weeds against other commonly used herbicides. The information presented is collated from various experimental studies to offer an objective overview for research and development purposes.
Quantitative Performance Comparison
The efficacy of this compound and its alternatives varies depending on the specific weed species, application rate, and environmental conditions. The following tables summarize the quantitative data from multiple studies, providing a comparative look at their performance.
Table 1: Efficacy of this compound on Various Perennial Cyperaceous Weeds
| Weed Species | Application Rate (g a.i./ha) | % Control | Days After Application |
| Eleocharis kuroguwai | 100 | 95 | 42 |
| Cyperus serotinus | 100 | 100 | 42 |
| Schoenoplectus maritimus | 100 | 98 | 42 |
| Schoenoplectus juncoides (Sulfonylurea-Resistant) | 100 | 100 | 42 |
| Schoenoplectus nipponicus | 100 | 98 | 34 |
Data compiled from a study on the herbicidal activity of this compound.[1]
Table 2: Comparative Efficacy of Various Herbicides on Cyperus Species
| Herbicide | Mode of Action | Weed Species | Application Rate | % Control | Days After Application |
| This compound | ALS Inhibitor | Cyperus serotinus | 100 g a.i./ha | 100 | 42 |
| Halosulfuron-methyl | ALS Inhibitor | Cyperus rotundus | 67.5 g a.i./ha | >97 | 45 |
| Cyperus rotundus | 67.7 g a.i./ha | Very Effective | - | ||
| Bentazon | Photosystem II Inhibitor | Cyperus esculentus | 1.12 kg/ha (single) | 77 | 35 |
| Cyperus esculentus | 1.12 kg/ha (sequential) | >85 | 35 | ||
| 2,4-D | Synthetic Auxin | Cyperus rotundus | 1,675 g/ha | Low Control | - |
| MSMA | Unknown | Cyperus rotundus | 2,400 g/ha | Low Control | - |
| Glyphosate | EPSP Synthase Inhibitor | Cyperus esculentus | - | 77 | 35 |
Data compiled from multiple sources.[1][2][3][4][5] It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies.
Experimental Protocols
The following methodologies are standard for conducting herbicide efficacy trials on perennial weeds.
Experimental Design
-
Layout: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[6][7]
-
Plot Size: A minimum plot size of 10 square meters is often recommended to reduce edge effects and provide a representative area for assessment.[6]
-
Replicates: A minimum of three to four replicates (blocks) are used to ensure statistical power.[6][7]
-
Treatments:
-
Untreated Control: Plots that receive no herbicide application serve as a baseline for weed growth and crop health.[6]
-
Herbicide Application Rates: A range of application rates is typically included, such as the proposed label rate, a lower rate to determine the minimum effective dose, and a higher rate to assess crop tolerance (e.g., 0.5x, 1x, and 2x the recommended rate).[6]
-
Standard Commercial Herbicide: A currently available and effective herbicide is included for comparison.[6]
-
Herbicide Application
-
Timing: Herbicides are generally applied post-emergence when the weeds are actively growing and at a specific growth stage (e.g., 3-5 leaf stage).[3] The timing can be critical for efficacy.
-
Method: Application is typically done using a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage. The spray volume is kept consistent across all plots.
Efficacy Assessment
-
Visual Assessment: Weed control is visually evaluated at set intervals after application (e.g., 14, 28, 42, and 56 days). A rating scale of 0 to 100 is commonly used, where 0 indicates no effect and 100 signifies complete weed death.[1][8][9] This assessment is a subjective measure of the reduction in weed growth (density, biomass, height) compared to the untreated control.[9]
-
Biomass Measurement: At the end of the trial, the above-ground biomass of the target weed species is often harvested from a defined area within each plot. The fresh and dry weights are then recorded to provide a quantitative measure of herbicide efficacy.
-
Tuber Viability: For perennial sedges, a critical measure of long-term control is the effect on underground tubers. Soil samples are taken from each plot, and the tubers are extracted. Tuber viability can be assessed by attempting to sprout them under controlled conditions or by using a tetrazolium (TZ) test, where viable tubers stain red.
Signaling Pathways and Modes of Action
The effectiveness of this compound and its alternatives stems from their distinct modes of action, which disrupt critical biological pathways in the target weeds.
This compound (ALS Inhibitor)
This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][12] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[13] ALS inhibitors are readily absorbed by both roots and foliage and are translocated to the growing points of the plant.[10]
Bentazon (Photosystem II Inhibitor)
Bentazon is a contact herbicide that inhibits photosynthesis. It acts on Photosystem II (PSII) by binding to the D1 protein in the chloroplast thylakoid membranes.[14][15] This blocks the electron transport chain, preventing CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[16] The blockage of electron flow leads to the formation of reactive oxygen species, which cause rapid cell membrane destruction and leaf burn.[14][17]
2,4-D (Synthetic Auxin)
2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[18][19][20] It is absorbed by the leaves and translocated to the meristematic tissues.[19][20] At herbicidal concentrations, it causes uncontrolled and unsustainable cell division and growth.[19] This leads to a variety of symptoms, including leaf and stem twisting (epinasty), and ultimately, the death of the plant due to the depletion of energy reserves and disruption of vascular tissues.[20][21]
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. apms.org [apms.org]
- 5. dagri.uoi.gr [dagri.uoi.gr]
- 6. benchchem.com [benchchem.com]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. ars.usda.gov [ars.usda.gov]
- 9. weedscience.ca [weedscience.ca]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 16. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 17. Interactions of Herbicides with Photosynthetic Electron Transport | Weed Science | Cambridge Core [cambridge.org]
- 18. xtbg.ac.cn [xtbg.ac.cn]
- 19. deq.mt.gov [deq.mt.gov]
- 20. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 21. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metazosulfuron and Pyrazosulfuron-ethyl Performance
This guide provides a detailed comparison of the herbicidal performance of metazosulfuron and pyrazosulfuron-ethyl, two prominent sulfonylurea herbicides. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a comprehensive overview of their efficacy, mode of action, and application in weed management, particularly in rice cultivation.
Executive Summary
This compound and pyrazosulfuron-ethyl are both potent inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. While they share a common mode of action, a key distinction lies in their effectiveness against sulfonylurea-resistant (SU-R) weeds. This compound demonstrates significant activity against a range of SU-R biotypes, making it a valuable tool in resistance management. Pyrazosulfuron-ethyl, while effective against a broad spectrum of susceptible weeds, exhibits reduced efficacy against resistant strains.
Herbicidal Activity and Weed Control Spectrum
This compound has been shown to be highly effective against a variety of annual and perennial weeds, including those that have developed resistance to other sulfonylurea herbicides.[1] Pyrazosulfuron-ethyl is also a broad-spectrum herbicide, controlling many common weeds in rice fields.[2][3]
Table 1: Comparative Weed Control Spectrum and Efficacy
| Weed Species | This compound Efficacy | Pyrazosulfuron-ethyl Efficacy |
| Grasses | ||
| Echinochloa oryzicola (Barnyard Grass) | High[1] | Effective[4] |
| Echinochloa crus-galli | Not specified | Effective[5] |
| Sedges | ||
| Schoenoplectus juncoides (SU-R) | Excellent[1] | Reduced efficacy |
| Cyperus serotinus | High[1] | Effective |
| Eleocharis kuroguwai | High[1] | Not specified |
| Schoenoplectus maritimus | High[1] | Not specified |
| Cyperus difformis | High[1] | Effective[5] |
| Broadleaf Weeds | ||
| Monochoria vaginalis (SU-R) | Excellent[1] | Reduced efficacy |
| Monochoria korsakowii (SU-R) | Excellent[1] | Reduced efficacy |
| Sagittaria trifolia (SU-R) | Excellent[1] | Reduced efficacy |
| Lindernia dubia | High[1] | Not specified |
| Oenanthe javanica | High[1] | Not specified |
| Ammania baccifera | Not specified | Suppresses growth[5] |
| Eclipta alba | Not specified | Effective[5] |
Performance Against Sulfonylurea-Resistant Weeds
The primary advantage of this compound is its pronounced efficacy against weed biotypes that have developed resistance to sulfonylurea herbicides. This is attributed to its ability to inhibit the ALS enzyme in these resistant plants effectively. In contrast, pyrazosulfuron-ethyl shows significantly less inhibition of the ALS enzyme in SU-R biotypes.[1]
A study on sulfonylurea-susceptible (SU-S) and -resistant (SU-R) biotypes of Sagittaria trifolia demonstrated this difference in performance.
Table 2: Inhibition of ALS Extracted from Sagittaria trifolia Biotypes
| Herbicide | Concentration (μM) | ALS Inhibition in SU-S Biotype (%) | ALS Inhibition in SU-R Biotype (%) |
| This compound | 0.1 | ~80 | ~75 |
| Pyrazosulfuron-ethyl | 0.1 | ~80 | ~20 |
Data adapted from a study by Nissan Chemical Industries, Ltd.[1]
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Both this compound and pyrazosulfuron-ethyl function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1] The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[6] Since animals lack the ALS enzyme, these herbicides exhibit low mammalian toxicity.[1]
Caption: Mode of action of this compound and pyrazosulfuron-ethyl.
Crop Safety and Application Rates
Both herbicides are primarily used in rice cultivation and generally exhibit good crop safety.[1][3]
-
This compound: Typically applied at rates of 60–120 g a.i./ha.[1]
-
Pyrazosulfuron-ethyl: Commonly used at rates of 15–30 g/ha.[2] Field studies have evaluated rates from 10 g/ha to 42 g/ha.[5][7]
Experimental Protocols
Herbicide Efficacy Evaluation in Paddy Fields
This protocol outlines a general methodology for assessing the herbicidal efficacy of this compound and pyrazosulfuron-ethyl in a transplanted rice field setting.
Caption: General workflow for a field-based herbicide efficacy trial.
Detailed Steps:
-
Experimental Design: A randomized complete block design with multiple replications is typically employed.[8]
-
Plot Establishment: The experimental field is prepared according to standard rice cultivation practices. Rice seedlings are transplanted at a uniform spacing.
-
Herbicide Application: Herbicides are applied at specified rates and timings. For instance, pyrazosulfuron-ethyl is often applied 3-4 days after transplanting (DAT).[5][7] this compound application timing can vary.
-
Data Collection:
-
Weed Assessment: Weed density and biomass are measured at regular intervals (e.g., 30 and 60 DAT) using quadrats.[5]
-
Visual Evaluation: Weed control is visually rated on a scale of 0 (no effect) to 100 (complete kill).[1]
-
Crop Injury: Phytotoxicity to the rice crop is visually assessed.
-
Yield: Rice grain yield is determined at harvest.[5]
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
In Vitro ALS Inhibition Assay
This protocol describes a method to determine the inhibitory effect of herbicides on the ALS enzyme.
Procedure:
-
Enzyme Extraction: ALS is extracted from both susceptible and resistant weed biotypes.[1]
-
Assay Reaction: The extracted enzyme is incubated with the herbicide at various concentrations. The reaction is initiated by adding the substrates (e.g., pyruvate).
-
Measurement of Activity: The activity of the ALS enzyme is determined by measuring the amount of acetoin produced, a precursor in the amino acid synthesis pathway. This can be done colorimetrically by measuring absorbance at 530 nm after derivatization.[1]
-
Calculation of Inhibition: The percentage of ALS inhibition is calculated by comparing the enzyme activity in the presence of the herbicide to the activity in a control sample without the herbicide.[1]
Conclusion
This compound and pyrazosulfuron-ethyl are both effective ALS-inhibiting herbicides for weed control in rice. The key performance differentiator is the superior efficacy of this compound against a broad spectrum of sulfonylurea-resistant weeds. This makes this compound a critical tool for managing herbicide resistance in rice production systems. While pyrazosulfuron-ethyl remains a viable option for controlling susceptible weed populations, its utility is limited in areas where SU-R weeds are prevalent. The choice between these two herbicides should be guided by the specific weed spectrum and resistance profile of the target field.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supply Herbicide Pyrazosulfuron-ethyl, Pyrazosulfuron-ethyl 10% WP, pyrazosulfuron ethyl, pyrazosulfuron ethyl herbicide, pyrazosulfuron herbicide, pyrazosulfuron weedicide, pyrazosulfuron ethyl technical, pesticide suppliers [essencechem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. actascientific.com [actascientific.com]
- 5. isws.org.in [isws.org.in]
- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. isws.org.in [isws.org.in]
- 8. pp1.eppo.int [pp1.eppo.int]
Metazosulfuron: A Comparative Analysis of Cross-Resistance in Herbicide-Resistant Weeds
For Researchers, Scientists, and Drug Development Professionals
Metazosulfuron, a novel sulfonylurea herbicide, has demonstrated significant efficacy in controlling a wide range of paddy weeds, including biotypes resistant to conventional sulfonylurea herbicides. This guide provides a comparative analysis of this compound's performance against herbicide-resistant weeds, supported by available experimental data. It also details the experimental protocols for assessing herbicide resistance and explores the underlying biochemical pathways.
Performance Against Sulfonylurea-Resistant Weeds
This compound has shown excellent control of several key sulfonylurea (SU)-resistant weed species that pose a significant threat to rice production.[1] Notably, it is effective against resistant biotypes of Schoenoplectus juncoides, Monochoria vaginalis, Monochoria korsakowii, and Sagittaria trifolia.[1] This efficacy suggests that this compound may overcome certain resistance mechanisms that affect other ALS-inhibiting herbicides.
While direct comparative studies with quantitative dose-response data for this compound against a wide array of other herbicides are limited in the reviewed literature, data from various studies on other acetolactate synthase (ALS) inhibitors provide a baseline for understanding the landscape of cross-resistance.
Cross-Resistance Data for ALS-Inhibiting Herbicides
The following tables summarize the 50% growth reduction (GR₅₀) and resistance index (RI) values for various ALS-inhibiting herbicides against resistant biotypes of Schoenoplectus juncoides and Monochoria vaginalis. The resistance index is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of a susceptible population.
Table 1: Cross-Resistance in Sulfonylurea-Resistant Schoenoplectus juncoides
| Herbicide | Chemical Class | Resistant Biotype (Mutation) | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |
| Imazosulfuron | Sulfonylurea | Asp376Glu | - | 176 | [2] |
| Bensulfuron-methyl | Sulfonylurea | Asp376Glu | - | 40 | [2] |
| Metsulfuron-methyl | Sulfonylurea | Asp376Glu | - | 14 | [2] |
| Bispyribac-sodium | Pyrimidinylthiobenzoate | Asp376Glu | - | 5.2 | [2] |
| Imazaquin | Imidazolinone | Asp376Glu | - | 1.5 | [2] |
| Bensulfuron-methyl | Sulfonylurea | Not specified | 363.1 - 1399.6 | 12.6 - 48.76 | [3] |
| Imazosulfuron | Sulfonylurea | Not specified | - | 75 - 93 | [4] |
| Pyrazosulfuron-ethyl | Sulfonylurea | Not specified | - | 41 - 79 | [4] |
Table 2: Cross-Resistance in Sulfonylurea-Resistant Monochoria vaginalis
| Herbicide | Chemical Class | Resistant Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |
| Bensulfuron-methyl | Sulfonylurea | Not specified | - | 31.28 | [5] |
| Bispyribac-sodium | Pyrimidinylthiobenzoate | Not specified | - | 6.35 | [5] |
| Penoxsulam | Triazolopyrimidine | Not specified | - | 2.81 | [5] |
| Imazosulfuron | Sulfonylurea | Not specified | - | 1112 - 3172 | [6] |
| Bensulfuron-methyl | Sulfonylurea | Not specified | - | >100 | [6] |
| Cyclosulfamuron | Sulfonylurea | Not specified | - | >100 | [6] |
| Pyrazosulfuron-ethyl | Sulfonylurea | Not specified | - | >100 | [6] |
| Metsulfuron-methyl | Sulfonylurea | Rawamerta | 3.09 | 6.00 | [7][8] |
| Metsulfuron-methyl | Sulfonylurea | Patokbeusi | 2.00 | 3.89 | [7][8] |
Experimental Protocols
The determination of herbicide resistance and cross-resistance patterns relies on standardized experimental protocols. The whole-plant bioassay is a fundamental method used to generate the data presented above.
Whole-Plant Bioassay for Herbicide Resistance Testing
This protocol is adapted from established methodologies for assessing herbicide resistance in weeds.[9]
1. Seed Collection and Preparation:
-
Collect mature seeds from putative resistant weed populations that have survived herbicide treatment in the field.
-
A corresponding susceptible population should also be sourced for comparison.
-
Clean the seeds and store them under appropriate conditions to maintain viability.
2. Plant Cultivation:
-
Germinate seeds in petri dishes or trays containing a suitable growth medium.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into pots filled with a standard potting mix.
-
Grow plants in a greenhouse or growth chamber under controlled conditions (temperature, light, and humidity).
3. Herbicide Application:
-
Prepare a series of herbicide concentrations for each tested compound. A typical dose-response experiment includes a non-treated control and a range of doses above and below the recommended field rate.
-
Apply the herbicides to the plants at the appropriate growth stage using a laboratory spray chamber to ensure uniform application.
4. Data Collection and Analysis:
-
After a specified period (e.g., 21 days), assess the plants for injury.
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the percent growth reduction relative to the untreated control for each herbicide concentration.
-
Use a log-logistic dose-response model to calculate the GR₅₀ value, which is the herbicide dose required to cause a 50% reduction in plant growth.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)
Visualization of Key Processes
Acetolactate Synthase (ALS) Inhibition Pathway
This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.
Experimental Workflow for Cross-Resistance Analysis
The process of analyzing cross-resistance involves a systematic workflow from sample collection to data interpretation.
Caption: Standard workflow for conducting a whole-plant bioassay for herbicide resistance.
Conclusion
This compound presents a promising solution for the management of sulfonylurea-resistant weeds in paddy fields.[1] Its effectiveness against key resistant species highlights its potential to be integrated into weed management programs to combat the evolution of herbicide resistance. Further research involving direct comparative studies with a broader range of ALS-inhibiting herbicides and different resistant weed biotypes will provide a more comprehensive understanding of its cross-resistance profile and optimize its use in sustainable agriculture.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weedscience.org [weedscience.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonylurea herbicide-resistant Monochoria vaginalis in Korean rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new amino acid substitution in the MvALS1 gene of metsulfuron-methyl resistant biotypes Monochoria vaginalis (Burm. f.) C. Presl from West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new amino acid substitution in the MvALS1 gene of metsulfuron-methyl resistant biotypes Monochoria vaginalis (Burm. f.) C. Presl from West Java, Indonesia | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Metazosulfuron: Confirming the Mode of Action Against Resistant Biotypes
A Comparative Guide for Researchers
Metazosulfuron, a novel pyrazolesulfonylurea herbicide, has demonstrated significant efficacy against a broad spectrum of weeds in paddy fields, including biotypes resistant to conventional sulfonylurea herbicides.[1][2] This guide provides a comparative analysis of this compound's mode of action, focusing on its activity against resistant weed biotypes, supported by experimental data and detailed protocols for key assays.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound, like other sulfonylurea herbicides, functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.[1][2] The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in the cessation of cell division and plant death.
A key advantage of this compound is its demonstrated effectiveness against weed biotypes that have developed resistance to other sulfonylurea herbicides.[1][2] This is particularly relevant for target-site resistance (TSR), the most common mechanism of resistance to ALS inhibitors. TSR typically involves a mutation in the ALS gene, altering the enzyme's structure and preventing the herbicide from binding effectively.
Comparative Performance of this compound
A pivotal study by Saeki et al. (2016) demonstrated that this compound effectively inhibits the ALS enzyme of both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of Sagittaria trifolia. In this study, this compound exhibited a similar percentage of ALS inhibition for both biotypes. This is in contrast to pyrazosulfuron-ethyl, another sulfonylurea herbicide, which showed significantly less inhibition of the ALS enzyme from the resistant biotype.[2]
Quantitative Data on ALS Inhibition by Sulfonylurea Herbicides
| Herbicide | Weed Species | Biotype | ALS I50 (µM) | Resistance Factor (R/S) | Reference |
| Chlorsulfuron | Kochia scoparia | Susceptible | 0.02 | 28 | [1][3] |
| Resistant | 0.56 | ||||
| Metsulfuron-methyl | Sonchus asper | Susceptible | 0.01 | ~440 | [4] |
| Resistant | 4.4 | ||||
| Halosulfuron | Cyperus iria | Susceptible | 0.025 | 200-2600 | [5] |
| Resistant (MS) | 5.0 | ||||
| Resistant (AR) | 65.0 |
Note: This table provides data for other sulfonylurea herbicides to illustrate the concept of resistance factors in target-site resistance and does not represent data for this compound.
Understanding Herbicide Resistance Mechanisms
Herbicide resistance in weeds is broadly categorized into two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This involves genetic mutations in the target enzyme (in this case, ALS) that reduce the binding affinity of the herbicide. Common mutations in the ALS gene that confer resistance occur at specific amino acid positions, such as Pro-197 and Trp-574.[6][7][8] The effectiveness of this compound against some sulfonylurea-resistant biotypes suggests it may be less affected by certain ALS mutations compared to other sulfonylureas.[2]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target site. A primary NTSR mechanism is enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[9] These enzymes can modify the herbicide molecule, rendering it non-toxic.
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the mode of action and resistance mechanisms of herbicides like this compound.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the effect of an herbicide on the activity of the ALS enzyme extracted from susceptible and resistant plant biotypes.
a) Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from both susceptible and resistant plants.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM magnesium chloride, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, 5 mM EDTA, and 10 mM cysteine).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant contains the crude ALS enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.
b) Enzyme Assay:
-
Prepare a reaction mixture containing the extraction buffer and the substrate, pyruvate.
-
Add a range of concentrations of the herbicide (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the reaction product, acetolactate, to acetoin.
-
Add creatine and α-naphthol solutions and incubate to allow for color development. The intensity of the color is proportional to the amount of acetoin formed.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
Calculate the percentage of ALS inhibition for each herbicide concentration and determine the I50 value (the concentration that inhibits 50% of the enzyme activity).
Whole-Plant Dose-Response Bioassay
This assay evaluates the efficacy of the herbicide at the whole-plant level and is used to determine the resistance factor.
-
Grow seeds from both susceptible and resistant biotypes in pots containing a suitable growth medium.
-
At a specific growth stage (e.g., 2-3 leaf stage), treat the plants with a range of herbicide doses, including an untreated control.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.
-
After a set period (e.g., 21 days), visually assess the plant injury and harvest the above-ground biomass.
-
Dry the biomass to a constant weight.
-
Calculate the growth reduction (GR50), which is the herbicide dose required to reduce plant biomass by 50% compared to the untreated control.
-
The resistance factor (RF) is calculated as the ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.
Cytochrome P450 (CYP) and Glutathione S-Transferase (GST) Activity Assays
These assays are used to investigate the role of metabolic detoxification in non-target-site resistance.
a) Microsome Isolation for CYP Assay:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the CYP enzymes.
b) CYP Activity Assay:
-
Incubate the isolated microsomes with the herbicide and a cofactor (NADPH).
-
After a specific time, stop the reaction and extract the herbicide and its metabolites.
-
Analyze the metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of herbicide metabolism.
c) GST Activity Assay:
-
Prepare a cytosolic protein extract from the plant tissue.
-
The assay typically measures the conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which results in an increase in absorbance at 340 nm.
-
The rate of increase in absorbance is proportional to the GST activity.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and relationships discussed.
Caption: Branched-chain amino acid biosynthesis pathway and the target of this compound.
Caption: Experimental workflow for confirming herbicide mode of action and resistance.
Caption: Mechanisms of herbicide resistance to ALS inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Metazosulfuron and Propyrisulfuron for Weed Management in Paddy Fields
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research provides a comparative analysis of two prominent sulfonylurea herbicides, Metazosulfuron and Propyrisulfuron, for the effective control of weeds in paddy rice cultivation. This guide synthesizes key findings on their efficacy, crop safety, and mode of action, offering valuable insights for researchers and agricultural scientists. Both herbicides demonstrate high efficacy against a broad spectrum of paddy weeds, including challenging sulfonylurea-resistant biotypes, by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1]
Performance and Efficacy
This compound, a novel pyrazolesulfonylurea herbicide, has shown excellent herbicidal activity against a wide range of annual and perennial weeds, including Echinochloa spp., at application rates of 60–120 g a.i./ha.[1][2] It is particularly effective against sulfonylurea-resistant weeds such as Schoenoplectus juncoides, Monochoria vaginalis, and Sagittaria trifolia.[1] Field trials have demonstrated its ability to significantly control perennial Cyperaceous weeds like Eleocharis kuroguwai and Schoenoplectus maritimus by inhibiting shoot formation and tuberization.[1]
Propyrisulfuron, another sulfonylurea herbicide, provides excellent control of annual and perennial paddy weeds, including Echinochloa spp., sedges, and broadleaf weeds, at application rates of 25–100 g a.i./ha.[3] Studies have shown that Propyrisulfuron can effectively reduce the shoot biomass of Echinochloa oryzicola to less than 10% of the untreated control.[3] It is also recognized for its effectiveness against sulfonylurea-resistant weed biotypes.[4][5]
Comparative Efficacy Data
| Weed Species | This compound Efficacy (%) | Propyrisulfuron Efficacy (%) | Application Rate (g a.i./ha) | Reference |
| Echinochloa oryzicola | >95 | >90 | This compound: 100; Propyrisulfuron: 27-55 | [1][3] |
| Monochoria vaginalis | 100 | >90 | This compound: 100; Propyrisulfuron: Not specified | [1][2] |
| Scirpus juncoides (SU-R) | 100 | Effective | This compound: 100; Propyrisulfuron: Not specified | [1][2] |
| Sagittaria trifolia (SU-R) | 100 | Not specified | 100 | [1] |
| Eleocharis kuroguwai | >95 | Not specified | 100 | [1] |
| Broadleaf Weeds | Excellent | Excellent | This compound: 60-120; Propyrisulfuron: 25-100 | [2][3] |
| Sedges | Excellent | Excellent | This compound: 60-120; Propyrisulfuron: 25-100 | [2][3] |
Crop Safety and Yield
Both herbicides exhibit good crop safety in rice. This compound is reported to have good crop safety at its effective application rates of 60–120 g a.i./ha.[1][2] Similarly, rice shows good tolerance to Propyrisulfuron at rates up to 200 g a.i./ha.[3] While some temporary negative effects on rice height were observed with Propyrisulfuron application, the rice plants recovered quickly, and the final plant height was not affected.[6][7] Herbicide treatments with Propyrisulfuron did not significantly affect rice grain yield compared to weed-free treatments.[6][7] In some studies, rice yield in plots treated with this compound was comparable to that of hand-weeded plots.[8]
Rice Yield Data
| Herbicide | Application Rate (g a.i./ha) | Rice Yield ( kg/ha ) | Comparison | Reference |
| This compound | 165 | 4103 | Not significantly different from hand-weeded control (4291 kg/ha ) | [8] |
| Propyrisulfuron (in combination) | 85.5 | 9630-9880 | Not significantly different from weed-free treatment | [6][7] |
Experimental Protocols
General Field Trial Methodology
Field experiments to evaluate the efficacy of these herbicides typically follow a randomized block design with multiple replications.[9] Treatments include various doses of the herbicides, a hand-weeded control, and an unweeded control.[8][9] Herbicide application is commonly done post-transplanting of rice seedlings.[8]
Key Parameters Measured:
-
Weed Control Efficacy: Visually assessed on a scale of 0 (no effect) to 100 (complete control) or by measuring weed density and dry biomass at specific intervals after treatment.[1][6][7]
-
Crop Phytotoxicity: Visually rated on a scale, observing any signs of injury such as stunting, yellowing, or leaf rolling.[6][7]
-
Rice Growth and Yield: Plant height, number of tillers, and grain yield are measured at harvest.[6][7][8]
In Vitro ALS Inhibition Assay
The mode of action is confirmed by extracting the ALS enzyme from susceptible and resistant weed biotypes. The enzyme activity is then measured in the presence of varying concentrations of the herbicide to determine the inhibition percentage.[1]
Mode of Action: ALS Inhibition
This compound and Propyrisulfuron are both classified as Group 2 herbicides (WSSA) that act by inhibiting the acetolactate synthase (ALS) enzyme.[1][10] ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing cessation of cell division and plant death.
Caption: Mode of action of this compound and Propyrisulfuron.
Experimental Workflow
The evaluation of new herbicides like this compound and Propyrisulfuron typically follows a structured workflow from laboratory studies to field trials to assess their efficacy and crop safety before they can be recommended for agricultural use.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Frontiers | Propyrisulfuron plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice [frontiersin.org]
- 7. Propyrisulfuron plus cyhalofop butyl as one-shot herbicides provide high weed control efficiency and net economic performance in mechanically transplanted rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the efficacy of this compound herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
- 9. biochemjournal.com [biochemjournal.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Metazosulfuron: HPLC-DAD vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of the herbicide Metazosulfuron against alternative analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.
Overview of Analytical Techniques
This compound, a sulfonylurea herbicide, requires sensitive and reliable analytical methods for its quantification in various matrices, including crops and environmental samples.[1] While HPLC-DAD is a widely used technique, other methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) offer alternative approaches with distinct advantages and disadvantages.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data of a validated HPLC-DAD method for this compound and compares it with a validated LC-MS/MS method. Data for GC-MS and ELISA are based on methods for other sulfonylurea herbicides due to the limited availability of specific validated methods for this compound.
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS (with Derivatization) | ELISA |
| Analyte | This compound | This compound | Bensulfuron-methyl | General Herbicides |
| Linearity (R²) | 0.9999[2] | > 0.99[3] | 0.998[4] | N/A (typically sigmoidal curve) |
| Limit of Detection (LOD) | Not explicitly stated, but ILOQ is 2 ng. | Not explicitly stated, but LOQ is low. | 0.1 µg/L[4] | Varies (ng/mL to µg/mL range) |
| Limit of Quantification (LOQ) | 0.02 mg/kg (MLOQ)[2] | < MRLs for strawberries | Not explicitly stated | Varies by kit and analyte |
| Accuracy (Recovery %) | 74.1 - 98.1%[2] | 70 - 84%[3] | 74.1 - 94.1%[4] | Typically 80-120% |
| Precision (RSD %) | 2.4 - 8.2%[2] | Not explicitly stated | 1.9 - 6.7%[4] | Typically < 15% |
Experimental Protocols
HPLC-DAD Method for this compound Quantification
This method was validated for the determination of this compound residues in various crops.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.[2]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenization: Homogenize the sample (e.g., crop material).[5][6][7][8]
-
Extraction: Extract with acetonitrile.
-
Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by HPLC-DAD.
-
LC-MS/MS Method for this compound Quantification
This method was validated for the determination of seven sulfonylurea herbicides, including this compound, in strawberries.[3]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation (d-SLE - Dispersive Solid-Liquid Extraction):
-
Analytes are adsorbed by a sorbent like C18.
-
Analytes are then eluted from the sorbent using an organic solvent.[3]
-
GC-MS Method for Sulfonylurea Herbicide Quantification (Example: Bensulfuron-methyl)
Direct GC-MS analysis of sulfonylurea herbicides is challenging due to their thermal instability and low volatility.[9][10] Therefore, a derivatization step is required to make them amenable to GC analysis.
-
Derivatization: A chemical reaction to modify the analyte to increase its volatility and thermal stability. For example, bensulfuron-methyl was derivatized using (C2H5)2O·BF3 solution.[4]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis: The derivatized analyte is then separated and detected by GC-MS.
ELISA Method for Herbicide Quantification
ELISA is a high-throughput screening method based on antigen-antibody recognition.[11]
-
Principle: A competitive ELISA format is often used for small molecules like herbicides. In this format, the herbicide in the sample competes with a labeled herbicide for binding to a limited number of specific antibody sites. The signal is inversely proportional to the concentration of the herbicide in the sample.
-
Procedure:
-
Antibody-coated microtiter plate wells are incubated with the sample and an enzyme-labeled herbicide.
-
After incubation and washing, a substrate is added, which develops a color in the presence of the enzyme.
-
The color intensity is measured, and the concentration is determined by comparison with a standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for the validation of an HPLC-DAD method for this compound quantification.
Caption: Logical comparison of analytical methods for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-DAD offers a robust, cost-effective, and reliable method suitable for routine analysis in various crop matrices, demonstrating good accuracy and precision.[2]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound, especially in complex matrices, and for confirmatory analysis.[2][3]
-
GC-MS is generally not the preferred method for sulfonylurea herbicides due to the need for derivatization, which adds complexity to the sample preparation process. However, it can be a viable option if LC instrumentation is unavailable.
-
ELISA serves as a valuable high-throughput screening tool for rapid detection of this compound, although positive results often require confirmation by a chromatographic method due to the potential for cross-reactivity.
For researchers requiring a validated, quantitative method with a balance of performance and cost, HPLC-DAD is a strong candidate. For studies demanding the highest sensitivity and specificity, LC-MS/MS is the recommended technique.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agricultural and Environmental Sciences [korseaj.org]
- 3. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of derivatization procedure and gas chromatography-mass spectrometry method for determination of bensulfuron-methyl herbicide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. food-safety.com [food-safety.com]
- 8. iris.unito.it [iris.unito.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
A Comparative Efficacy Analysis of Metazosulfuron, Pretilachlor, and Thiobencarb for Weed Management in Rice Cultivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the herbicidal efficacy of metazosulfuron, pretilachlor, and thiobencarb, three key active ingredients used for weed control in rice paddy fields. This document synthesizes data from various field trials and laboratory studies to offer a comprehensive overview of their performance, application protocols, and mechanisms of action.
Executive Summary
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, comparing the performance of this compound, pretilachlor, and thiobencarb on key metrics such as weed control efficiency, weed biomass reduction, and impact on rice yield.
Table 1: Weed Control Efficiency (%)
| Herbicide | Application Rate (g a.i./ha) | Echinochloa crus-galli | Cyperus difformis | Monochoria vaginalis | Overall Weed Control (%) | Source |
| This compound | 83 | ≥98% | ≥98% | ≥98% | ≥98% | [5] |
| Pretilachlor + Bensulfuron-methyl | 750 + 35 | - | - | - | - | [5] |
| Thiobencarb + Bensulfuron-methyl | 2500 + 35 | - | - | - | - | [5] |
| Pretilachlor | 750 | - | - | - | 81.4 (at 20 DAA) | [6] |
| Thiobencarb | 1500 | - | - | - | - | [7] |
DAA: Days After Application. Note: Direct comparative percentages for all three herbicides on the same weed species from a single study are limited. The data presented is a synthesis from available research.
Table 2: Impact on Rice Yield
| Herbicide | Application Rate (g a.i./ha) | Paddy Yield ( kg/ha ) | Yield Increase over Weedy Check (%) | Source |
| This compound | 165 | 4103 | - | [5] |
| Pretilachlor + Bensulfuron-methyl | - | 4236 | - | [5] |
| Thiobencarb + Bensulfuron-methyl | - | 4121 | - | [5] |
| Hand Weeded Control | - | 4291 | - | [5] |
| Pretilachlor | 750 | 4250 | - | [6] |
| Weedy Check | - | - | 31.4 - 50.1% yield loss | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating herbicide efficacy in rice.
Field Trial Protocol for Efficacy Evaluation
This protocol outlines a typical field experiment to compare the efficacy of different herbicides.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Standardized plot sizes (e.g., 5m x 4m) with appropriate buffer zones to prevent spray drift.
-
Treatments:
-
Rice Variety: A commonly cultivated local variety.
-
Transplanting: Uniform transplanting of rice seedlings at a specified spacing.
Herbicide Application:
-
Timing: Pre-emergence herbicides (like pretilachlor and thiobencarb) are typically applied within 3-5 days after transplanting. This compound can also be applied at this stage.
-
Method: Herbicides are applied using a calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform coverage. The spray volume is kept constant across all plots.
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight are recorded from randomly placed quadrats within each plot at specified intervals (e.g., 30 and 60 days after transplanting).
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is in the treated plot.
-
Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, yellowing) is recorded on a scale of 0-10.
-
Yield and Yield Components: At maturity, grain yield, straw yield, and other relevant yield parameters are recorded from a designated net plot area.
Laboratory Protocol for Mode of Action Analysis (ALS Inhibition Assay for this compound)
This protocol is specific to determining the inhibitory effect of sulfonylurea herbicides on the ALS enzyme.
Enzyme Extraction:
-
Fresh young leaf tissue from a susceptible weed species is homogenized in an extraction buffer.
-
The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.
ALS Activity Assay:
-
The enzyme reaction is initiated by adding the crude enzyme extract to a reaction mixture containing the substrate (pyruvate) and necessary cofactors.
-
Different concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
The reaction is incubated at a specific temperature and then stopped.
-
The product of the reaction (acetolactate) is converted to acetoin, which can be quantified spectrophotometrically after color development.
-
The percentage of ALS inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor).[1]
Visualizing Methodologies and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular modes of action of the compared herbicides.
Caption: Experimental workflow for comparative herbicide efficacy trials.
Caption: Simplified signaling pathways for the modes of action of the herbicides.
Conclusion
This compound presents a highly effective solution for broad-spectrum weed control in rice, including problematic sulfonylurea-resistant weeds. Its performance in field trials is often comparable or superior to older herbicides like pretilachlor and thiobencarb. While pretilachlor and thiobencarb remain effective for the control of annual grasses and certain broadleaf weeds, this compound's wider spectrum of activity and efficacy against resistant biotypes make it a valuable tool in modern integrated weed management programs for rice cultivation. The choice of herbicide should be guided by the specific weed flora present, local resistance patterns, and economic considerations.
References
- 1. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptechbio.com [peptechbio.com]
- 3. ThiobencarbâKumiai Chemical Industry [kumiai-chem.co.jp]
- 4. ariashimi.ir [ariashimi.ir]
- 5. Investigating the efficacy of this compound herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]
- 6. isws.org.in [isws.org.in]
- 7. isws.org.in [isws.org.in]
- 8. Evaluating the efficacy of new slow released herbicide pyrazosulfuron-ethyl + pretilachlor in weed control in transplanted rice [cr.guilan.ac.ir]
Evaluating the Crop Safety of Metazosulfuron in Herbicide Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metazosulfuron, a novel sulfonylurea herbicide, has demonstrated high efficacy against a broad spectrum of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.[1][2][3] Its primary mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2] A critical factor in its utility is its crop safety, particularly when used in combination with other herbicides to broaden the weed control spectrum and manage resistance. This guide provides an objective comparison of this compound's performance in combination with other herbicides, supported by available experimental data.
Quantitative Analysis of Crop Safety
The crop safety of this compound in combination with other herbicides has been evaluated in multiple studies, primarily in transplanted rice. The data indicates a high degree of selectivity, with minimal phytotoxicity observed.
This compound in Combination with Daimuron
Official field trials conducted by the Japan Association for Advancement of Phyto-Regulators (JAPR) between 2006 and 2009 evaluated the crop safety of this compound in a tank mix with Daimuron. The results, summarized below, demonstrate good rice selectivity.[2]
| Herbicide Combination | Application Rate (g a.i./ha) | Crop | Phytotoxicity Rating (0-100 scale) at various Days After Transplanting (DAT) |
| This compound + Daimuron | 100 + 1000 | Transplanted Rice | ~10 DAT: <2.5 ~20 DAT: <2.5 ~30 DAT: <2.5 ~40 DAT: <2.5 ~50 DAT: <2.5 ~60 DAT: <2.5 |
| Table 1: Summary of phytotoxicity ratings from field trials of this compound in combination with Daimuron on transplanted rice. Data is visually interpreted from graphical summaries presented in the source publication.[2] A rating of 0 indicates no injury and 100 indicates complete crop death. |
This compound in Combination with Penoxsulam
A patented herbicide composition combines this compound with Penoxsulam. While specific quantitative phytotoxicity data from peer-reviewed journals is limited, the patent reports a synergistic effect on weed control with excellent safety in rice.[4]
| Herbicide Combination | Weight Ratio (this compound:Penoxsulam) | Crop | Reported Crop Safety |
| This compound + Penoxsulam | 5:1 to 1:5 | Rice | High selectivity; "does not almost affect paddy growth".[4] |
| Table 2: Reported crop safety of this compound in combination with Penoxsulam in rice.[4] |
Comparison with Other Herbicide Combinations in Rice
For context, the table below presents crop safety data for other commonly used herbicide combinations in transplanted rice.
| Herbicide Combination | Application Rate (g a.i./ha) | Crop | Phytotoxicity / Crop Response |
| Penoxsulam | 20 - 25 | Transplanted Rice | No phytotoxicity effect observed up to 25 g/ha.[5] |
| Bentazon + Propanil | Higher rates | Transplanted Rice | Marginal phytotoxicity noted.[6] |
| Metsulfuron-methyl + Chlorimuron-ethyl | 0.008 (2x recommended dose) | Transplanted Rice | Significant reduction in chlorophyll content and net photosynthesis.[7] |
| Imazethapyr | Post-emergence | Transplanted Rice | Severe injury (34% observed in one study), delayed flowering, and reduced grain conversion efficiency.[7] |
| Table 3: Crop safety and phytotoxic effects of alternative herbicide combinations used in rice. |
Signaling Pathways and Mechanisms of Selectivity
The crop safety of this compound, like other sulfonylurea herbicides, is primarily attributed to the rapid metabolic detoxification within the tolerant crop species, such as rice. Susceptible weeds lack the ability to quickly metabolize the herbicide, leading to the inhibition of ALS and subsequent death.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104814024A - Rice field herbicide composition containing this compound and penoxsulam - Google Patents [patents.google.com]
- 5. isws.org.in [isws.org.in]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. isws.org.in [isws.org.in]
Metazosulfuron: A Comparative Analysis of its Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Comparative Environmental Fate Parameters of Sulfonylurea Herbicides
To understand the potential environmental impact of Metazosulfuron, it is useful to compare its expected behavior with that of other widely used sulfonylurea herbicides. The following table summarizes key environmental fate parameters for selected compounds. It is important to note the absence of specific data for this compound.
| Herbicide | Soil Degradation Half-life (DT₅₀, days) | Soil Sorption Coefficient (Koc, mL/g) | Aqueous Photolysis Half-life (days) | Aqueous Hydrolysis Half-life (days) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Metsulfuron-methyl | 10 - 45 | 35 - 169 | Stable | pH dependent (faster in acidic conditions) |
| Imazosulfuron | 70 (aerobic), 4 (anaerobic)[7] | 50 - 250 | Photodegradation occurs[8] | pH dependent (36.5 at pH 4.5, 578 at pH 5.9)[9] |
| Pyrazosulfuron-ethyl | <15 | 8 - 147 | Stable | pH dependent (faster in acidic conditions) |
| Halosulfuron-methyl | 9 - 25 | 60 - 200 | Stable | pH dependent (faster in alkaline conditions)[10][11][12] |
Understanding the Environmental Behavior of Sulfonylurea Herbicides
The environmental fate of sulfonylurea herbicides is significantly influenced by soil and water conditions. Key processes governing their persistence and mobility include:
-
Soil Degradation: This occurs through both microbial and chemical pathways. Factors such as soil type, organic matter content, pH, temperature, and moisture all play a crucial role. Generally, degradation is faster in warmer, moist, and acidic soils with higher microbial activity.[13][14]
-
Soil Sorption: The tendency of a herbicide to bind to soil particles is measured by the soil sorption coefficient (Koc). Higher Koc values indicate stronger binding and lower mobility. For sulfonylurea herbicides, sorption is generally low, and it is influenced by soil pH and organic matter content. As weak acids, their anionic form at higher pH values leads to lower sorption and potentially greater mobility.[14]
-
Mobility and Leaching: Due to their relatively low soil sorption, some sulfonylurea herbicides have the potential to leach into groundwater, particularly in soils with low organic matter and at higher pH.[15][16]
-
Hydrolysis: In the aqueous environment, the breakdown of sulfonylurea herbicides is highly dependent on pH. Hydrolysis of the sulfonylurea bridge is a primary degradation pathway and is typically faster in acidic or alkaline conditions compared to neutral pH.[9][10][11][12]
-
Photolysis: Some sulfonylurea herbicides can be degraded by sunlight in water (aqueous photolysis) or on soil surfaces. However, for many, this is not a major degradation pathway.[8][17]
Key Experimental Protocols
Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA), are essential for generating reliable and comparable data on the environmental fate of herbicides.
Soil Degradation and Metabolism
OECD 307: Aerobic and Anaerobic Transformation in Soil
-
Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.
-
Methodology:
-
The test substance, typically radiolabeled, is applied to fresh soil samples.
-
The treated soil is incubated in the dark at a controlled temperature and moisture content.
-
For aerobic studies, the soil is continuously aerated. For anaerobic studies, the soil is flooded and purged with an inert gas after an initial aerobic phase.
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.
-
The rate of degradation (DT₅₀ and DT₉₀ values) is calculated, and a degradation pathway is proposed.
-
Soil Sorption/Desorption
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
-
Objective: To determine the adsorption and desorption potential of a substance to soil.
-
Methodology:
-
A solution of the test substance of known concentration is added to soil samples of known weight.
-
The soil-solution mixtures are agitated for a specific period to reach equilibrium.
-
The soil and solution are then separated by centrifugation.
-
The concentration of the test substance remaining in the solution is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference.
-
The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined.
-
For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated.
-
Mobility and Leaching
OECD 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC)
-
Objective: To estimate the soil adsorption coefficient (Koc) of a substance using HPLC.
-
Methodology:
-
The retention time of the test substance on an HPLC column packed with a stationary phase coated with organic carbon is measured.
-
The retention times of a series of reference substances with known Koc values are also determined under the same conditions.
-
A calibration curve of log k (retention factor) versus log Koc for the reference substances is created.
-
The Koc of the test substance is then estimated from its retention time using the calibration curve.
-
Column Leaching Studies
-
Objective: To assess the mobility of a substance through a soil column.
-
Methodology:
-
A glass or stainless steel column is uniformly packed with soil.
-
The test substance is applied to the surface of the soil column.
-
An artificial rainfall or irrigation event is simulated by applying a known volume of water to the top of the column.
-
The leachate (water that passes through the column) is collected in fractions.
-
The soil column is then sectioned into different depths.
-
Both the leachate fractions and the soil sections are analyzed for the presence of the parent substance and its major metabolites.
-
Visualizing Environmental Fate Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general environmental fate of sulfonylurea herbicides and the workflow for assessing their soil sorption.
Caption: General environmental fate pathways of sulfonylurea herbicides.
Caption: Workflow for a soil sorption batch equilibrium experiment.
Conclusion
While this compound is presented as a herbicide with a favorable environmental profile, the lack of specific, publicly available quantitative data on its environmental fate makes a direct, data-driven comparative analysis challenging. Based on its classification as a sulfonylurea herbicide, it is expected to exhibit behavior influenced by soil pH and organic matter, with potential for mobility under certain conditions. To provide a definitive assessment of its environmental risk, further studies following standardized protocols are necessary to determine its soil degradation half-life, soil sorption coefficient, and leaching potential. This information is critical for researchers, environmental scientists, and regulatory bodies to fully understand and manage the environmental footprint of this herbicide.
References
- 1. Development of a novel herbicide, this compound [jstage.jst.go.jp]
- 2. Development of a novel herbicide, this compound [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Ref: NC-620) [sitem.herts.ac.uk]
- 7. Degradation of imazosulfuron in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of imazosulfuron hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. caws.org.nz [caws.org.nz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Metazosulfuron: A Guide for Laboratory Professionals
The correct disposal of Metazosulfuron, a sulfonylurea herbicide, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, all handling and disposal procedures must be conducted with precision to prevent environmental release.[1][2][3][4] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper management of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and protective clothing.[4][5][6][7] All handling of this compound should occur in a well-ventilated area to minimize inhalation exposure.[5] An emergency eyewash station and safety shower should be readily accessible.[1][6]
Hazard and Disposal Summary
This compound is classified as an environmental hazard, requiring specific disposal protocols. The following table summarizes key quantitative and classification data.
| Classification | Details | Source(s) |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects. | [1][2] |
| GHS Precautionary Statements | P273: Avoid release to the environment. | [1][2][3] |
| P391: Collect spillage. | [1][3][8] | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][2][9] | |
| Transport Information | UN Number: 3077 | [8] |
| Proper Shipping Name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | [8] | |
| Hazard Class: 9 (Miscellaneous dangerous substances and articles) | [8] | |
| Packing Group: III | [8] |
Step-by-Step Disposal Protocol
The primary goal of this compound management is to minimize waste. The ideal approach is to use the product entirely for its intended purpose according to its label.[6][10] If disposal is unavoidable, follow these procedures.
1. Unused or Excess Product Disposal:
-
Do Not Dispose in General Waste: Never dispose of this compound in household or laboratory trash, or pour it down any drain.[1][2][10] Municipal water treatment systems may not be equipped to remove it, leading to environmental contamination.[10]
-
Hazardous Waste Collection: Unwanted this compound must be treated as hazardous waste.[11][12]
-
Engage a Licensed Professional: Arrange for collection and disposal by a licensed chemical waste disposal company or your institution's environmental health and safety (EHS) office.[4][5] The primary recommended methods are controlled incineration with flue gas scrubbing or transfer to an approved chemical destruction facility.[4]
-
Documentation: Maintain meticulous records detailing the quantity of this compound waste generated, along with the date and method of its disposal.[4]
2. Empty Container Management:
-
Triple Rinsing: Empty the container completely. Then, triple-rinse it with a suitable solvent (such as water or as specified by the product label).[6][9][13]
-
Rinsate Collection: The rinsate from the cleaning process is also considered hazardous and must be collected.[4][9] If applicable in an agricultural context, the rinsate should be added to the spray tank.[6][8][9] In a laboratory setting, it must be collected and disposed of as hazardous chemical waste.
-
Prevent Reuse: After thorough rinsing, puncture the container to render it unusable for any other purpose.[4][6][13]
-
Final Disposal: The cleaned, punctured container can then be disposed of in a sanitary landfill or recycled, if local regulations and facilities permit.[6][9] Do not burn the product or its container.[8][11]
3. Spill and Leak Management:
-
Isolate the Area: In the event of a spill, immediately isolate the area to prevent unauthorized personnel from entering.[5]
-
Contain the Spill: Stop the leak if it is safe to do so.[8][9]
-
Collect the Material: Carefully sweep up or vacuum the spilled solid material, taking care to avoid generating dust.[5][6][9] Place the collected material into a designated, sealable, and clearly labeled container for hazardous waste.[5][9]
-
Decontaminate the Area: Wash the spill area with large amounts of water, and collect the contaminated water for disposal as hazardous waste.[5]
-
Report and Document: Report the spill to your institution's EHS department and document the incident and cleanup procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Logical workflow for this compound waste management.
References
- 1. echem.com.au [echem.com.au]
- 2. hpc-standards.com [hpc-standards.com]
- 3. philagro.co.za [philagro.co.za]
- 4. benchchem.com [benchchem.com]
- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. horticentre.co.nz [horticentre.co.nz]
- 9. adama.com [adama.com]
- 10. epa.gov [epa.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. Disposal of Pesticides [npic.orst.edu]
- 13. earth911.com [earth911.com]
Personal protective equipment for handling Metazosulfuron
This guide provides crucial safety, handling, and disposal information for Metazosulfuron, tailored for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE suite is mandatory to prevent exposure through skin contact, inhalation, or eye contact. The required equipment varies based on the handling procedure, with more stringent protection needed for handling concentrates (e.g., mixing, weighing) compared to diluted solutions.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Concentrates/Spills | Specifications |
| Hand Protection | Chemical-resistant gloves | Elbow-length, chemical-resistant gloves | Material: Nitrile, neoprene, or butyl rubber.[2][3] Avoid leather or fabric gloves.[4] Wash exterior of gloves before removal.[4] |
| Body Covering | Long-sleeved shirt and long pants | Chemical-resistant suit or coveralls | Wear loose-fitting clothing.[4] Tuck pants over boots.[1] |
| Eye & Face Protection | Shielded safety glasses | Chemical goggles and a face shield | Goggles should be snug-fitting and non-fogging. A face shield can be worn over goggles for maximum protection.[2] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots | Boots should be made of rubber or other chemical-resistant material.[4] |
| Respiratory Protection | Not typically required with adequate ventilation | NIOSH/MSHA approved respirator | Required in case of insufficient ventilation, if dust is generated, or when exposure limits are exceeded.[5][6][7] |
| Additional Protection | --- | Chemical-resistant apron | Recommended when mixing, loading, or cleaning equipment to protect against splashes.[2] |
Procedural Guide for Handling and Disposal
This section outlines the step-by-step protocols for the safe handling and disposal of this compound in a laboratory setting.
2.1. Pre-Handling and Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read the product-specific SDS.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area. Use a chemical fume hood or ensure local exhaust ventilation is operational and sufficient.[5][8]
-
Assemble PPE: Don all necessary PPE as specified in the table above. Ensure all equipment is clean and in good condition.[4]
-
Prepare Work Area: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are accessible.[9] Keep the area clear of unnecessary items.
2.2. Handling and Experimental Protocol
-
Weighing and Mixing:
-
General Use:
-
Spill Management:
-
Immediately evacuate and isolate the spill area.[8]
-
Ventilate the space before re-entry.[8]
-
Wearing full PPE (including respiratory protection), carefully sweep or shovel up the spilled solid material, avoiding dust creation.[5][8]
-
Place the collected material into a labeled, sealable container for disposal.[8]
-
Clean the spill area with large amounts of water.[8]
-
Prevent spilled material and cleanup water from entering sewers or public waterways.[8]
-
2.3. Waste Disposal Protocol
-
Unused Product:
-
Disposal of waste this compound must be carried out by a licensed waste disposal contractor.[8]
-
Alternatively, check with your local environmental agency or solid waste authority for information on household hazardous waste collection programs that may accept laboratory chemicals.[10]
-
Never pour this compound down the drain or into any water source.[10]
-
-
Container Disposal:
-
Ensure containers are completely empty before disposal.[8]
-
Triple-rinse the container with a suitable solvent.[5] Add the rinsate to your experimental solution or collect it for hazardous waste disposal.[11]
-
After rinsing, puncture the container to prevent reuse.[11]
-
Dispose of the container in accordance with local, state, and federal regulations, which may include recycling, landfill, or incineration.[5]
-
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately hold the eye open and rinse cautiously and gently with clean water for 15-20 minutes.[5] Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[8] Seek immediate medical attention.[8] |
| Skin Contact | Remove all contaminated clothing immediately.[4] Rinse skin with plenty of soap and water for 15-20 minutes.[5] Seek medical attention if irritation occurs or persists.[9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[9] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[9] Seek immediate medical attention.[8] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of tasks for safely working with this compound, from initial planning to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. myhometurf.com.au [myhometurf.com.au]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. hpc-standards.com [hpc-standards.com]
- 7. accustandard.com [accustandard.com]
- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 9. echem.com.au [echem.com.au]
- 10. epa.gov [epa.gov]
- 11. earth911.com [earth911.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
